molecular formula C22H24N6OS B15359747 (R)-GSK-3685032

(R)-GSK-3685032

Cat. No.: B15359747
M. Wt: 420.5 g/mol
InChI Key: KNKHRZYILDZLRE-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-GSK-3685032 is a useful research compound. Its molecular formula is C22H24N6OS and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H24N6OS

Molecular Weight

420.5 g/mol

IUPAC Name

(2R)-2-[[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethyl-2-pyridinyl]sulfanyl]-2-phenylacetamide

InChI

InChI=1S/C22H24N6OS/c1-2-16-17(12-23)21(28-10-8-15(25)9-11-28)27-22(18(16)13-24)30-19(20(26)29)14-6-4-3-5-7-14/h3-7,15,19H,2,8-11,25H2,1H3,(H2,26,29)/t19-/m1/s1

InChI Key

KNKHRZYILDZLRE-LJQANCHMSA-N

Isomeric SMILES

CCC1=C(C(=NC(=C1C#N)S[C@H](C2=CC=CC=C2)C(=O)N)N3CCC(CC3)N)C#N

Canonical SMILES

CCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N3CCC(CC3)N)C#N

Origin of Product

United States

Foundational & Exploratory

(R)-GSK-3685032: A Deep Dive into the Mechanism of a First-in-Class DNMT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (R)-GSK-3685032, a potent, selective, and reversible non-covalent inhibitor of DNA methyltransferase 1 (DNMT1). The information presented herein is curated from peer-reviewed scientific literature and is intended to support research and development efforts in the field of epigenetics and oncology.

Core Mechanism of Action

This compound is a first-in-class small molecule that selectively inhibits the activity of DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns during cell division.[1][2] Unlike traditional hypomethylating agents that are nucleoside analogs and incorporate into DNA causing toxicity, this compound is a non-covalent, reversible inhibitor.[3][4] Crystallographic studies have revealed that it competes with the active-site loop of DNMT1 for penetration into hemi-methylated DNA, thereby blocking the transfer of a methyl group to the newly synthesized DNA strand.[2][5] This selective and reversible inhibition of DNMT1 leads to passive DNA demethylation over successive rounds of DNA replication.[3] The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes and other genes involved in antitumor responses, ultimately inhibiting cancer cell growth.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency, selectivity, and cellular activity of this compound.

Table 1: In Vitro Enzymatic Activity and Selectivity

TargetAssay TypeIC50 (µM)Selectivity Fold vs. DNMT1Reference
DNMT1 Scintillation Proximity Assay (SPA) 0.036 - [2][6]
DNMT3A/3LSPA>90>2500[2][6]
DNMT3B/3LSPA>90>2500[2][6]
Other Methyltransferases (n=34)Various>10>277[2]
Kinases (n=369)Various>10>277[2]

Table 2: In Vitro Cellular Activity

Cell LinesAssay TypeEndpointValueTreatment DurationReference
Panel of 51 Hematologic Cancer Cell Lines Cell Viability Assay Median gIC50 0.64 µM 6 days [7]
MV4-11 (AML)Cell Viability AssaygIC50Decreasing over time1-6 days[7]
MV4-11 (AML)Infinium Methylation EPICGlobal DNA Hypomethylation83% maximal response4 days (400 nM)[3][5]
Decitabine (comparator)Infinium Methylation EPICGlobal DNA Hypomethylation70% maximal response4 days[3]

Table 3: In Vivo Efficacy in AML Xenograft Models

ModelCell LineTreatmentDosingOutcomeReference
Subcutaneous Xenograft MV4-11, SKM-1 This compound ≥30 mg/kg, s.c., BID Tumor Regression [7]
Subcutaneous XenograftMV4-11, SKM-1This compound1-45 mg/kg, s.c., BIDDose-dependent tumor growth inhibition[3][7]

Signaling Pathway and Molecular Interactions

The primary signaling pathway affected by this compound is the maintenance of DNA methylation. By inhibiting DNMT1, the drug disrupts the faithful propagation of methylation patterns from parent to daughter DNA strands during replication. This leads to a global reduction in DNA methylation, which can reactivate transcriptionally silenced genes.

GSK-3685032_Mechanism_of_Action cluster_replication DNA Replication cluster_dnmt1 DNMT1 Activity Hemi-methylated_DNA Hemi-methylated DNA (Parent strand methylated) DNMT1 DNMT1 Enzyme Hemi-methylated_DNA->DNMT1 binds to Methyl_Transfer Methyl Group Transfer DNMT1->Methyl_Transfer Hypomethylated_DNA Hypomethylated DNA (Passive Demethylation) DNMT1->Hypomethylated_DNA leads to (when inhibited) SAM S-Adenosyl Methionine (SAM) (Methyl Donor) SAM->DNMT1 Fully_Methylated_DNA Fully Methylated DNA (Maintenance of Methylation) Methyl_Transfer->Fully_Methylated_DNA GSK3685032 This compound GSK3685032->DNMT1 selectively inhibits Gene_Re-expression Tumor Suppressor Gene Re-expression Hypomethylated_DNA->Gene_Re-expression Cancer_Growth_Inhibition Cancer Cell Growth Inhibition Gene_Re-expression->Cancer_Growth_Inhibition SPA_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction & Detection cluster_analysis Data Analysis Mix Prepare reaction mix: - DNMT1 Enzyme - Biotinylated hemi-methylated DNA - [³H]-SAM Compound Add serially diluted This compound Mix->Compound Incubate Incubate to allow enzyme activity Compound->Incubate Add_Beads Add Streptavidin-coated SPA beads Incubate->Add_Beads Bind Biotinylated DNA binds to beads Add_Beads->Bind Detect Measure scintillation signal Bind->Detect Calculate Calculate % inhibition Detect->Calculate Plot Plot dose-response curve Calculate->Plot IC50 Determine IC50 value Plot->IC50 Xenograft_Workflow Cell_Culture Culture AML cells (e.g., MV4-11) Implantation Subcutaneous injection into immunodeficient mice Cell_Culture->Implantation Tumor_Growth Allow tumors to establish Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer this compound (s.c., BID) or vehicle Randomization->Treatment Monitoring Monitor tumor volume, body weight, and health Treatment->Monitoring Analysis Analyze tumor growth inhibition and survival Monitoring->Analysis

References

In-Depth Technical Guide: GSK3685032's Biological Activity and Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK3685032 is a first-in-class, potent, and highly selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] This small molecule has demonstrated robust biological activity, including the induction of DNA hypomethylation, transcriptional activation of genes, and potent cancer cell growth inhibition.[1][3] Its reversible and DNMT1-selective mechanism of action offers a promising therapeutic window, distinguishing it from traditional, non-selective, and irreversible DNA hypomethylating agents like decitabine, with evidence of superior tolerability and efficacy in preclinical models of acute myeloid leukemia (AML).[3][4]

Core Mechanism of Action

GSK3685032 functions as a non-covalent, reversible inhibitor of DNMT1.[1][2] Its primary mechanism involves competing with the DNMT1 active-site loop for access to hemi-methylated DNA.[3][4] By intercalating into the DNA at CpG sites, GSK3685032 displaces this loop, thereby preventing the catalytic activity of DNMT1, which is responsible for maintaining DNA methylation patterns during cell division. This selective inhibition of DNMT1 leads to a passive, replication-dependent demethylation of the genome.

Furthermore, studies have revealed that GSK3685032 and its close analog, GSK3484862, can target DNMT1 for degradation through the ubiquitin-proteasome pathway in a manner that is dependent on the accessory protein UHRF1. This dual action of enzymatic inhibition and protein degradation contributes to its profound and durable hypomethylating effects.

Quantitative Biological Activity

The biological activity of GSK3685032 has been quantified through a series of in vitro and in vivo experiments. The data below is summarized from key studies to provide a clear comparison of its potency and efficacy.

Table 1: In Vitro Enzymatic and Cellular Activity of GSK3685032
ParameterTarget/Cell LineValueNotes
IC50 DNMT10.036 µMNon-time-dependent, reversible inhibition.[1]
Selectivity DNMT3A/3L & DNMT3B/3L>2,500-fold vs DNMT1Demonstrates high selectivity for the maintenance methyltransferase.
Median Growth IC50 (gIC50) Panel of 51 hematological cancer cell lines0.64 µMAfter 6 days of treatment.[1]
gIC50 (Time-Course) MV4-11 (AML cell line)Decreasing from day 3 to 6Indicates a time-dependent anti-proliferative effect.[1]
Table 2: In Vivo Efficacy of GSK3685032 in AML Xenograft Models
Animal ModelTreatmentDosing ScheduleOutcome
MV4-11 Subcutaneous Xenograft GSK3685032 (1-45 mg/kg)Subcutaneous, twice daily for 28 daysStatistically significant, dose-dependent tumor growth inhibition; regression at ≥30 mg/kg.[1]
SKM-1 Subcutaneous Xenograft GSK3685032 (1-45 mg/kg)Subcutaneous, twice daily for 28 daysDose-dependent tumor growth inhibition.
Disseminated MV4-11 Model GSK3685032 (1-45 mg/kg)Subcutaneous, twice daily for 30 daysSignificantly improved survival compared to vehicle and decitabine.

Signaling Pathways and Downstream Effects

The inhibition of DNMT1 by GSK3685032 initiates a cascade of downstream molecular events, primarily centered around the reactivation of silenced genes.

GSK3685032_Signaling_Pathway GSK3685032 GSK3685032 DNMT1 DNMT1 GSK3685032->DNMT1 Inhibits Hemi_methylated_DNA Hemi_methylated_DNA DNMT1->Hemi_methylated_DNA Maintains Methylation Passive_Demethylation Passive_Demethylation DNMT1->Passive_Demethylation DNA_Replication DNA_Replication DNA_Replication->Hemi_methylated_DNA Gene_Reactivation Gene_Reactivation Passive_Demethylation->Gene_Reactivation Tumor_Suppressor_Genes Tumor_Suppressor_Genes Gene_Reactivation->Tumor_Suppressor_Genes Endogenous_Retroviruses Endogenous_Retroviruses Gene_Reactivation->Endogenous_Retroviruses Cancer_Cell_Growth_Inhibition Cancer_Cell_Growth_Inhibition Tumor_Suppressor_Genes->Cancer_Cell_Growth_Inhibition Viral_Mimicry Viral_Mimicry Endogenous_Retroviruses->Viral_Mimicry Interferon_Signaling Interferon_Signaling Viral_Mimicry->Interferon_Signaling Antigen_Presentation Antigen_Presentation Interferon_Signaling->Antigen_Presentation Immune_Response Immune_Response Antigen_Presentation->Immune_Response Immune_Response->Cancer_Cell_Growth_Inhibition

Figure 1: GSK3685032 Mechanism of Action and Downstream Effects.

Experimental Protocols

DNMT1 Inhibition Scintillation Proximity Assay (SPA)

This assay quantifies the inhibition of DNMT1 enzymatic activity.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.8), 1 mM EDTA, 1 mM DTT, and 10% glycerol.

  • Enzyme and Substrate Addition: To the reaction buffer, add 2.5 µg of BSA, 3.35 nmol of [³H]S-adenosylmethionine, 5.45 ng of a hemimethylated DNA substrate, and purified human DNMT1 enzyme.

  • Compound Incubation: Add varying concentrations of GSK3685032 or vehicle control (DMSO) to the reaction mixture in a total volume of 25 µl.

  • Reaction Incubation: Incubate the reactions for a specified time (e.g., 60 minutes) at 37°C.

  • Detection: Stop the reaction and measure the incorporation of the tritiated methyl group into the DNA substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using a non-linear regression model.

DNMT1_SPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reaction_Mix Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Enzyme_Substrate Enzyme_Substrate Enzyme_Substrate->Incubation GSK3685032_Dilutions GSK3685032_Dilutions GSK3685032_Dilutions->Incubation Scintillation_Counting Scintillation Counting Incubation->Scintillation_Counting Percent_Inhibition Percent_Inhibition Scintillation_Counting->Percent_Inhibition IC50_Calculation IC50_Calculation Percent_Inhibition->IC50_Calculation

Figure 2: Workflow for the DNMT1 Scintillation Proximity Assay.
Cell Growth Inhibition Assay (CellTiter-Glo®)

This assay determines the effect of GSK3685032 on the viability of cancer cell lines.

  • Cell Seeding: Plate hematological cancer cell lines (e.g., MV4-11) in 96-well opaque-walled plates at a density of 5,000 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of GSK3685032 in culture medium. After 24 hours, add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for up to 6 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Lysis and Signal Generation: At the desired time points, add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the growth inhibition (gIC50) values by normalizing the data to the vehicle-treated controls.

In Vivo Subcutaneous Xenograft Model

This protocol outlines the assessment of GSK3685032's anti-tumor efficacy in a mouse model.

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ MV4-11 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer GSK3685032 subcutaneously twice daily at the desired doses (e.g., 1, 5, 15, 30, 45 mg/kg). Administer vehicle control to the control group.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Pharmacodynamic Analysis: At specified time points, collect tumor and blood samples for analysis of global DNA methylation levels and complete blood counts.

  • Endpoint: Continue treatment for the specified duration (e.g., 28 days) or until tumors in the control group reach a predetermined size.

Xenograft_Workflow Cell_Implantation Implant MV4-11 Cells Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice Tumor_Growth->Randomization Treatment Administer GSK3685032 or Vehicle Randomization->Treatment Monitoring Measure Tumor Volume and Body Weight Treatment->Monitoring PD_Analysis Pharmacodynamic Analysis Monitoring->PD_Analysis Endpoint Study Endpoint Monitoring->Endpoint

Figure 3: Experimental Workflow for the In Vivo Xenograft Study.

Conclusion

GSK3685032 represents a significant advancement in the field of epigenetic therapy. Its selective and reversible inhibition of DNMT1, coupled with a favorable preclinical safety and efficacy profile, positions it as a promising candidate for the treatment of hematological malignancies and potentially other cancers characterized by aberrant DNA methylation. The detailed methodologies provided in this guide are intended to facilitate further research and a deeper understanding of this novel therapeutic agent.

References

The Structure-Activity Relationship of (R)-GSK-3685032: A Deep Dive into a First-in-Class DNMT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-GSK-3685032 is a pioneering, non-nucleoside, reversible, and highly selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] Its discovery marks a significant advancement in the field of epigenetics, offering a potent and more tolerable alternative to traditional hypomethylating agents like decitabine and azacitidine.[3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the key molecular interactions, experimental methodologies, and the signaling pathway it modulates.

Executive Summary

This compound emerged from a high-throughput screening of 1.8 million compounds, followed by extensive medicinal chemistry optimization.[1] This effort led to a compound with a remarkable IC50 of 0.036 µM for DNMT1 and over 2,500-fold selectivity against the de novo methyltransferases DNMT3A and DNMT3B.[4][5] The compound acts via a non-covalent mechanism, competing with the DNMT1 active-site loop for binding to hemimethylated DNA, thereby preventing the maintenance of DNA methylation patterns during cell division.[1][6] This targeted action induces robust DNA hypomethylation, leading to the transcriptional activation of silenced genes and subsequent inhibition of cancer cell growth.[5] Preclinical studies in acute myeloid leukemia (AML) models have demonstrated superior tumor regression and improved survival with GSK3685032 compared to decitabine, alongside better in vivo tolerability.[3]

Structure-Activity Relationship (SAR)

The development of GSK3685032 from its initial screening hit involved meticulous optimization of its potency, solubility, and lipophilicity. The core scaffold, a dicyanopyridine moiety, proved to be crucial for its inhibitory activity.[7] While the specific details of every analog tested are proprietary to GlaxoSmithKline, the seminal publication by Pappalardi et al. and associated patents provide insights into the key structural features driving its efficacy and selectivity.

A closely related analog, GSK3484862, shares the dicyanopyridine core and demonstrates potent DNMT1 inhibition.[7] The evolution to GSK3685032 involved modifications to enhance its pharmacokinetic properties and in vivo efficacy.[7] The (R)-enantiomer of GSK-3685032 was identified as the more active stereoisomer.[8]

CompoundDNMT1 IC50 (µM)Selectivity vs. DNMT3A/3BKey Structural Features
GSK3685032 0.036 [4][5]>2,500-fold [4]Dicyanopyridine core with specific substitutions enhancing potency and DMPK properties.
GSK3484862Potent DNMT1 inhibitor[7]Selective for DNMT1[7]Precursor to GSK3685032 with a similar dicyanopyridine scaffold.[7]
GSK3510477Inactive analog[1]N/AA closely related but inactive analog used as a negative control.[1]

Mechanism of Action and Signaling Pathway

GSK3685032 exerts its therapeutic effect by inhibiting the maintenance of DNA methylation, a key epigenetic modification. In cancer, aberrant hypermethylation of tumor suppressor gene promoters leads to their silencing. By inhibiting DNMT1, GSK3685032 leads to passive demethylation of the genome during successive rounds of DNA replication. This restores the expression of silenced tumor suppressor genes and can induce "viral mimicry" through the re-expression of endogenous retroviruses, triggering an anti-tumor immune response.[1]

DNMT1_Inhibition_Pathway cluster_replication DNA Replication cluster_DNMT1 DNMT1 Maintenance Methylation Hemimethylated_DNA Hemimethylated DNA DNMT1 DNMT1 Hemimethylated_DNA->DNMT1 SAH S-adenosyl -homocysteine (SAH) DNMT1->SAH Methyl Transfer Fully_Methylated_DNA Fully Methylated DNA DNMT1->Fully_Methylated_DNA Hypomethylated_DNA Hypomethylated DNA DNMT1->Hypomethylated_DNA SAM S-adenosyl -methionine (SAM) SAM->DNMT1 GSK3685032 GSK3685032 GSK3685032->DNMT1 Inhibits Gene_Silencing Tumor Suppressor Gene Silencing Fully_Methylated_DNA->Gene_Silencing Gene_Expression Tumor Suppressor Gene Expression Hypomethylated_DNA->Gene_Expression Cell_Growth_Inhibition Cancer Cell Growth Inhibition Gene_Expression->Cell_Growth_Inhibition

Caption: Mechanism of action of GSK3685032 in inhibiting DNMT1.

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of this compound are proprietary. However, based on the published literature, the following methodologies were likely employed.

High-Throughput Enzymatic Assay for DNMT1 Inhibition

This initial screen identified the lead compound from a large chemical library. A typical assay would involve:

  • Reagents: Recombinant human DNMT1, a hemimethylated DNA substrate, S-adenosyl-L-[methyl-³H]-methionine (³H-SAM), and the test compounds.

  • Procedure:

    • DNMT1 enzyme is incubated with the hemimethylated DNA substrate in the presence of the test compound or DMSO (vehicle control).

    • The methylation reaction is initiated by the addition of ³H-SAM.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The reaction is stopped, and the DNA is captured, typically on a filter plate.

    • Unincorporated ³H-SAM is washed away.

    • The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to the DMSO control, and IC50 values are determined from dose-response curves.

HTS_Workflow Start Start Compound_Plate Compound Library Plate Start->Compound_Plate Incubation1 Compound Addition & Pre-incubation Compound_Plate->Incubation1 Assay_Plate Assay Plate Preparation (DNMT1, DNA Substrate) Assay_Plate->Incubation1 Reaction_Initiation Add ³H-SAM Incubation1->Reaction_Initiation Incubation2 Enzymatic Reaction (37°C) Reaction_Initiation->Incubation2 Stop_Reaction Stop Reaction Incubation2->Stop_Reaction Filtration Filter Plate (Capture DNA) Stop_Reaction->Filtration Washing Wash away unincorporated ³H-SAM Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Calculate % Inhibition & IC50 Quantification->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for a high-throughput DNMT1 inhibition assay.

Cellular Assays for Growth Inhibition and DNA Methylation

These assays confirm the on-target effect of the inhibitor in a cellular context.

  • Cell Growth Inhibition Assay:

    • Cell Lines: A panel of cancer cell lines, particularly hematological malignancies like AML, are used.[1]

    • Procedure:

      • Cells are seeded in multi-well plates.

      • Cells are treated with a serial dilution of GSK3685032 or vehicle control.

      • Cell viability is assessed at various time points (e.g., 3 and 6 days) using a colorimetric assay (e.g., MTS or CellTiter-Glo).

    • Data Analysis: Growth inhibition curves are generated, and GI50 (concentration for 50% growth inhibition) values are calculated.

  • Global DNA Methylation Assay:

    • Procedure:

      • Cancer cells are treated with GSK3685032 for a specified duration.

      • Genomic DNA is isolated.

      • Global DNA methylation levels are quantified using methods such as LUMA (Luminometric Methylation Assay) or ELISA-based kits that detect 5-methylcytosine.

    • Data Analysis: The percentage of global methylation is compared between treated and untreated cells.

Conclusion and Future Directions

This compound represents a significant breakthrough in the development of epigenetic therapies. Its high potency, selectivity, and favorable safety profile make it a promising candidate for the treatment of hematological malignancies and potentially other cancers. The detailed understanding of its structure-activity relationship and mechanism of action provides a solid foundation for the design of next-generation DNMT1 inhibitors with even greater efficacy and broader therapeutic applications. Further research will likely focus on exploring combination therapies, investigating mechanisms of resistance, and expanding its clinical evaluation in various cancer types.

References

(R)-GSK-3685032: A Deep Dive into its Selectivity Profile Against DNMT3A/3B

Author: BenchChem Technical Support Team. Date: November 2025

(R)-GSK-3685032 has emerged as a potent and highly selective inhibitor of DNA methyltransferase 1 (DNMT1), a crucial enzyme in the maintenance of DNA methylation patterns and a key target in epigenetic drug discovery. This technical guide provides a comprehensive analysis of the selectivity profile of this compound, with a specific focus on its activity against the de novo methyltransferases DNMT3A and DNMT3B. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics and oncology.

This compound is a first-in-class, non-nucleoside, reversible inhibitor of DNMT1.[1][2][3][4] Its high selectivity for DNMT1 over other methyltransferases, particularly DNMT3A and DNMT3B, represents a significant advancement in the development of epigenetic modulators with improved therapeutic windows.[1][5][6]

Quantitative Selectivity Profile

The inhibitory activity of this compound has been rigorously evaluated against DNMT1, DNMT3A, and DNMT3B. The compound demonstrates a clear and substantial preference for DNMT1, as summarized in the table below.

Target EnzymeIC50 (nM)Selectivity vs. DNMT1
DNMT1 36-
DNMT3A/3L >10,000>2,500-fold
DNMT3B/3L >10,000>2,500-fold

(Data sourced from multiple independent reports confirming the high selectivity of the compound).[6][7][8]

This remarkable selectivity of over 2,500-fold for DNMT1 compared to the DNMT3 family is a key characteristic of this compound.[6][7] This level of specificity is crucial for minimizing off-target effects and potential toxicities associated with the non-selective inhibition of all DNMTs.[1] Further screening against a broad panel of other methyltransferases has also shown IC50 values greater than 10 µM, underscoring the compound's exceptional selectivity.[6][8]

Signaling Pathways and Mechanism of Action

DNA methylation is a fundamental epigenetic mechanism regulating gene expression. This process is orchestrated by the coordinated action of DNMT enzymes. The following diagram illustrates the canonical DNA methylation pathway and the specific point of intervention for this compound.

DNA_Methylation_Pathway cluster_replication DNA Replication cluster_maintenance Maintenance Methylation cluster_denovo De Novo Methylation Unmethylated_DNA Unmethylated DNA Hemimethylated_DNA Hemimethylated DNA Unmethylated_DNA->Hemimethylated_DNA Replication DNMT3A DNMT3A Unmethylated_DNA->DNMT3A DNMT3B DNMT3B Unmethylated_DNA->DNMT3B DNMT1 DNMT1 Hemimethylated_DNA->DNMT1 Fully_Methylated_DNA Fully Methylated DNA DNMT1->Fully_Methylated_DNA Methylation Gene_Silencing Gene Silencing Fully_Methylated_DNA->Gene_Silencing DNMT3A->Fully_Methylated_DNA Methylation DNMT3B->Fully_Methylated_DNA Methylation GSK3685032 This compound GSK3685032->DNMT1 Inhibition

DNA Methylation Pathway and this compound Inhibition.

As depicted, DNMT1 is primarily responsible for maintaining existing methylation patterns on newly synthesized DNA strands during replication (maintenance methylation). In contrast, DNMT3A and DNMT3B are responsible for establishing new methylation patterns (de novo methylation). By selectively inhibiting DNMT1, this compound leads to a passive, replication-dependent demethylation of the genome, ultimately leading to the reactivation of silenced tumor suppressor genes.[1][2]

Experimental Protocols

The determination of the selectivity profile of this compound relies on robust and well-defined experimental methodologies. The primary assay used for the initial high-throughput screening and subsequent characterization was a biochemical scintillation proximity assay (SPA).[9]

Biochemical Scintillation Proximity Assay (SPA) for DNMT1 Inhibition

This assay quantifies the activity of DNMT1 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a DNA substrate.

Materials:

  • Recombinant human DNMT1, DNMT3A, and DNMT3B enzymes.

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM).

  • Biotinylated, hemimethylated DNA substrate.

  • Streptavidin-coated SPA beads.

  • Assay buffer (e.g., Tris-HCl, DTT, EDTA, NaCl).

  • This compound and other control compounds.

  • Microplates (e.g., 384-well).

Workflow:

DNMT_Inhibition_Assay_Workflow Start Start Compound_Dispensing Dispense this compound and controls into microplate Start->Compound_Dispensing Enzyme_Addition Add DNMT enzyme (DNMT1, DNMT3A, or DNMT3B) Compound_Dispensing->Enzyme_Addition Substrate_Mix_Addition Add reaction mix containing biotinylated DNA substrate and [³H]-SAM Enzyme_Addition->Substrate_Mix_Addition Incubation Incubate at 37°C to allow for methylation Substrate_Mix_Addition->Incubation SPA_Bead_Addition Add streptavidin-coated SPA beads Incubation->SPA_Bead_Addition Signal_Detection Detect proximity signal (scintillation counting) SPA_Bead_Addition->Signal_Detection Data_Analysis Calculate % inhibition and determine IC50 values Signal_Detection->Data_Analysis End End Data_Analysis->End

Workflow for a DNMT Inhibition Scintillation Proximity Assay.

Protocol Steps:

  • Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and dispensed into the wells of a microplate.

  • Enzyme Incubation: The respective DNMT enzyme is added to the wells containing the test compound and incubated for a defined period.

  • Reaction Initiation: The methylation reaction is initiated by the addition of a master mix containing the biotinylated, hemimethylated DNA substrate and [³H]-SAM.

  • Reaction Incubation: The plate is incubated at 37°C to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: The reaction is stopped, and streptavidin-coated SPA beads are added. The biotinylated DNA substrate binds to the beads. When a [³H]-methyl group is incorporated into the DNA, it comes into close proximity with the scintillant in the beads, generating a light signal that is detected by a microplate scintillation counter.

  • Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. The percentage of inhibition is calculated relative to control wells (no inhibitor), and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assays for DNMT Activity

To confirm the biochemical findings in a more physiologically relevant context, cellular assays are employed. These assays typically measure the global DNA methylation levels or the expression of specific methylation-sensitive genes in cells treated with the inhibitor.

Example: Global DNA Methylation Assay (ELISA-based)

Workflow:

Cellular_DNMT_Assay_Workflow Start Start Cell_Culture Culture cells and treat with This compound Start->Cell_Culture Genomic_DNA_Extraction Extract genomic DNA Cell_Culture->Genomic_DNA_Extraction DNA_Binding Bind DNA to ELISA plate wells Genomic_DNA_Extraction->DNA_Binding Primary_Antibody Incubate with anti-5-methylcytosine (5mC) primary antibody DNA_Binding->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Colorimetric_Detection Add substrate and measure absorbance Secondary_Antibody->Colorimetric_Detection Data_Analysis Quantify global DNA methylation levels Colorimetric_Detection->Data_Analysis End End Data_Analysis->End

Workflow for a Cellular ELISA-based Global DNA Methylation Assay.

Protocol Steps:

  • Cell Treatment: Cancer cell lines are treated with varying concentrations of this compound for a specified duration.

  • DNA Isolation: Genomic DNA is extracted from the treated and untreated cells.

  • ELISA: The extracted DNA is coated onto ELISA plate wells. The level of methylated cytosines (5mC) is detected using a specific primary antibody against 5mC, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

  • Quantification: The absorbance is read on a microplate reader, and the amount of 5mC is quantified relative to a standard curve. A decrease in absorbance in treated cells indicates a reduction in global DNA methylation.

Conclusion

This compound stands out as a highly potent and selective inhibitor of DNMT1. Its impressive selectivity profile, with over 2,500-fold greater potency for DNMT1 over DNMT3A and DNMT3B, marks a significant step forward in the development of targeted epigenetic therapies. This high degree of selectivity, elucidated through rigorous biochemical and cellular assays, suggests a potential for a more favorable safety profile compared to non-selective hypomethylating agents. The detailed understanding of its mechanism of action and selectivity provides a strong rationale for its continued investigation as a promising therapeutic agent for various malignancies.

References

(R)-GSK-3685032: A Technical Guide to its Epigenetic Modulation via DNMT1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-GSK-3685032 is the R-enantiomer of GSK-3685032, a potent, first-in-class, reversible, and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] Dysregulation of DNA methylation is a key epigenetic driver in cancer, leading to the silencing of tumor suppressor genes.[3][4] Unlike traditional hypomethylating agents (HMAs) such as decitabine and azacitidine, which are nucleoside analogs that incorporate into DNA and irreversibly inhibit all active DNMTs (DNMT1, DNMT3A, and DNMT3B), GSK-3685032 exhibits high selectivity for DNMT1.[2][3][4] This selectivity, combined with its non-covalent, reversible mechanism of action, contributes to its improved tolerability and superior efficacy in preclinical models of acute myeloid leukemia (AML) when compared to traditional HMAs.[3][5][6] This technical guide provides an in-depth overview of the epigenetic modifications induced by this compound, its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Mechanism of Action

GSK-3685032 exerts its effect by directly inhibiting the enzymatic activity of DNMT1.[7] DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division by recognizing hemi-methylated DNA and methylating the newly synthesized strand.[3] Crystallographic studies have revealed that GSK-3685032 competes with the active-site loop of DNMT1 for penetration into hemi-methylated DNA between two CpG base pairs.[3][4][8] This unique, non-covalent interaction prevents the enzyme from methylating the daughter DNA strand, leading to a passive, replication-dependent demethylation of the genome.[3][6] The result is a robust loss of DNA methylation, leading to the reactivation of silenced genes, including tumor suppressor genes and immune-related genes, and subsequent inhibition of cancer cell growth.[1][9][10]

dot

cluster_0 Cellular Proliferation cluster_1 Inhibition by this compound DNA_Replication DNA Replication (Hemi-methylated DNA) DNMT1_Recruitment DNMT1 Recruitment DNA_Replication->DNMT1_Recruitment Methylation Maintenance Methylation DNMT1_Recruitment->Methylation DNMT1_Inhibition DNMT1 Inhibition Silenced_TSGs Silenced Tumor Suppressor Genes Methylation->Silenced_TSGs Cancer_Cell_Growth Cancer Cell Growth Silenced_TSGs->Cancer_Cell_Growth GSK3685032 This compound GSK3685032->DNMT1_Inhibition competes with active-site loop Hypomethylation DNA Hypomethylation DNMT1_Inhibition->Hypomethylation Gene_Reactivation Gene Reactivation (Tumor Suppressors, etc.) Hypomethylation->Gene_Reactivation Growth_Inhibition Cancer Cell Growth Inhibition Gene_Reactivation->Growth_Inhibition

Mechanism of this compound Action

Quantitative Data

The following tables summarize the key quantitative data for GSK-3685032, the racemate which includes the active (R)-enantiomer.

Table 1: In Vitro Potency and Selectivity

TargetAssay TypeIC50 (µM)Selectivity vs. DNMT1Reference
DNMT1 Cell-free enzymatic assay0.036 -[1][7][9]
DNMT3A/3LCell-free enzymatic assay>100>2500-fold[7][11]
DNMT3B/3LCell-free enzymatic assay>100>2500-fold[7][11]
Other MethyltransferasesBroad panel>10-[11]

Table 2: Cellular Activity

Cell LinesAssay TypeEndpointValue (µM)Reference
Hematologic Cancer Cell Lines (Panel of 51)Cell Growth Inhibition (6 days)Median gIC500.64[9][11]
MV4-11 (AML)Cell Growth Inhibition (6 days)gIC50Decreases over time[9][10]
Leukemia, Lymphoma, Multiple Myeloma Cell LinesCell Growth Inhibition (6 days)Median gIC500.64[10]

Table 3: In Vivo Efficacy in Mouse Xenograft Models

ModelCompoundDosingOutcomeReference
MV4-11 or SKM-1 (Subcutaneous)GSK-36850321-45 mg/kg, s.c., twice daily for 28 daysDose-dependent tumor growth inhibition with clear regression at ≥30 mg/kg[9][10]
AML ModelsGSK-3685032Not specifiedSuperior tumor regression and survival compared to decitabine[3][4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioactive Scintillation Proximity Assay (SPA) for DNMT Activity

This assay is used to determine the enzymatic activity of DNMT enzymes and the inhibitory potential of compounds like GSK-3685032.

dot

Start Start Assay_Components Combine Assay Components: - DNMT Enzyme - Hemi-methylated DNA substrate - [3H]-S-adenosylmethionine (SAM) - Test Compound (GSK-3685032) Start->Assay_Components Incubation Incubate at Room Temperature Assay_Components->Incubation Methyl_Transfer Enzymatic transfer of [3H]-methyl group from SAM to DNA Incubation->Methyl_Transfer SPA_Beads Add Scintillation Proximity Assay (SPA) Beads Methyl_Transfer->SPA_Beads Bead_Binding [3H]-methylated DNA binds to SPA beads SPA_Beads->Bead_Binding Scintillation Proximity of [3H] to beads induces light emission (scintillation) Bead_Binding->Scintillation Detection Measure scintillation signal Scintillation->Detection End End Detection->End

Radioactive SPA Workflow

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the DNMT enzyme (e.g., DNMT1), a hemi-methylated 40-mer DNA substrate, and the test compound (GSK-3685032) at various concentrations.[3]

  • Initiation: Initiate the reaction by adding a mixture of S-adenosyl-L-methionine (SAM) and [³H]-SAM.[3]

  • Incubation: Incubate the reaction at room temperature to allow for the enzymatic transfer of the tritiated methyl group from SAM to the DNA substrate.

  • Termination and Detection: Stop the reaction and add SPA beads. The [³H]-methylated DNA binds to the beads, bringing the radioisotope in close proximity to the scintillant embedded in the beads, which results in light emission.

  • Measurement: Quantify the light emission using a scintillation counter. The signal intensity is proportional to the DNMT activity. A decrease in signal in the presence of the test compound indicates inhibition.

Cell Proliferation and Growth Inhibition (gIC50) Assay

This assay measures the effect of a compound on the proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MV4-11, EOL-1) in microplates at an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of GSK-3685032.[9][10]

  • Incubation: Incubate the cells for a specified period (e.g., 3 to 6 days).[9][10]

  • Viability Assessment: At the end of the incubation period, assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the gIC50 (the concentration that inhibits cell growth by 50%).

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MV4-11 or SKM-1) into immunocompromised mice.[9][10]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Once tumors are established, randomize the mice into vehicle control and treatment groups. Administer GSK-3685032 via a specified route (e.g., subcutaneous injection) and schedule (e.g., twice daily for 28 days).[9][10]

  • Monitoring: Monitor tumor volume and the general health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weighing and biomarker assessment. The primary endpoint is often tumor growth inhibition or regression.

Signaling Pathway and Downstream Effects

The inhibition of DNMT1 by this compound sets off a cascade of events that ultimately leads to anti-tumor effects.

dot

GSK3685032 This compound DNMT1_Inhibition Selective DNMT1 Inhibition GSK3685032->DNMT1_Inhibition Passive_Demethylation Passive DNA Demethylation (Replication-Dependent) DNMT1_Inhibition->Passive_Demethylation Gene_Reactivation Reactivation of Silenced Genes Passive_Demethylation->Gene_Reactivation Tumor_Suppressor_Genes Tumor Suppressor Genes Gene_Reactivation->Tumor_Suppressor_Genes Immune_Genes Immune-Related Genes Gene_Reactivation->Immune_Genes Cancer_Testis_Antigens Cancer Testis Antigens Gene_Reactivation->Cancer_Testis_Antigens Cell_Cycle_Arrest Cell Cycle Arrest/Apoptosis Tumor_Suppressor_Genes->Cell_Cycle_Arrest Immune_Response Enhanced Anti-Tumor Immune Response Immune_Genes->Immune_Response Cancer_Testis_Antigens->Immune_Response Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Immune_Response->Tumor_Growth_Inhibition

Downstream Effects of DNMT1 Inhibition

The reactivation of tumor suppressor genes can lead to cell cycle arrest and apoptosis in cancer cells. Furthermore, the re-expression of immune-related genes and cancer-testis antigens can enhance the immunogenicity of tumors, potentially leading to an anti-tumor immune response.[9][11]

Conclusion

This compound represents a significant advancement in the field of epigenetic therapy. Its novel, non-covalent, and selective inhibition of DNMT1 offers a more targeted approach to reversing aberrant DNA methylation in cancer. The data presented in this guide highlight its potent anti-tumor activity and favorable preclinical profile. Further investigation into this and similar next-generation DNMT1 inhibitors holds promise for the development of more effective and better-tolerated cancer treatments.

References

The DNMT1 Inhibitor (R)-GSK-3685032: A Technical Guide to its Mechanism and Impact on DNA Hypomethylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-GSK-3685032 is the R-enantiomer of GSK-3685032, a first-in-class, reversible, and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] This technical guide provides an in-depth analysis of the effects of this compound on DNA hypomethylation, its mechanism of action, and its downstream consequences on gene expression and cancer cell proliferation. The document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's preclinical profile. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visualizations of the core signaling pathway, experimental workflows, and logical relationships are provided to facilitate comprehension.

Introduction

DNA methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. Dysregulation of DNA methylation is a hallmark of various diseases, including cancer.[4] DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. Its inhibition presents a promising therapeutic strategy for reactivating silenced tumor suppressor genes and inducing anti-tumor responses.

This compound has emerged as a potent and highly selective inhibitor of DNMT1.[2][5] Unlike traditional hypomethylating agents (HMAs) such as decitabine, which are nucleoside analogs that incorporate into DNA and cause toxicity, this compound is a non-nucleoside inhibitor with a more favorable safety profile.[3][4][6] This guide delves into the technical details of its mechanism and its profound effects on the cancer epigenome.

Mechanism of Action

This compound functions as a non-covalent, reversible inhibitor of DNMT1.[1][2] Its mechanism of action involves competing with the active-site loop of DNMT1, preventing it from engaging with hemi-methylated DNA during replication.[4] This selective inhibition of DNMT1's maintenance activity leads to a passive, replication-dependent loss of DNA methylation, resulting in global DNA hypomethylation.

cluster_0 Cellular Proliferation cluster_1 DNMT1-mediated Methylation cluster_2 Downstream Effects DNA_Replication DNA Replication Hemi_methylated_DNA Hemi-methylated DNA DNA_Replication->Hemi_methylated_DNA generates DNMT1 DNMT1 Hemi_methylated_DNA->DNMT1 Substrate for Methylation_Maintenance Methylation Maintenance DNMT1->Methylation_Maintenance Hypomethylated_DNA DNA Hypomethylation DNMT1->Hypomethylated_DNA Hypermethylated_DNA Hypermethylated DNA Methylation_Maintenance->Hypermethylated_DNA maintains R_GSK_3685032 This compound R_GSK_3685032->DNMT1 Inhibits R_GSK_3685032->Hypomethylated_DNA Induces Gene_Activation Gene Activation (e.g., Tumor Suppressors) Hypomethylated_DNA->Gene_Activation Cell_Growth_Inhibition Cancer Cell Growth Inhibition Gene_Activation->Cell_Growth_Inhibition

Figure 1: Signaling pathway of this compound-induced DNA hypomethylation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for GSK-3685032, the racemate of which this compound is the active enantiomer.

Table 1: In Vitro Potency and Efficacy
ParameterValueCell Lines/ConditionsReference
DNMT1 Inhibition (IC50) 0.036 µMEnzymatic Assay[1][2][5]
Selectivity vs. DNMT3A/3L & DNMT3B/3L >2500-foldEnzymatic Assay[5]
Median Growth Inhibition (IC50) 0.64 µMPanel of 51 hematologic cancer cell lines (6-day treatment)[1][7]
DNMT1 Protein Expression Inhibition Effective at 3.2-10,000 nM2-day treatment[1][7]
Induction of Immune-Related Genes Dose-dependent (10-10,000 nM)4-day treatment[1]
Table 2: In Vivo Anti-Tumor Activity
Animal ModelTreatment RegimenKey FindingsReference
MV4-11 Xenograft Model 1-45 mg/kg, s.c. twice daily for 28 daysDose-dependent tumor growth inhibition; clear regression at ≥30 mg/kg[1][7]
SKM-1 Xenograft Model 1-45 mg/kg, s.c. twice daily for 28 daysDose-dependent tumor growth inhibition; clear regression at ≥30 mg/kg[1][7]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay

This protocol is a standard method for assessing the effect of this compound on cancer cell proliferation.

  • Cell Culture: Culture hematologic cancer cell lines (e.g., MV4-11) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well.

  • Treatment: Prepare a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) in culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 3 to 6 days.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blot for DNMT1 Expression

This protocol details the assessment of DNMT1 protein levels following treatment.

  • Cell Lysis: Treat cells with varying concentrations of this compound for 48 hours. Harvest and lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against DNMT1 (e.g., Abcam, #ab13537) overnight at 4°C. Incubate with a loading control antibody (e.g., β-actin) as well.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

DNA Methylation Profiling (Infinium MethylationEPIC Array)

This protocol outlines the genome-wide assessment of DNA methylation changes.

  • Genomic DNA Extraction: Treat cells (e.g., MV4-11) with this compound (e.g., 400 nM) or vehicle for a specified time course (e.g., 1-4 days). Extract high-quality genomic DNA using a standard kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).

  • Bisulfite Conversion: Perform bisulfite conversion of 500 ng of genomic DNA using a kit (e.g., EZ DNA Methylation Kit, Zymo Research). This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Array Hybridization: Hybridize the bisulfite-converted DNA to an Infinium MethylationEPIC BeadChip (Illumina) according to the manufacturer's protocol. This array contains over 850,000 probes interrogating CpG sites across the genome.

  • Scanning and Data Extraction: Scan the BeadChip using an Illumina iScan or HiScan system. Extract raw data (IDAT files) using the iScan Control Software.

  • Bioinformatics Analysis:

    • Process the raw IDAT files using the minfi package in R/Bioconductor.

    • Perform quality control checks and normalization (e.g., using subset-quantile within-array normalization, SWAN).

    • Calculate β-values (ranging from 0 for unmethylated to 1 for fully methylated) for each CpG site.

    • Identify differentially methylated probes (DMPs) between treated and control samples, applying statistical significance and effect size thresholds (e.g., adjusted p-value < 0.05 and a change in β-value > 0.2).

cluster_phenotypic Phenotypic Assays cluster_genomic Genomic & Transcriptomic Analysis Start Start: Cancer Cell Line (e.g., MV4-11) Treatment Treatment with this compound (Dose-response and time-course) Start->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Western_Blot Western Blot for DNMT1 Treatment->Western_Blot gDNA_RNA_Extraction Genomic DNA and Total RNA Extraction Treatment->gDNA_RNA_Extraction Endpoint_Analysis Endpoint Analysis Viability->Endpoint_Analysis Western_Blot->Endpoint_Analysis Methylation_Array DNA Methylation Array (Infinium EPIC) gDNA_RNA_Extraction->Methylation_Array RNA_Seq RNA Sequencing gDNA_RNA_Extraction->RNA_Seq Bioinformatics Bioinformatics Analysis Methylation_Array->Bioinformatics RNA_Seq->Bioinformatics Bioinformatics->Endpoint_Analysis

Figure 2: Experimental workflow for assessing the effects of this compound.

Logical Relationships and Downstream Consequences

The selective inhibition of DNMT1 by this compound sets off a cascade of events, leading to significant changes in the cellular landscape. The logical flow from target engagement to cellular phenotype is illustrated below.

Inhibition Selective DNMT1 Inhibition by this compound Hypomethylation Passive, Replication-Dependent DNA Hypomethylation Inhibition->Hypomethylation Promoter_Hypo Promoter Hypomethylation of Silenced Genes Hypomethylation->Promoter_Hypo TE_Hypo Hypomethylation of Transposable Elements Hypomethylation->TE_Hypo Gene_Reactivation Transcriptional Reactivation of Tumor Suppressor Genes Promoter_Hypo->Gene_Reactivation TE_Reactivation Transcriptional Reactivation of Endogenous Retro-elements TE_Hypo->TE_Reactivation Cell_Cycle Cell Cycle Arrest / Growth Inhibition Gene_Reactivation->Cell_Cycle Viral_Mimicry Induction of Viral Mimicry TE_Reactivation->Viral_Mimicry Apoptosis Apoptosis / Cell Death Cell_Cycle->Apoptosis Immune_Response Anti-Tumor Immune Response Viral_Mimicry->Immune_Response

Figure 3: Logical relationship of mechanism to downstream effects.

The primary consequence of DNMT1 inhibition is the widespread loss of DNA methylation.[1][4] This hypomethylation is particularly impactful at the promoter regions of genes that were previously silenced by hypermethylation, such as tumor suppressor genes.[8] Their subsequent transcriptional reactivation can lead to cell cycle arrest and apoptosis in cancer cells. Furthermore, the hypomethylation of transposable elements can lead to their expression, triggering a "viral mimicry" response that can activate innate immune pathways and contribute to anti-tumor immunity.

Conclusion

This compound is a highly selective and potent DNMT1 inhibitor that induces robust DNA hypomethylation, leading to transcriptional reprogramming and the inhibition of cancer cell growth. Its reversible, non-covalent mechanism and improved tolerability compared to traditional HMAs make it a valuable tool for epigenetic research and a promising candidate for cancer therapy.[4][9][10] This guide provides a foundational understanding of its preclinical characteristics, offering both the quantitative data and methodological insights necessary for researchers in the field.

References

Preclinical studies of (R)-GSK-3685032 in AML

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the preclinical data for (R)-GSK-3685032, a first-in-class, reversible, and selective inhibitor of DNA methyltransferase 1 (DNMT1), reveals its potential as a promising therapeutic agent for Acute Myeloid Leukemia (AML). Preclinical studies highlight its superior efficacy and improved tolerability compared to traditional hypomethylating agents like decitabine. This technical guide provides a comprehensive overview of the key preclinical findings, including quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound, also referred to as GSK3685032, is a potent and selective non-covalent inhibitor of DNMT1.[1][2][3] Unlike traditional nucleoside analogs such as decitabine and azacytidine, which are incorporated into DNA and form irreversible covalent bonds with DNMT enzymes, GSK3685032 acts through a distinct, reversible mechanism.[3][4] Crystallographic studies have shown that it competes with the active-site loop of DNMT1 for penetration into hemi-methylated DNA.[1][3] This selective inhibition of DNMT1's maintenance methylation function during DNA replication leads to a passive, time- and dose-dependent global DNA hypomethylation.[1][5]

The downstream consequences of this epigenetic reprogramming are robust transcriptional activation and the re-expression of silenced genes.[1][3] Notably, pathway analysis of genes upregulated by GSK3685032 treatment identified the activation of immune-related pathways, including interferon signaling, viral sensing, and antigen presentation, which is linked to the re-expression of human endogenous retroviruses (hERVs).[1][5] This mode of action avoids the DNA damage and associated toxicities seen with traditional hypomethylating agents, allowing for greater target engagement and a more potent anti-tumor response in preclinical AML models.[1][5]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound in AML Cell Lines
Cell LineAssay TypeEndpointValueCitation
MOLM-16Cell ViabilityEC505.461 to 7.349 nM[6][7]
NB-4Cell ViabilityEC505.461 to 7.349 nM[6][7]
HEL 92.1.7Cell ViabilityEC505.461 to 7.349 nM[6][7]
HELCell ViabilityEC505.461 to 7.349 nM[6][7]
EOL-1Cell ViabilityEC505.461 to 7.349 nM[6][7]
DNMT1 EnzymeEnzymatic AssayIC500.036 ± 0.001 µM[7]
Note: There is a discrepancy in the reported units in the source material, with one source indicating nM and another µM. The nM range is more consistent with potent anti-cancer agents.
Table 2: In Vivo Efficacy of this compound in AML Xenograft Models
AML ModelTreatmentDosing ScheduleOutcomeCitation
Mouse ModelThis compound45 mg/kgComplete tumor regression and significantly improved overall survival (50% vs. 10% with decitabine)[7]
Xenograft Mouse ModelsThis compound1-45 mg/kg, subcutaneously, twice dailyMore potent tumor growth inhibition and significantly longer survival benefit compared to decitabine[5]
MV4-11 XenograftThis compoundSubcutaneous, twice dailySuperior tumor regression compared to decitabine[8]
SKM-1 XenograftThis compoundSubcutaneous, twice dailySuperior tumor regression compared to decitabine[8]
Table 3: Synergistic Effects of this compound in Combination Therapy in AML Cell Lines
Combination AgentTargetCell LinesEffectCitation
AZD-1390ATMMOLM-16, NB-4, HEL 92.1.7, HEL, EOL-1Considerable synergistic effect, induced cell apoptosis, and inhibited cell growth[6][7]
AZD-6738ATRMOLM-16, NB-4, HEL 92.1.7, HEL, EOL-1Considerable synergistic effect, induced cell apoptosis, and inhibited cell growth[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assays (CCK-8)
  • Cell Culture: Human AML cell lines (MOLM-16, NB-4, HEL 92.1.7, HEL, EOL-1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, 50 mg/ml streptomycin, and 2 mmol/L glutamine at 37°C in a humidified CO2 incubator.[7]

  • Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound.

  • Incubation: The treated cells were incubated for a specified period (e.g., 3 to 6 days).[5]

  • CCK-8 Reagent Addition: 10 µL of CCK-8 solution was added to each well.

  • Incubation: Plates were incubated for 1-4 hours at 37°C.

  • Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.[7] EC50 values were calculated from dose-response curves.

In Vivo AML Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., NSG) were used. All studies were conducted in accordance with institutional animal care and use committee guidelines.[1]

  • Tumor Cell Implantation: Human AML cells (e.g., MV4-11 or SKM-1) were implanted subcutaneously into the flanks of the mice.[8]

  • Treatment Initiation: Once tumors reached a palpable size, animals were randomized into treatment and vehicle control groups.

  • Drug Administration: this compound was administered subcutaneously twice daily at specified doses (e.g., 1-45 mg/kg). Decitabine was administered intraperitoneally (e.g., three times weekly).[5][8]

  • Monitoring: Tumor volume was measured regularly using calipers. Animal body weight and overall health were also monitored.[8]

  • Endpoint: Studies were terminated when tumors reached a predetermined size or at the end of the study period. For survival studies, animals were monitored until a defined endpoint was reached.[1]

RNA Sequencing (RNA-seq)
  • Cell Treatment: AML cells were treated with this compound (e.g., 400 nM) or vehicle control for various time points.[1]

  • RNA Extraction: Total RNA was isolated from the cells using a suitable RNA extraction kit.

  • Library Preparation: RNA-seq libraries were prepared from the extracted RNA according to the manufacturer's protocols.

  • Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform.

  • Data Analysis: Raw sequencing reads were processed, aligned to the human reference genome, and gene expression levels were quantified. Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated upon treatment.[1] Pathway analysis was then conducted to identify enriched biological pathways.[1]

DNA Methylation Analysis (Infinium Methylation EPIC)
  • Genomic DNA Extraction: Genomic DNA was extracted from AML cells treated with this compound or vehicle control.[1]

  • Bisulfite Conversion: The extracted DNA was subjected to bisulfite conversion, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged.

  • Microarray Hybridization: The bisulfite-converted DNA was hybridized to the Infinium Methylation EPIC BeadChip.

  • Data Acquisition and Analysis: The BeadChip was scanned, and the methylation levels of over 850,000 CpG sites across the genome were determined. The data was then analyzed to identify changes in DNA methylation patterns following treatment.[1]

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows related to the preclinical study of this compound.

G cluster_0 Mechanism of Action of this compound GSK3685032 This compound DNMT1 DNMT1 (DNA Methyltransferase 1) GSK3685032->DNMT1 Inhibits Maintenance_Methylation Maintenance Methylation DNMT1->Maintenance_Methylation Catalyzes Hemi_methylated_DNA Hemi-methylated DNA Hemi_methylated_DNA->Maintenance_Methylation Substrate for DNA_Hypomethylation Passive DNA Hypomethylation Maintenance_Methylation->DNA_Hypomethylation Leads to (inhibition) Gene_Re_expression Tumor Suppressor Gene Re-expression DNA_Hypomethylation->Gene_Re_expression Immune_Response Activation of Immune Pathways DNA_Hypomethylation->Immune_Response Apoptosis Apoptosis in AML Cells Gene_Re_expression->Apoptosis Immune_Response->Apoptosis

Caption: Mechanism of action of this compound in AML cells.

G cluster_1 In Vivo Xenograft Experimental Workflow start Start implant Subcutaneous Implantation of AML Cells (e.g., MV4-11) into Immunocompromised Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration - this compound (Subcutaneous) - Vehicle Control randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring monitoring->monitoring endpoint Endpoint Analysis (Tumor Regression, Survival) monitoring->endpoint Data Collection finish End endpoint->finish

Caption: A typical experimental workflow for in vivo AML xenograft studies.

G cluster_2 Signaling Pathways Activated by this compound GSK3685032 This compound (DNMT1 Inhibition) DNA_Hypomethylation Global DNA Hypomethylation GSK3685032->DNA_Hypomethylation ERV_Reactivation Endogenous Retrovirus (ERV) Re-expression DNA_Hypomethylation->ERV_Reactivation Viral_Sensing Viral Sensing Pathways ERV_Reactivation->Viral_Sensing Interferon_Signaling Interferon (IFN) Signaling Viral_Sensing->Interferon_Signaling Antigen_Presentation Antigen Presentation Machinery Upregulation Interferon_Signaling->Antigen_Presentation Immune_Mediated_Clearance Potential for Immune- Mediated Tumor Clearance Antigen_Presentation->Immune_Mediated_Clearance

Caption: Key signaling pathways activated by this compound in AML.

References

Methodological & Application

Application Notes and Protocols for (R)-GSK-3685032: An In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-GSK-3685032 is a potent, selective, and reversible non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical enzyme inhibition assay and a cell-based global DNA methylation assay. Additionally, a summary of its inhibitory activity and a diagram of the DNMT1 signaling pathway are presented to facilitate further research and drug development efforts.

Introduction

DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, and its dysregulation is a hallmark of cancer.[5] DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division.[5] this compound is a first-in-class, non-nucleoside inhibitor that selectively targets DNMT1, leading to DNA hypomethylation and reactivation of tumor suppressor genes.[5] Its reversible, non-covalent binding mechanism offers a distinct advantage over traditional nucleoside analog inhibitors, which can cause toxicity through DNA incorporation.[5] These application notes provide standardized methods to assess the in vitro efficacy of this compound and similar compounds.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of this compound.

Assay TypeTargetCell Line(s)ParameterValueReference(s)
Biochemical AssayDNMT1-IC500.036 µM (36 nM)[1][2][3][4][6]
Cell Growth InhibitionVarious Cancer Cells51 hematologic cancer cell lines (e.g., EOL-1, Ki-JK, MM.IR)gIC50 (median)0.64 µM (after 6 days)[2][3][6]
Cell Growth InhibitionMV4-11MV4-11Time-dependent decrease in growth IC50Observed from 3 to 6 days[2][6]

Signaling Pathway

DNMT1 is a key effector in the DNA methylation pathway, responsible for maintaining methylation patterns on newly synthesized DNA strands during replication. Its activity is regulated by a complex interplay of protein-protein interactions and post-translational modifications.

DNMT1_Pathway DNMT1 Signaling and Regulatory Pathway cluster_upstream Upstream Regulators cluster_dnmt1_complex DNMT1 Core Complex cluster_downstream Downstream Effects Wnt_Signaling Wnt Signaling DNMT1 DNMT1 Wnt_Signaling->DNMT1 Upregulates expression mTOR_Pathway mTOR Pathway mTOR_Pathway->DNMT1 Regulates APC APC APC->DNMT1 Suppresses transcription DNA_Methylation Maintenance of DNA Methylation DNMT1->DNA_Methylation Catalyzes PCNA PCNA PCNA->DNMT1 Recruits to replication fork UHRF1 UHRF1 UHRF1->DNMT1 Targets to hemi-methylated DNA HDAC1 HDAC1 HDAC1->DNMT1 Deacetylates (stabilizes) Tip60 Tip60 Tip60->DNMT1 Acetylates (destabilizes) HAUSP HAUSP HAUSP->DNMT1 Deubiquitinates (stabilizes) Gene_Silencing Transcriptional Silencing DNA_Methylation->Gene_Silencing GSK3685032 This compound GSK3685032->DNMT1 Inhibits

Caption: DNMT1 regulatory and signaling pathway.

Experimental Protocols

Biochemical DNMT1 Enzyme Inhibition Assay (ELISA-based)

This protocol describes a non-radioactive, ELISA-based assay to determine the IC50 value of this compound for DNMT1. The principle involves the methylation of a DNA substrate coated on a microplate by DNMT1, followed by detection of the methylated cytosines using a specific antibody.

Materials:

  • Recombinant human DNMT1 enzyme

  • This compound

  • S-adenosyl-L-methionine (SAM)

  • 96-well microplate coated with a CpG-rich DNA substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 0.1 mg/mL BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., Wash Buffer with 2% BSA)

  • Anti-5-methylcytosine (5-mC) primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer.

  • Reaction Setup:

    • Add 50 µL of Assay Buffer to each well.

    • Add 10 µL of the diluted this compound or vehicle control to the respective wells.

    • Add 20 µL of recombinant DNMT1 enzyme (e.g., 5 ng/µL in Assay Buffer) to all wells except the "no enzyme" control.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of SAM (e.g., 50 µM in Assay Buffer).

  • Enzymatic Reaction: Incubate the plate at 37°C for 2 hours.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at room temperature.

  • Primary Antibody Incubation: Wash the plate three times. Add 100 µL of diluted anti-5-mC antibody to each well and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (10-30 minutes).

  • Measurement: Stop the reaction by adding 100 µL of Stop Solution. Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

DNMT1_Inhibition_Assay_Workflow Start Start Prepare_Inhibitor_Dilutions Prepare this compound serial dilutions Start->Prepare_Inhibitor_Dilutions Add_Reagents Add assay buffer, inhibitor/vehicle, and DNMT1 enzyme to wells Prepare_Inhibitor_Dilutions->Add_Reagents Pre_Incubate Pre-incubate at 37°C for 15 min Add_Reagents->Pre_Incubate Start_Reaction Initiate reaction with SAM Pre_Incubate->Start_Reaction Incubate_Reaction Incubate at 37°C for 2 hours Start_Reaction->Incubate_Reaction Wash_Plate_1 Wash plate (3x) Incubate_Reaction->Wash_Plate_1 Block Block with 2% BSA for 30 min Wash_Plate_1->Block Primary_Ab Incubate with anti-5mC antibody (1 hr) Block->Primary_Ab Wash_Plate_2 Wash plate (3x) Primary_Ab->Wash_Plate_2 Secondary_Ab Incubate with HRP-conjugated secondary antibody (1 hr) Wash_Plate_2->Secondary_Ab Wash_Plate_3 Wash plate (5x) Secondary_Ab->Wash_Plate_3 Develop Add TMB substrate and incubate Wash_Plate_3->Develop Stop_and_Read Add stop solution and read absorbance at 450 nm Develop->Stop_and_Read Analyze_Data Calculate % inhibition and determine IC50 Stop_and_Read->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the DNMT1 biochemical inhibition assay.

Cell-Based Global DNA Methylation Assay (Bisulfite Sequencing)

This protocol outlines the assessment of global DNA methylation changes in a cancer cell line (e.g., MV4-11) following treatment with this compound, using bisulfite sequencing of repetitive elements (e.g., LINE-1) as a surrogate for global methylation status.

Materials:

  • MV4-11 acute myeloid leukemia cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Genomic DNA extraction kit

  • Bisulfite conversion kit

  • PCR primers for a repetitive element (e.g., LINE-1)

  • Taq polymerase and PCR reagents

  • Gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service or next-generation sequencing platform

Procedure:

  • Cell Culture and Treatment:

    • Culture MV4-11 cells in complete medium.

    • Treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) and a DMSO control for 4 days.

  • Genomic DNA Extraction: Harvest cells and extract genomic DNA using a commercial kit.

  • Bisulfite Conversion:

    • Quantify the extracted DNA.

    • Perform bisulfite conversion of 500 ng to 1 µg of genomic DNA using a commercial kit. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification:

    • Amplify a region of a repetitive element (e.g., LINE-1) from the bisulfite-converted DNA using specific primers.

    • Perform PCR with an appropriate annealing temperature and cycle number.

    • Verify the PCR product by gel electrophoresis.

  • Sequencing:

    • Purify the PCR product.

    • Sequence the purified product using Sanger sequencing or a next-generation sequencing platform.

  • Data Analysis:

    • Align the obtained sequences to the reference sequence of the repetitive element.

    • Quantify the methylation level at each CpG site by calculating the ratio of cytosine reads (methylated) to the total of cytosine and thymine reads (methylated + unmethylated).

    • Compare the methylation levels between treated and control samples.

Bisulfite_Sequencing_Workflow Start Start Cell_Treatment Treat cells with this compound and vehicle Start->Cell_Treatment DNA_Extraction Extract genomic DNA Cell_Treatment->DNA_Extraction Bisulfite_Conversion Perform bisulfite conversion of DNA DNA_Extraction->Bisulfite_Conversion PCR_Amplification Amplify repetitive elements (e.g., LINE-1) via PCR Bisulfite_Conversion->PCR_Amplification Verify_PCR Verify PCR product on agarose gel PCR_Amplification->Verify_PCR Purify_PCR Purify PCR product Verify_PCR->Purify_PCR Sequencing Sequence the purified PCR product Purify_PCR->Sequencing Data_Analysis Align sequences and quantify methylation levels Sequencing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cell-based global DNA methylation analysis.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound and other DNMT1 inhibitors. The biochemical assay allows for the precise determination of enzymatic inhibition, while the cell-based assay provides insights into the compound's effect on DNA methylation in a cellular context. These tools are essential for the preclinical evaluation and development of novel epigenetic therapies.

References

Application Notes and Protocols for Cell-Based Assays Using (R)-GSK-3685032

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

(R)-GSK-3685032 is a first-in-class, potent, and selective non-covalent reversible inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4] DNMT1 is the key enzyme responsible for maintaining DNA methylation patterns during cell division.[5] Dysregulation of DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes.[5][6][7] this compound induces robust loss of DNA methylation, leading to transcriptional activation of previously silenced genes and inhibition of cancer cell growth.[1][2][3][6][7][8] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to probe its biological activity.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of DNMT1.[2] Unlike nucleoside analogs that are incorporated into DNA and form covalent adducts with DNMT enzymes, this compound is a non-covalent inhibitor.[1][3] Its mechanism of action is time-independent and reversible.[3] Inhibition of DNMT1 during DNA replication leads to a passive, replication-dependent demethylation of the newly synthesized DNA strand. This hypomethylation can result in the re-expression of genes previously silenced by hypermethylation, including tumor suppressor genes and immune-related genes.[1][9]

Data Presentation

Biochemical and Cellular Activity of this compound

The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Activity
Target DNMT1
Inhibition Type Non-covalent, Reversible, Time-independent
IC₅₀ 0.036 µM (36 nM)[1][2][3]
Selectivity >2,500-fold for DNMT1 over DNMT3A/3L and DNMT3B/3L[2][9]
Table 2: Cellular Activity in Cancer Cell Lines
Cell Lines Panel of 51 hematologic cancer cell lines (including leukemia, lymphoma, and multiple myeloma)[3][5][9]
Effect Anti-proliferative, cytostatic effects[5]
Median Growth IC₅₀ (gIC₅₀) 0.64 µM (after 6 days of treatment)[1][3][9]
Observed Effects - Inhibition of DNMT1 protein expression[1][3]- DNA hypomethylation[1][10]- Increased transcription of immune-related genes[1][3][9]

Signaling Pathway

The diagram below illustrates the mechanism of DNMT1 inhibition by this compound and its downstream consequences on gene expression.

DNMT1_Inhibition_Pathway cluster_replication DNA Replication cluster_maintenance DNA Methylation Maintenance cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects Parent_DNA Methylated Parent DNA Daughter_DNA Hemi-methylated Daughter DNA Parent_DNA->Daughter_DNA Replication DNMT1 DNMT1 Enzyme Daughter_DNA->DNMT1 Fully_Methylated_DNA Fully Methylated DNA DNMT1->Fully_Methylated_DNA Adds methyl group Hypomethylated_DNA Hypomethylated DNA DNMT1->Hypomethylated_DNA Inhibition leads to SAM SAM (Methyl Donor) SAM->DNMT1 Gene_Silencing Gene Silencing Fully_Methylated_DNA->Gene_Silencing GSK3685032 This compound GSK3685032->DNMT1 Gene_Activation Transcriptional Activation (e.g., Tumor Suppressors, Immune Genes) Hypomethylated_DNA->Gene_Activation Cancer_Growth Cancer Cell Growth Gene_Silencing->Cancer_Growth Growth_Inhibition Growth Inhibition Gene_Activation->Growth_Inhibition

Caption: Mechanism of this compound action.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (IC₅₀ Determination)

This protocol describes how to determine the concentration of this compound that inhibits 50% of cell growth (gIC₅₀) in a cancer cell line, for example, the human AML cell line MV4-11.

Materials:

  • This compound

  • MV4-11 cells (or other cancer cell line of interest)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • DMSO (for stock solution)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to make a 10 mM stock solution. Store at -20°C.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical concentration range is 0.01 µM to 10 µM. Include a DMSO-only vehicle control.

    • Add 100 µL of the diluted compound solutions to the respective wells.

  • Incubation: Incubate the plate for 3 to 6 days at 37°C, 5% CO₂. A 6-day incubation is recommended to observe the maximal cytostatic effect.[1][3][5]

  • Measure Cell Viability:

    • Equilibrate the plate to room temperature.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (as 100% viability).

    • Plot the normalized viability against the log-transformed concentration of this compound.

    • Calculate the gIC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Cell_Proliferation_Workflow Start Start Prepare_Stock Prepare 10 mM Stock of this compound in DMSO Start->Prepare_Stock Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions (e.g., 0.01 µM - 10 µM) Prepare_Stock->Prepare_Dilutions Treat_Cells Add Compound to Cells Seed_Cells->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate Incubate for 3-6 Days Treat_Cells->Incubate Add_Reagent Add Viability Reagent Incubate->Add_Reagent Read_Plate Measure Signal (Luminescence/Fluorescence) Add_Reagent->Read_Plate Analyze_Data Calculate gIC₅₀ Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Cell Proliferation Assay.

Protocol 2: Western Blot for DNMT1 Protein Expression

This protocol is for assessing the effect of this compound on the expression level of DNMT1 protein. Treatment with a DNMT1 inhibitor can sometimes lead to the degradation of the DNMT1 protein.[1][3]

Materials:

  • This compound

  • Cancer cell line (e.g., MV4-11)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-DNMT1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 48 hours.[1]

  • Protein Extraction:

    • Wash cells with cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-DNMT1 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Re-probe the membrane with an anti-β-actin antibody as a loading control.

    • Quantify band intensities using image analysis software (e.g., ImageJ). Normalize DNMT1 band intensity to the β-actin band intensity.

Western_Blot_Workflow Start Start Seed_Treat Seed and Treat Cells with this compound (48h) Start->Seed_Treat Lyse_Cells Lyse Cells and Extract Protein Seed_Treat->Lyse_Cells Quantify Quantify Protein (BCA) Lyse_Cells->Quantify SDS_PAGE Run SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Ab (anti-DNMT1) Block->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Image Add ECL and Image Secondary_Ab->Image Analyze Analyze Band Intensity Image->Analyze End End Analyze->End

Caption: Workflow for Western Blot Analysis.

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to measure changes in the expression of specific genes known to be regulated by DNA methylation (e.g., immune-related genes like CXCL11, IFI27, or tumor suppressor genes) following treatment with this compound.[1]

Materials:

  • This compound

  • Cancer cell line

  • 6-well cell culture plates

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (for target and housekeeping genes)

  • qPCR instrument

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with this compound (e.g., 400 nM) and a vehicle control for 4 days.[10]

  • RNA Extraction: Harvest cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers for your target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control.

References

Application Notes and Protocols: (R)-GSK-3685032 Treatment in MV4-11 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of (R)-GSK-3685032, a potent and selective DNA methyltransferase 1 (DNMT1) inhibitor, on the human acute myeloid leukemia (AML) cell line, MV4-11. Detailed protocols for key experiments are provided to enable replication and further investigation.

Introduction

This compound is a first-in-class, reversible, and non-covalent inhibitor of DNMT1.[1][2] Its high selectivity for DNMT1 over other DNA methyltransferases like DNMT3A and DNMT3B makes it a valuable tool for studying the specific roles of maintenance methylation in cancer biology.[3][4] The MV4-11 cell line, derived from a patient with AML, is characterized by a FLT3 internal tandem duplication (ITD) mutation and is widely used as a model for this leukemia subtype.[5] Treatment of MV4-11 cells with this compound leads to DNA hypomethylation, transcriptional activation of silenced genes, and ultimately, inhibition of cancer cell growth.[1][3][6]

Mechanism of Action

This compound functions by selectively binding to the active site of DNMT1, preventing it from methylating newly synthesized DNA strands during replication.[3] This leads to a passive loss of DNA methylation over successive cell divisions, resulting in the re-expression of tumor suppressor and immune-related genes that were epigenetically silenced.[1][4][6]

cluster_0 Cellular Effects of this compound in MV4-11 Cells GSK3685032 This compound DNMT1 DNMT1 (DNA Methyltransferase 1) GSK3685032->DNMT1 Inhibits DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Maintains Gene_Activation Gene Activation & Transcriptional Upregulation DNMT1->Gene_Activation Suppresses Gene_Silencing Tumor Suppressor & Immune Gene Silencing DNA_Methylation->Gene_Silencing Leads to Cell_Growth_Inhibition Cancer Cell Growth Inhibition Gene_Silencing->Cell_Growth_Inhibition Promotes Gene_Activation->Cell_Growth_Inhibition Contributes to cluster_1 Cell Viability Assay Workflow start Start: MV4-11 Cell Culture seed Seed cells in 96-well plate start->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate for 1-6 days treat->incubate add_reagent Add MTS/MTT reagent incubate->add_reagent incubate2 Incubate (1-4 hours) add_reagent->incubate2 read Measure absorbance incubate2->read analyze Analyze data (IC50) read->analyze cluster_2 Western Blotting Workflow start Start: MV4-11 Cell Culture treat Treat with this compound start->treat lyse Cell Lysis & Protein Quantification treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Incubate with Primary Antibody (anti-DNMT1) block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Analyze Protein Bands detect->analyze cluster_3 qRT-PCR Workflow for Gene Expression start Start: MV4-11 Cell Culture treat Treat with this compound start->treat rna_extraction RNA Extraction treat->rna_extraction cDNA_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cDNA_synthesis qpcr Quantitative PCR with SYBR Green or TaqMan cDNA_synthesis->qpcr analyze Analyze Data (ΔΔCt method) qpcr->analyze

References

Application Notes and Protocols for In Vivo Xenograft Models with (R)-GSK-3685032

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-GSK-3685032 is a first-in-class, potent, and selective inhibitor of DNA methyltransferase 1 (DNMT1) .[1][2][3] It operates through a reversible, non-covalent mechanism, distinguishing it from traditional hypomethylating agents (HMAs) like decitabine and azacytidine, which are nucleoside analogs that incorporate into DNA and cause irreversible inhibition.[1][3][4][5] This novel mechanism of action contributes to its improved tolerability and superior efficacy in preclinical models, particularly in acute myeloid leukemia (AML).[2][3][4][5][6]

These application notes provide a comprehensive overview of the use of this compound in in vivo xenograft models, including detailed protocols and quantitative data to guide researchers in their study design.

Mechanism of Action

This compound selectively inhibits DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns following DNA replication.[5][7] By binding to the active site of DNMT1, it prevents the methylation of newly synthesized DNA strands. This leads to a passive, replication-dependent demethylation of the genome. The consequence of this widespread hypomethylation is the reactivation of silenced tumor suppressor genes and the induction of an immune response through pathways like interferon signaling and viral mimicry.[4][5] This targeted epigenetic modulation results in cancer cell growth inhibition.[3][7][8]

cluster_cell Cancer Cell GSK3685032 This compound DNMT1 DNMT1 GSK3685032->DNMT1 Inhibits Methylated_DNA Maintained Methylation (Gene Silencing) DNA_Replication DNA Replication Hemi_methylated_DNA Hemi-methylated DNA DNA_Replication->Hemi_methylated_DNA Hemi_methylated_DNA->Methylated_DNA DNMT1 mediated Hypomethylated_DNA DNA Hypomethylation Hemi_methylated_DNA->Hypomethylated_DNA In presence of This compound TSG Tumor Suppressor Gene Re-expression Hypomethylated_DNA->TSG Immune_Response Immune Response Activation (e.g., Interferon Signaling) Hypomethylated_DNA->Immune_Response Growth_Inhibition Tumor Growth Inhibition TSG->Growth_Inhibition Immune_Response->Growth_Inhibition start Start cell_culture Cell Culture (MV4-11 or SKM-1) start->cell_culture cell_prep Cell Preparation (Harvest, Wash, Resuspend) cell_culture->cell_prep implantation Subcutaneous Implantation in Immunodeficient Mice cell_prep->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize into Groups (Treatment vs. Control) tumor_growth->randomization treatment Administer this compound or Vehicle (Twice Daily, SC) randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision and Analysis endpoint->analysis end End analysis->end

References

Application Notes and Protocols for (R)-GSK-3685032 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-GSK-3685032, a first-in-class, reversible, and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1), in preclinical mouse models. The protocols detailed below are based on established methodologies for evaluating its anti-tumor efficacy, particularly in models of acute myeloid leukemia (AML).

Mechanism of Action

This compound selectively inhibits DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns following DNA replication.[1][2] Unlike nucleoside analogs such as decitabine, GSK-3685032 does not incorporate into DNA and acts as a competitive inhibitor, displacing the DNMT1 active-site loop from hemi-methylated DNA.[2][3] This reversible inhibition leads to passive DNA demethylation during cell division, subsequent transcriptional activation of silenced genes, and ultimately, cancer cell growth inhibition.[1][4][5] Notably, this mechanism avoids the DNA damage and associated toxicities observed with traditional hypomethylating agents.[2]

GSK-3685032_Mechanism_of_Action cluster_replication DNA Replication cluster_inhibition DNMT1 Inhibition cluster_consequences Cellular Consequences Hemi_methylated_DNA Hemi-methylated DNA DNMT1 DNMT1 Enzyme Hemi_methylated_DNA->DNMT1 DNMT1 binds to maintain methylation GSK This compound DNMT1->GSK binds & inhibits Hypomethylation DNA Hypomethylation DNMT1->Hypomethylation inhibition leads to Gene_Activation Tumor Suppressor Gene Re-activation Hypomethylation->Gene_Activation Growth_Inhibition Cancer Cell Growth Inhibition / Regression Gene_Activation->Growth_Inhibition Xenograft_Workflow Cell_Culture 1. Culture AML Cells (e.g., MV4-11) Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth (to ~150 mm³) Implantation->Tumor_Growth Randomization 4. Randomize into Groups (Vehicle, GSK-3685032) Tumor_Growth->Randomization Treatment 5. Administer Treatment (SC, Twice Daily, 28 Days) Randomization->Treatment Monitoring 6. Monitor Tumor Volume, Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Regression, Survival) Monitoring->Endpoint

References

Preparing (R)-GSK-3685032 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of (R)-GSK-3685032, a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4] The protocols outlined below are intended to ensure the accurate and consistent preparation of this compound for use in various research applications. Adherence to these guidelines is crucial for obtaining reliable and reproducible experimental results.

Introduction

This compound is a first-in-class, non-covalent, and reversible inhibitor of DNMT1 with high selectivity over DNMT3A and DNMT3B.[1][3][4][5] Its mechanism of action involves the inhibition of DNMT1, leading to DNA hypomethylation and the reactivation of tumor suppressor genes.[1][6][7] This activity makes this compound a valuable tool for studying the role of DNA methylation in cancer and other diseases. Accurate preparation of stock solutions is the first critical step in any experiment utilizing this compound. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative information for preparing this compound stock solutions.

ParameterValueSource
Molecular Weight 420.53 g/mol [8]
Solubility in DMSO 25 - 60 mg/mL (59.45 - 142.68 mM)[7][8][9]
Recommended Stock Solution Concentration 10 mM - 100 mMGeneral laboratory practice
Storage of Stock Solution -20°C (for up to 1 month) or -80°C (for up to 6 months)[8]
Final DMSO Concentration in Cell Culture Should not exceed 0.1%[7]

Note: The solubility of this compound in DMSO can be influenced by the purity of the DMSO and the presence of moisture.[1][8] It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[1][8] Sonication or gentle warming (to 37°C) can aid in dissolution.[7][9]

Experimental Protocols

Materials
  • This compound powder (CAS No. 2170140-50-6)[8]

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM Stock Solution
  • Pre-weighing Preparation: Ensure the analytical balance is calibrated and located in a draft-free area. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing the Compound: Carefully weigh out 4.21 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.

  • Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the solution for 5-10 minutes or warm it gently at 37°C to aid dissolution.[7][9] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[2][7]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8] Protect from light.[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for preparing the stock solution.

gsk_signaling_pathway cluster_0 Cellular Processes DNA DNA DNMT1 DNMT1 (DNA Methyltransferase 1) DNA->DNMT1 Methylation Methyl_DNA Methylated DNA (Gene Silencing) DNMT1->Methyl_DNA Hypomethyl_DNA Hypomethylated DNA (Gene Expression) DNMT1->Hypomethyl_DNA Methyl_DNA->Hypomethyl_DNA Demethylation GSK3685032 This compound GSK3685032->DNMT1 Inhibition

Figure 1: this compound inhibits DNMT1, leading to DNA hypomethylation.

experimental_workflow start Start weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Figure 2: Workflow for preparing this compound stock solution.

Safety Precautions

This compound is a bioactive compound. Standard laboratory safety procedures should be followed when handling this chemical. Use appropriate personal protective equipment, including gloves, a lab coat, and safety glasses. Work in a well-ventilated area. In case of contact with skin or eyes, wash immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for more detailed information.

Conclusion

This application note provides a standardized protocol for the preparation of this compound stock solutions in DMSO. By following these guidelines, researchers can ensure the integrity and consistency of their experimental starting material, leading to more reliable and reproducible results in the study of DNA methylation and its role in various biological processes.

References

Application Notes and Protocols for RNA-seq Analysis Following (R)-GSK-3685032 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-GSK-3685032 is a potent and selective, non-covalent, reversible inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4] Its mechanism of action involves competing with the active-site loop of DNMT1, preventing the methylation of hemi-methylated DNA.[5] This leads to passive, replication-dependent DNA hypomethylation, resulting in the reactivation of silenced genes and subsequent inhibition of cancer cell growth.[1][6] These application notes provide a comprehensive guide to performing RNA sequencing (RNA-seq) analysis to elucidate the transcriptomic consequences of this compound treatment.

This document outlines the necessary protocols, from cell culture and treatment to bioinformatics analysis, and provides a framework for interpreting the resulting gene expression data.

Mechanism of Action and Expected Transcriptomic Effects

This compound's selective inhibition of DNMT1 is a key feature, distinguishing it from other DNA hypomethylating agents that also inhibit DNMT3A and DNMT3B.[1] This selectivity is expected to result in a distinct gene expression signature. The primary molecular consequence of this compound treatment is the reduction of DNA methylation at CpG islands, which are often located in the promoter regions of genes. The removal of this epigenetic mark can lead to the re-expression of tumor suppressor genes and other silenced genes, triggering cellular responses such as cell cycle arrest, apoptosis, and differentiation.[7]

RNA-seq is a powerful tool to globally assess these transcriptomic changes. Researchers can expect to observe a significant number of differentially expressed genes (DEGs) following treatment with this compound. The number of DEGs is typically dose- and time-dependent.[8] For instance, treatment of acute myeloid leukemia (AML) cell lines with this compound has been shown to induce widespread changes in gene expression.[6][8]

Data Presentation

Table 1: Summary of this compound Activity
ParameterValueReference
Target DNA Methyltransferase 1 (DNMT1)[1]
Mechanism of Action Reversible, non-covalent inhibitor[2]
IC₅₀ 0.036 µM[3]
Cellular Effect Induces DNA hypomethylation and gene activation[1]
Table 2: Time-Dependent Changes in Gene Expression in AML Cells Treated with 400 nM this compound
Time PointNumber of Differentially Expressed Genes (DEGs)Reference
Day 1 ~500[8]
Day 2 ~1500[8]
Day 4 ~2500[8]
Day 6 ~3000[8]
Table 3: Dose-Dependent Upregulation of Immune-Related Genes in MV4-11 AML Cells (Day 4)
GeneLog₂ Fold Change (at 1 µM)
CXCL11 > 4
IFI27 > 3
HLA-DQA1 > 2
MAGEA4 > 5

Note: The Log₂ Fold Change values are estimations based on published heatmaps and should be experimentally verified.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

1. Cell Line Selection and Culture:

  • Select a relevant cancer cell line (e.g., MV4-11 for AML).
  • Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. This compound Preparation:

  • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
  • Store the stock solution at -80°C.

3. Treatment Protocol:

  • Seed cells in multi-well plates at a density that will not lead to over-confluence during the treatment period.
  • Allow cells to adhere and resume logarithmic growth (typically 24 hours).
  • Prepare serial dilutions of this compound in the complete culture medium.
  • Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the drug.
  • Replace the medium in the wells with the medium containing the desired concentrations of this compound or vehicle.
  • Incubate the cells for the desired time points (e.g., 24, 48, 72, 96 hours).
  • Ensure biological replicates (at least three) for each treatment condition and time point.

Protocol 2: RNA Extraction and Quality Control

1. Cell Lysis and RNA Extraction:

  • At each time point, harvest the cells. For adherent cells, wash with PBS and lyse directly in the plate. For suspension cells, pellet the cells by centrifugation before lysis.
  • Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, QIAGEN) according to the manufacturer's instructions.
  • Include an on-column DNase digestion step to remove any contaminating genomic DNA.

2. RNA Quality Control:

  • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
  • Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). The RNA Integrity Number (RIN) should be ≥ 8 for optimal results.

Protocol 3: RNA-seq Library Preparation and Sequencing

1. Library Preparation:

  • Start with high-quality total RNA (e.g., 1 µg).
  • Perform poly(A) mRNA selection or ribosomal RNA (rRNA) depletion depending on the experimental goals.
  • Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
  • Synthesize the second-strand cDNA.
  • Perform end-repair, A-tailing, and ligation of sequencing adapters.
  • Amplify the library using PCR.
  • Purify the library and assess its quality and quantity.

2. Sequencing:

  • Pool the indexed libraries.
  • Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
  • Aim for a sequencing depth of at least 20 million reads per sample for differential gene expression analysis.

Mandatory Visualizations

G Signaling Pathway of this compound Action cluster_drug Drug Action cluster_cellular Cellular Machinery cluster_consequence Transcriptional Outcome GSK3685032 This compound DNMT1 DNMT1 GSK3685032->DNMT1 Inhibits DNA_Methylation DNA Methylation GSK3685032->DNA_Methylation Prevents Hemi_methylated_DNA Hemi-methylated DNA DNMT1->Hemi_methylated_DNA Methylates Hemi_methylated_DNA->DNA_Methylation Leads to Gene_Silencing Gene Silencing DNA_Methylation->Gene_Silencing Maintains Gene_Activation Gene Activation DNA_Methylation->Gene_Activation Inhibition leads to

Caption: Mechanism of this compound Action.

G Experimental Workflow for RNA-seq Analysis Cell_Culture 1. Cell Culture (e.g., MV4-11) Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction (DNase treatment) Treatment->RNA_Extraction QC1 4. RNA Quality Control (RIN > 8) RNA_Extraction->QC1 Library_Prep 5. Library Preparation (poly(A) selection) QC1->Library_Prep Sequencing 6. High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis 7. Bioinformatics Analysis Sequencing->Data_Analysis

Caption: RNA-seq Experimental Workflow.

G Bioinformatics Pipeline for RNA-seq Data Analysis Raw_Reads 1. Raw Sequencing Reads (FASTQ files) QC2 2. Quality Control (e.g., FastQC) Raw_Reads->QC2 Trimming 3. Adapter & Quality Trimming (e.g., Trimmomatic) QC2->Trimming Alignment 4. Alignment to Reference Genome (e.g., STAR) Trimming->Alignment Quantification 5. Read Quantification (e.g., featureCounts) Alignment->Quantification DEG_Analysis 6. Differential Gene Expression (e.g., DESeq2) Quantification->DEG_Analysis Downstream_Analysis 7. Downstream Analysis (Pathway & GO analysis) DEG_Analysis->Downstream_Analysis

Caption: RNA-seq Bioinformatics Pipeline.

References

Application Notes and Protocols: Western Blot for DNMT1 Expression in Response to GSK3685032

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blotting for the analysis of DNA Methyltransferase 1 (DNMT1) protein expression in cells treated with GSK3685032, a selective DNMT1 inhibitor. This document includes detailed experimental protocols, data presentation guidelines, and visualizations to facilitate the understanding and execution of these experiments.

Introduction

DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, and its dysregulation is a hallmark of cancer. DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell replication. GSK3685032 is a potent, selective, and reversible non-covalent inhibitor of DNMT1.[1][2][3][4] It functions by competing with the DNMT1 active-site loop for binding to hemimethylated DNA.[5] Interestingly, beyond its inhibitory function, studies have shown that GSK3685032 and its analogs can lead to a reduction in DNMT1 protein levels through proteasome-dependent degradation.[6][7][8][9][10] This makes Western blotting an essential technique to elucidate the full mechanism of action of GSK3685032 and to quantify its effects on DNMT1 protein expression.

Data Presentation

The following table summarizes the quantitative effects of GSK3685032 on DNMT1 protein expression as determined by Western blot analysis in various cancer cell lines.

Cell LineConcentration of GSK3685032Treatment DurationObserved Effect on DNMT1 Protein LevelReference
GDM-1 (Myelomonoblastic Leukemia)3.2 - 10,000 nM2 daysDose-dependent inhibition of DNMT1 protein expression.[11]
A549 (Lung Carcinoma) & other solid tumor lines4 µM (GSK-3484862, a close analog)24 hoursSevere depletion of DNMT1 protein.[6]
253G1-iPSCs (Induced Pluripotent Stem Cells)1 µM24 hoursSignificant reduction in DNMT1 protein levels.[12][13][14]
MOLM13 & THP1 (Acute Myeloid Leukemia)Two different concentrations (unspecified)Not specifiedDecreased levels of DNMT1.[13]

Signaling Pathway of GSK3685032-Induced DNMT1 Degradation

GSK3685032 treatment has been shown to induce the degradation of DNMT1 protein. This process is dependent on the proteasome machinery. The proposed mechanism involves the E3 ubiquitin ligase UHRF1, which is thought to play a role in the ubiquitination of DNMT1, targeting it for subsequent degradation by the proteasome.[6]

GSK3685032_DNMT1_Degradation_Pathway GSK3685032 GSK3685032 DNMT1_DNA DNMT1 bound to hemimethylated DNA GSK3685032->DNMT1_DNA Inhibits UHRF1 UHRF1 (E3 Ubiquitin Ligase) DNMT1_DNA->UHRF1 Recruits/Activates Ub_DNMT1 Ubiquitinated DNMT1 UHRF1->Ub_DNMT1 Mediates Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_DNMT1->Proteasome Targets for Degradation DNMT1 Degradation Proteasome->Degradation Mediates

Caption: Proposed pathway of GSK3685032-induced DNMT1 degradation.

Experimental Protocols

This section provides a detailed protocol for performing a Western blot to analyze DNMT1 protein expression in cells treated with GSK3685032.

Experimental Workflow

The overall workflow for the Western blot experiment is depicted in the following diagram.

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture treatment 2. GSK3685032 Treatment cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-DNMT1) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Signal Detection secondary_ab->detection analysis 11. Data Analysis detection->analysis

Caption: Workflow for Western blot analysis of DNMT1 expression.

Detailed Protocol

1. Cell Culture and Treatment a. Culture your cell line of interest (e.g., GDM-1, A549) in the appropriate medium and conditions until they reach 70-80% confluency. b. Prepare a stock solution of GSK3685032 in DMSO. c. Treat the cells with the desired concentrations of GSK3685032 (e.g., a dose-response from 10 nM to 10 µM) and a vehicle control (DMSO) for the specified duration (e.g., 24, 48, or 72 hours).

2. Cell Lysis a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant containing the protein lysate.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE a. Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load the samples onto a 4-12% Bis-Tris polyacrylamide gel. c. Run the gel at 100-150V until the dye front reaches the bottom.

5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.

6. Blocking a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

7. Primary Antibody Incubation a. Incubate the membrane with a primary antibody specific for DNMT1 overnight at 4°C with gentle agitation. Recommended dilutions for commercially available antibodies are typically in the range of 1:500 to 1:2000. b. Also, probe a separate membrane or the same stripped membrane with an antibody against a loading control protein (e.g., β-actin, GAPDH, or Vinculin) to normalize for protein loading.

8. Secondary Antibody Incubation a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.

9. Signal Detection a. Wash the membrane three times for 10 minutes each with TBST. b. Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

10. Data Analysis a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the DNMT1 band intensity to the corresponding loading control band intensity for each sample. c. Express the results as a fold change relative to the vehicle-treated control.

By following these detailed protocols and utilizing the provided information, researchers can effectively investigate and quantify the effects of GSK3685032 on DNMT1 protein expression, contributing to a deeper understanding of its therapeutic potential.

References

Troubleshooting & Optimization

Optimizing (R)-GSK-3685032 concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (R)-GSK-3685032, a selective DNA methyltransferase 1 (DNMT1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the R-enantiomer of GSK-3685032, a potent, selective, and reversible inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] It functions as a non-covalent, non-time-dependent inhibitor with an IC50 of 0.036 μM.[1][2] By selectively inhibiting DNMT1, it leads to a significant loss of DNA methylation (hypomethylation), which in turn can reactivate the transcription of silenced genes, including tumor suppressor genes, and inhibit cancer cell growth.[1][2][4][5][6] Unlike traditional hypomethylating agents such as decitabine, this compound does not incorporate into DNA and is less cytotoxic.[4][7][8]

Q2: What is the recommended concentration range for this compound in cell culture?

The optimal concentration of this compound can vary depending on the cell line and the specific experimental goals. However, a general concentration range of 0.01 µM to 100 µM has been used in various studies.[2] For growth inhibition assays in a panel of 51 hematological cancer cell lines, a median growth IC50 (gIC50) of 0.64 µM was observed after 6 days of treatment.[2][9] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store this compound stock solutions?

  • Preparation: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.[8][10] For example, a 10 mM stock solution can be prepared.

  • Storage: The stock solution in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[3] To ensure the longevity of the compound, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: What are the expected cellular effects of this compound treatment?

Treatment with this compound is expected to induce:

  • DNA Hypomethylation: A significant, dose-dependent reduction in global DNA methylation.[2][4]

  • Gene Activation: Transcriptional activation of genes previously silenced by DNA methylation.[1][2][4]

  • Cancer Cell Growth Inhibition: A cytostatic effect, leading to the inhibition of cancer cell proliferation.[2][7] This effect is often observed after 3 days of treatment and increases with time.[2][7]

  • Modulation of Immune-Related Genes: Dose-dependent increases in the transcription of immune-related genes have been reported.[2]

Troubleshooting Guide

IssuePossible CauseRecommendation
No or low activity observed Incorrect concentration: The concentration used may be too low for the specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal working concentration.[2]
Short incubation time: The effects of this compound, particularly on cell growth, are time-dependent and may not be apparent after short incubation periods.Increase the incubation time. Growth inhibition is typically observed after 3 days and becomes more pronounced by day 6.[2][7]
Improper storage of the compound: The compound may have degraded due to improper storage.Ensure the stock solution is stored at -20°C or -80°C and avoid multiple freeze-thaw cycles.[3] Prepare fresh dilutions from a new stock solution if degradation is suspected.
High cytotoxicity observed Concentration is too high: While less cytotoxic than other agents, very high concentrations can still be toxic to some cell lines.Reduce the concentration of this compound. Refer to the dose-response curve to select a concentration that is effective but not overly toxic.
Solvent (DMSO) toxicity: The final concentration of DMSO in the cell culture medium may be too high.Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.[10] If a higher concentration of the inhibitor is needed, consider preparing a more concentrated stock solution.
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect the cellular response.Standardize cell culture protocols, including seeding density and passage number. Use the same batch of media and supplements for all related experiments.
Inaccurate pipetting: Errors in preparing dilutions can lead to inconsistent final concentrations.Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell Lines/ConditionsReference
DNMT1 IC50 0.036 µMCell-free assay[1][2]
Median Growth IC50 (gIC50) 0.64 µMPanel of 51 hematological cancer cell lines (6-day treatment)[2][9]
Concentration for Growth Inhibition 0.1 nM - 1 µMVarious cancer cell lines (observed after 3-6 days)[2][11]
Concentration for Gene Activation 10 nM - 10 µMMV4-11 cells (4-day treatment)[2][4]

Experimental Protocols

Protocol 1: Determining the IC50 for Cell Growth Inhibition

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for a 6-day proliferation assay.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting concentration for the dilution series could be 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Treatment: Add the diluted compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 6 days at 37°C in a humidified incubator with 5% CO2.[2]

  • Viability Assay: After incubation, assess cell viability using a suitable method (e.g., CellTiter-Glo®, resazurin).

  • Data Analysis: Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Analysis of DNA Methylation

  • Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control for a specified period (e.g., 2-4 days).[4]

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.

  • Quantification of Global DNA Methylation: Use an ELISA-based global DNA methylation kit or LC-MS/MS to quantify the percentage of 5-methylcytosine (5-mC) in the genomic DNA.

  • Gene-Specific Methylation Analysis: Perform bisulfite sequencing or methylation-specific PCR (MSP) to analyze the methylation status of specific gene promoters.

Visualizations

GSK_3685032_Mechanism_of_Action cluster_0 Cellular Processes DNMT1 DNMT1 DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Maintains Gene_Silencing Gene Silencing (e.g., Tumor Suppressors) DNA_Methylation->Gene_Silencing Leads to Cancer_Growth Cancer Cell Growth Gene_Silencing->Cancer_Growth Promotes GSK3685032 This compound GSK3685032->DNMT1

Caption: Mechanism of action of this compound in inhibiting cancer cell growth.

Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of This compound seed_cells->prepare_compound add_compound Add Compound to Cells prepare_compound->add_compound incubate Incubate for 6 Days add_compound->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay data_analysis Analyze Data and Calculate IC50 viability_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the IC50 value of this compound.

References

(R)-GSK-3685032 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-GSK-3685032.

Frequently Asked Questions (FAQs)

Solubility

  • Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

    • A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro use. It is important to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1] For complete dissolution, ultrasonication may be required.[1][2]

  • Q2: I'm seeing conflicting information about the solubility of this compound in DMSO. What is the correct value?

    • A2: Different suppliers report varying maximum solubility values for this compound in DMSO. This can be due to differences in material purity, crystal form, and the method used for solubility determination. It is advisable to start with a lower concentration and increase it as needed, using ultrasonication to aid dissolution. The table below summarizes the reported solubility data.

  • Q3: Is this compound soluble in aqueous solutions like PBS?

    • A3: this compound is reported to be insoluble in water.[3] However, the hydrochloride salt of the racemate, GSK3685032 hydrochloride, is soluble in 0.1N HCl (aq).[4] This suggests that the solubility of this compound is pH-dependent and it may have some solubility in acidic aqueous buffers. For cell-based assays, it is common practice to dilute a high-concentration DMSO stock solution into the aqueous culture medium. The final DMSO concentration should be kept low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced toxicity.[5]

  • Q4: My compound is precipitating when I dilute my DMSO stock solution into my aqueous buffer/media. What can I do?

    • A4: This is a common issue with compounds that have low aqueous solubility. To prevent precipitation, it is recommended to make serial dilutions of your high-concentration DMSO stock in DMSO first, and then add the final, more diluted DMSO solution to your aqueous medium. This helps to avoid a sudden, large change in solvent polarity that can cause the compound to crash out of solution.

  • Q5: How do I prepare this compound for in vivo studies?

    • A5: A commonly used formulation for in vivo administration of poorly water-soluble compounds like this compound is a vehicle consisting of DMSO, PEG300, and Tween 80 in saline. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] It is crucial to prepare this formulation by adding the solvents sequentially.

Stability and Storage

  • Q6: How should I store the solid form of this compound?

    • A6: The solid (powder) form of this compound should be stored at -20°C for long-term storage (up to 3 years).[3]

  • Q7: What are the recommended storage conditions for stock solutions of this compound?

    • A7: Stock solutions of this compound in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always store the solutions sealed and protected from moisture and light.[1]

  • Q8: I left my this compound solution at room temperature for a few hours. Is it still stable?

  • Q9: Does this compound degrade in cell culture media?

    • A9: A study on the related compound, GSK-3484862, showed stability in cell culture media at 37°C.[7] While this suggests that this compound may also be stable under these conditions, it is important to consider that this compound has been shown to induce the degradation of its target protein, DNMT1, in cells.[8][9] This is part of its mechanism of action and should not be confused with chemical instability of the compound itself.

Data Presentation

Table 1: Solubility of this compound in DMSO

SupplierReported Solubility (mg/mL)Reported Solubility (mM)Notes
MedchemExpress60142.68Requires ultrasonic; use newly opened DMSO.[1]
TargetMol26.4 (for racemate)62.78 (for racemate)Sonication is recommended.
GlpBio25 (for racemate)59.45 (for racemate)Requires ultrasonic; warming to 37°C may aid dissolution.[2]
Selleck Chemicals42 (for racemate)99.87 (for racemate)Use fresh DMSO.[3]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationNotes
Solid (Powder)-20°CUp to 3 years
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1]
Stock Solution (in DMSO)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 420.53 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 420.53 g/mol * 1000 mg/g * 1 mL = 4.2053 mg

  • Weigh the compound: Carefully weigh approximately 4.21 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolution: Vortex the tube for 1-2 minutes.

  • Ultrasonication: Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -80°C for up to 6 months.

Protocol 2: Preparation of an In Vivo Formulation of this compound

Materials:

  • This compound

  • Anhydrous DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

Procedure (for a 1 mL final volume):

  • Prepare a concentrated stock in DMSO: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL).

  • Sequential Addition: In a sterile tube, add the components in the following order, ensuring the solution is clear after each addition by vortexing or gentle mixing: a. Add 100 µL of DMSO (or the appropriate volume of your concentrated DMSO stock to achieve the desired final concentration). b. Add 400 µL of PEG300. Mix thoroughly. c. Add 50 µL of Tween 80. Mix thoroughly. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly until a clear solution is formed.

  • Use immediately: This formulation should be prepared fresh and used immediately. Do not store this formulation.

Visualizations

experimental_workflow Workflow for Preparing this compound Solutions cluster_invitro In Vitro Stock Preparation cluster_invivo In Vivo Formulation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex_sonicate Vortex & Sonicate add_dmso->vortex_sonicate aliquot_store_vitro Aliquot & Store at -80°C vortex_sonicate->aliquot_store_vitro start_vivo Start with DMSO Stock add_peg Add PEG300 start_vivo->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline add_tween->add_saline use_immediately Use Immediately add_saline->use_immediately signaling_pathway Mechanism of Action of this compound GSK3685032 This compound DNMT1 DNMT1 GSK3685032->DNMT1 Inhibits Proteasomal_Degradation Proteasomal Degradation GSK3685032->Proteasomal_Degradation Induces DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Maintains Gene_Silencing Gene Silencing DNA_Methylation->Gene_Silencing Leads to Proteasomal_Degradation->DNMT1 Degrades

References

Technical Support Center: (R)-GSK-3685032 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (R)-GSK-3685032 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class, potent, and highly selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4] It is a non-covalent, reversible inhibitor that is over 2,500-fold more selective for DNMT1 than for DNMT3A and DNMT3B.[2][5] Its mechanism involves competing with the active-site loop of DNMT1 for penetration into hemi-methylated DNA, which prevents the maintenance of DNA methylation patterns following DNA replication.[2][6][7] This leads to passive DNA demethylation, transcriptional activation of silenced genes, and inhibition of cancer cell growth.[1][5][8]

Q2: What is the recommended route of administration and dosing frequency for in vivo studies?

A2: For mouse models, subcutaneous (s.c.) administration, twice daily, has been shown to be effective.[2][9] This dosing schedule is based on its pharmacokinetic properties and is designed to achieve prolonged target engagement.[2]

Q3: What are the reported pharmacokinetic properties of this compound in mice?

A3: In mice, this compound exhibits low clearance, a moderate volume of distribution, and a blood half-life of over 1.8 hours.[2][5] It shows dose-proportional exposure at doses ranging from 1 to 45 mg/kg.[2][5]

Q4: How does the in vivo tolerability of this compound compare to other hypomethylating agents like decitabine?

A4: this compound has demonstrated improved in vivo tolerability compared to decitabine.[2][6][9][10] While decitabine can cause significant toxicity, including reductions in neutrophils, red blood cells, and platelets, this compound has a decreased impact on blood cell components, especially at efficacious doses.[9] Recovery of blood cell counts has been observed after drug withdrawal.[9]

Troubleshooting Guide

Issue 1: Compound Precipitation in Formulation or During Administration
  • Question: My this compound formulation is cloudy or I observe precipitation upon administration. What should I do?

  • Answer:

    • Formulation Preparation: this compound has specific solubility characteristics. It is crucial to follow a precise formulation protocol. A commonly used vehicle for subcutaneous administration involves a mixture of DMSO, PEG300, Tween 80, and sterile water or saline.[5] Ensure the components are added sequentially and mixed thoroughly at each step to ensure complete dissolution. It is recommended to prepare the formulation fresh for each use.[8]

    • DMSO Quality: The use of fresh, anhydrous DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[5]

    • Sonication/Heating: If precipitation occurs during preparation, gentle warming and/or sonication can aid in dissolution. However, be cautious with temperature to avoid compound degradation.

    • Final Concentration: Ensure the final concentration of DMSO in the working solution is kept low, ideally below 2% if the animal model is sensitive.[8]

Issue 2: Lack of Efficacy or Suboptimal Tumor Growth Inhibition
  • Question: I am not observing the expected anti-tumor effects in my xenograft model. What are the potential reasons?

  • Answer:

    • Dosing Regimen: Confirm that the dosing regimen (dose and frequency) is appropriate for your specific cancer model. In acute myeloid leukemia (AML) xenograft models, doses of 30 mg/kg and 45 mg/kg administered subcutaneously twice daily have shown significant tumor regression.[8][11]

    • Target Engagement: The anti-proliferative effects of this compound can have a slow onset, with significant growth inhibition observed after 3 or more days of treatment.[1][8] Ensure your experimental endpoint allows for sufficient time for the compound to induce DNA hypomethylation and subsequent cellular effects.

    • Compound Integrity: Verify the purity and integrity of your this compound compound. Improper storage can lead to degradation. The solid compound should be stored at -20°C for up to a year, and solutions in DMSO can be stored at -80°C for up to 2 years.[8]

    • Pharmacodynamics: To confirm target engagement in your model, you can measure global 5-methylcytosine levels in tumor tissue.[11] A significant reduction in DNA methylation would indicate that the drug is reaching its target and is active.

Issue 3: Adverse Effects or Toxicity in Animal Models
  • Question: My animals are showing signs of toxicity, such as weight loss or lethargy. How can I manage this?

  • Answer:

    • Dose-Dependent Toxicity: While generally better tolerated than older hypomethylating agents, higher doses of this compound can lead to side effects.[9] Reductions in neutrophils and red blood cells have been reported at higher dose levels.[5][9]

    • Dose Adjustment: If toxicity is observed, consider reducing the dose. A dose-response study is recommended to find the optimal balance between efficacy and tolerability in your specific model.

    • Monitoring: Regularly monitor animal health, including body weight, food and water intake, and overall behavior. Complete blood counts (CBCs) can be performed to monitor hematological parameters.[11]

    • Dosing Holidays: In some studies with other inhibitors, dosing holidays have been implemented to allow for recovery from toxicity.[11] This could be a potential strategy if toxicity is a concern.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterValueNotes
DNMT1 IC50 0.036 µMHighly selective over DNMT3A/3B (>2,500-fold).[1][2][5][8]
Median Growth IC50 0.64 µMIn a panel of 51 hematologic cancer cell lines after 6 days of treatment.[1][4][8]

Table 2: In Vivo Efficacy of this compound in AML Xenograft Models

Animal ModelDose and AdministrationOutcome
MV4-11 (subcutaneous) 1-45 mg/kg, s.c., twice daily for 28 daysDose-dependent tumor growth inhibition; regression at ≥30 mg/kg.[8][11]
SKM-1 (subcutaneous) 1-45 mg/kg, s.c., twice daily for 28 daysStatistically significant, dose-dependent tumor growth inhibition.[8][11]
MV4-11 (disseminated) 15, 30, and 45 mg/kg, s.c., twice dailySignificantly enhanced survival compared to vehicle and decitabine.[11]

Experimental Protocols

Protocol 1: In Vivo Formulation Preparation

This protocol is for preparing a 1 mL working solution of this compound for subcutaneous administration.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween 80

  • Sterile ddH2O or saline

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, a 14 mg/mL stock solution.

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add 50 µL of the 14 mg/mL this compound DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear.

  • Add 500 µL of sterile ddH2O or saline to bring the final volume to 1 mL. Mix thoroughly.

  • The final concentration of this compound in this example is 0.7 mg/mL. The final vehicle composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.

  • It is recommended to use the mixed solution immediately for optimal results.[5]

Protocol 2: In Vivo Dosing and Monitoring in a Subcutaneous Xenograft Model

Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Tumor cells (e.g., MV4-11 or SKM-1)

Procedure:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

  • Randomize animals into treatment and vehicle control groups.

  • Prepare the this compound formulation as described in Protocol 1.

  • Administer this compound or vehicle control subcutaneously twice daily at the desired dose.

  • Monitor tumor volume using caliper measurements (Volume = (length x width²)/2) two to three times per week.

  • Monitor animal body weight and overall health status regularly.

  • At the end of the study, euthanize the animals and collect tumors and other tissues for pharmacodynamic analysis (e.g., global DNA methylation).

Visualizations

DNMT1_Inhibition_Pathway cluster_replication DNA Replication cluster_maintenance Maintenance Methylation cluster_inhibition Inhibition by this compound Hemi-methylated_DNA Hemi-methylated DNA (Parent strand methylated, daughter strand unmethylated) DNMT1 DNMT1 Hemi-methylated_DNA->DNMT1 binds SAH SAH DNMT1->SAH Fully_methylated_DNA Fully Methylated DNA (Gene Silencing Maintained) DNMT1->Fully_methylated_DNA methylates daughter strand Passive_demethylation Passive Demethylation (Methylation mark lost) DNMT1->Passive_demethylation inhibition leads to SAM SAM (Methyl Donor) SAM->DNMT1 GSK3685032 This compound GSK3685032->DNMT1 inhibits Gene_expression Gene Re-expression Passive_demethylation->Gene_expression

Caption: Mechanism of action of this compound in inhibiting DNMT1-mediated maintenance methylation.

Experimental_Workflow Start Start: Tumor Cell Implantation Tumor_Establishment Tumor Establishment (e.g., 100-200 mm³) Start->Tumor_Establishment Randomization Animal Randomization Tumor_Establishment->Randomization Treatment_Phase Treatment Phase Randomization->Treatment_Phase Dosing Twice Daily s.c. Dosing: - this compound - Vehicle Treatment_Phase->Dosing Monitoring Regular Monitoring: - Tumor Volume - Body Weight - Health Status Treatment_Phase->Monitoring Endpoint Endpoint Reached Dosing->Endpoint Monitoring->Endpoint Analysis Analysis: - Efficacy (Tumor Growth Inhibition) - Tolerability (Body Weight, CBC) - Pharmacodynamics (e.g., DNA methylation) Endpoint->Analysis

Caption: General experimental workflow for in vivo efficacy studies of this compound.

Troubleshooting_Logic Problem Observed Problem Lack_of_Efficacy Lack of Efficacy Problem->Lack_of_Efficacy Toxicity Toxicity Observed Problem->Toxicity Formulation_Issue Formulation Issues Problem->Formulation_Issue Check_Dose Verify Dose and Frequency Lack_of_Efficacy->Check_Dose Check_Duration Ensure Sufficient Treatment Duration Lack_of_Efficacy->Check_Duration Check_Compound Confirm Compound Integrity Lack_of_Efficacy->Check_Compound Assess_PD Measure Target Engagement (PD) Lack_of_Efficacy->Assess_PD Reduce_Dose Consider Dose Reduction Toxicity->Reduce_Dose Monitor_Health Increase Health Monitoring (CBCs) Toxicity->Monitor_Health Dosing_Holiday Implement Dosing Holidays Toxicity->Dosing_Holiday Review_Protocol Review Formulation Protocol Formulation_Issue->Review_Protocol Use_Fresh_Reagents Use Fresh/Anhydrous Reagents (DMSO) Formulation_Issue->Use_Fresh_Reagents Prepare_Fresh Prepare Formulation Fresh Before Use Formulation_Issue->Prepare_Fresh

Caption: A logical decision tree for troubleshooting common in vivo experimental issues.

References

Technical Support Center: (R)-GSK-3685032

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the selective DNMT1 inhibitor, (R)-GSK-3685032. The information addresses potential issues and experimental considerations related to its high selectivity and mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

This compound is a highly selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] Extensive screening against broad panels of other enzymes has demonstrated a lack of significant off-target activity. Specifically, it has been tested against 34 other methyltransferases and 369 kinases, showing IC50 values greater than 10 μM for all enzymes tested.[2] This high degree of selectivity suggests that at typical experimental concentrations, observed phenotypic effects are likely due to the on-target inhibition of DNMT1.

While this compound is highly selective, unexpected phenotypes can arise from several factors other than off-target activity. The on-target effect of DNMT1 inhibition, which leads to DNA hypomethylation, can have widespread and sometimes unpredictable consequences on gene expression and cellular function.[1][4] It is also important to consider the specific context of your experimental system, such as the cell line, its genetic background, and the experimental conditions. Before concluding an off-target effect, it is crucial to perform appropriate control experiments.

Q3: How does the selectivity of this compound compare to other DNMT inhibitors?

This compound offers significantly improved selectivity compared to older, non-nucleoside DNMT inhibitors like RG-108, SGI-1027, and MC3343, which have shown nonselective inhibition across the DNMT family. Unlike nucleoside analogs such as decitabine (DAC) and azacytidine (AZA), this compound is a non-covalent, reversible inhibitor that does not incorporate into DNA.[3][4] This avoids the DNA damage-induced off-target effects and subsequent cytotoxicity commonly associated with nucleoside analogs.[4][5][6]

Q4: Are the hematological effects observed in vivo, such as reductions in neutrophils and red blood cells, considered off-target effects?

Reductions in neutrophils and red blood cells have been observed at higher doses of this compound in vivo.[1][7] However, these are considered to be driven by the on-target mechanism of DNA hypomethylation rather than off-target activities.[1][7] Importantly, these effects were less pronounced than those seen with decitabine, and blood cell counts returned to normal after a dosing holiday.[7]

Troubleshooting Guides

Issue: Unexpected or Unexplained Experimental Results

If you observe a phenotype that is not readily explained by the known function of DNMT1, follow this troubleshooting workflow to investigate the possibility of off-target effects versus on-target, context-specific effects.

G cluster_0 Initial Observation cluster_1 Controls and Verification cluster_2 Hypothesis Testing cluster_3 Experimental Validation cluster_4 Conclusion A Unexpected Phenotype Observed B Confirm Compound Identity and Purity (LC-MS) A->B C Perform Dose-Response and Time-Course Experiments B->C D Use Inactive Analog Control (e.g., GSK3510477) C->D E Validate On-Target Engagement (e.g., DNA methylation analysis) D->E F On-Target Effect Hypothesis: Context-specific DNMT1 biology E->F G Off-Target Effect Hypothesis: Interaction with an unknown protein E->G H Test with Structurally Unrelated DNMT1 Inhibitor F->H I Employ Genetic Knockdown/Knockout of DNMT1 F->I J Perform Unbiased Omics Analysis (e.g., RNA-seq, Proteomics) F->J G->H G->J K Consider Off-Target Identification Assays (e.g., CETSA, Kinase Profiling) G->K L Phenotype is On-Target H->L M Phenotype is Off-Target H->M I->L J->L J->M K->M

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Guide to the Workflow:

  • Initial Observation: You have observed a phenotype that is not consistent with your expectations for DNMT1 inhibition.

  • Controls and Verification:

    • Confirm Compound Integrity: Ensure the identity and purity of your this compound stock.

    • Dose-Response and Time-Course: Establish that the effect is dose- and time-dependent, which is characteristic of a specific pharmacological interaction.

    • Inactive Analog Control: Use a structurally similar but inactive compound, such as GSK3510477, to demonstrate that the observed effect is not due to a non-specific chemical property.[7]

    • Validate On-Target Engagement: Confirm that at the effective concentrations, this compound is engaging DNMT1 and causing DNA hypomethylation in your system.

  • Hypothesis Testing: Based on the initial controls, you can form two primary hypotheses.

  • Experimental Validation:

    • Orthogonal Inhibition: Use a structurally different DNMT1 inhibitor. If it recapitulates the phenotype, it strongly suggests an on-target effect.

    • Genetic Validation: Use siRNA, shRNA, or CRISPR to knockdown or knockout DNMT1. If this mimics the effect of this compound, the phenotype is on-target.

    • Omics Analysis: RNA-sequencing or proteomics can provide an unbiased view of the cellular changes and may reveal downstream pathways of DNMT1 inhibition that explain the phenotype.

    • Off-Target Identification: If the above experiments suggest an off-target effect, more advanced techniques like Cellular Thermal Shift Assay (CETSA) or further kinase/methyltransferase profiling may be necessary.

Quantitative Data Summary

The selectivity of this compound has been established through broad screening panels. The following table summarizes its inhibitory activity.

TargetIC50 (µM)Selectivity vs. DNMT1
DNMT1 0.036 -
DNMT3A/3L>100>2500-fold
DNMT3B/3L>100>2500-fold
Panel of 34 other Methyltransferases>10>277-fold
Panel of 369 Kinases>10>277-fold

Data sourced from Pappalardi et al., 2021.[2]

Experimental Protocols

Protocol 1: Broad Kinase and Methyltransferase Profiling

To assess the selectivity of this compound, commercial screening services are typically employed to test the compound against a large panel of kinases and methyltransferases.

Objective: To determine the IC50 values of this compound against a wide range of potential off-target enzymes.

Methodology:

  • Compound Preparation: this compound is serially diluted to a range of concentrations, typically starting from a high concentration (e.g., 100 µM) and performing 3-fold or 10-fold dilutions.

  • Assay Principle: The assays are typically biochemical, using purified recombinant enzymes and specific substrates. The activity of each enzyme is measured in the presence of varying concentrations of the inhibitor.

  • Kinase Profiling: For kinase panels (e.g., Eurofins DiscoverX KINOMEscan™), the assay often involves measuring the ability of the compound to displace a ligand from the kinase active site.

  • Methyltransferase Profiling: For methyltransferase panels, activity is often measured by quantifying the transfer of a methyl group from a donor (e.g., S-adenosylmethionine) to a substrate. This can be done using radiometric or fluorescence-based methods.

  • Data Analysis: The enzyme activity at each inhibitor concentration is normalized to a vehicle control (e.g., DMSO). The IC50 value is then calculated by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify target engagement in a cellular context and can also be adapted for unbiased identification of off-targets.

Objective: To confirm that this compound binds to DNMT1 in intact cells and to assess potential binding to other proteins.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of different temperatures.

  • Protein Extraction: After heating, lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Detection: Analyze the amount of soluble protein remaining at each temperature using Western blotting for a specific target (e.g., DNMT1) or mass spectrometry for an unbiased analysis.

  • Data Analysis: Binding of a ligand (like this compound) typically stabilizes the target protein, leading to a shift in its melting curve to higher temperatures. This shift confirms target engagement.

Visualizations

G cluster_0 On-Target Pathway: DNMT1 Inhibition GSK3685032 This compound DNMT1 DNMT1 GSK3685032->DNMT1 Inhibits Methylation Maintenance Methylation DNMT1->Methylation Catalyzes Hemi_DNA Hemi-methylated DNA Hemi_DNA->Methylation Hypomethylation DNA Hypomethylation Methylation->Hypomethylation Blocked by GSK3685032 Gene_Expression Altered Gene Expression Hypomethylation->Gene_Expression Phenotype Cellular Phenotype (e.g., Growth Inhibition) Gene_Expression->Phenotype

Caption: On-target signaling pathway of this compound.

G cluster_0 On-Target cluster_1 Off-Targets (Not Observed) center GSK3685032 Activity DNMT1 DNMT1 center->DNMT1 High Potency (IC50 = 0.036 µM) DNMT3A DNMT3A center->DNMT3A Low Potency (IC50 > 100 µM) DNMT3B DNMT3B center->DNMT3B Low Potency (IC50 > 100 µM) Kinases Kinases (n=369) center->Kinases Low Potency (IC50 > 10 µM) Methyltransferases Other Methyltransferases (n=34) center->Methyltransferases Low Potency (IC50 > 10 µM)

Caption: Selectivity profile of this compound.

References

Technical Support Center: (R)-GSK-3685032 Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and overcoming potential resistance mechanisms to the DNMT1 inhibitor, (R)-GSK-3685032, in cancer cells.

Troubleshooting Guides

This section addresses specific experimental issues you might encounter, providing potential explanations and suggested next steps.

Observed Problem Potential Cause Suggested Troubleshooting Steps
Decreased sensitivity to this compound in long-term cultures. 1. Compensatory upregulation of de novo DNMTs: Prolonged inhibition of DNMT1 may lead to increased expression of DNMT3A (specifically the DNMT3A2 isoform) or DNMT3B to maintain DNA methylation.[1][2] 2. Emergence of a resistant subpopulation: Pre-existing cancer cell clones with intrinsic resistance mechanisms may be selected for during treatment.1. Assess DNMT expression: Perform Western blot or RT-qPCR to quantify the protein and mRNA levels of DNMT1, DNMT3A, and DNMT3B in your resistant cells compared to the parental, sensitive cells. 2. Combination therapy: Consider co-treatment with a pan-DNMT inhibitor or a specific inhibitor of DNMT3A/3B if available. 3. Clonal analysis: Perform single-cell cloning of the parental cell line to investigate pre-existing heterogeneity in drug response.
No significant global hypomethylation observed after treatment. 1. Insufficient drug concentration or treatment duration: The concentration or duration of this compound treatment may be inadequate to induce detectable changes in global DNA methylation. 2. Cell-line specific insensitivity: Some cancer cell lines may be intrinsically less dependent on DNMT1 for maintaining DNA methylation. 3. Technical issues with methylation analysis: The assay used to measure global methylation may not be sensitive enough.1. Dose-response and time-course experiments: Perform a matrix of experiments with varying concentrations and durations of this compound treatment.[3] 2. Validate with a sensitive cell line: Use a positive control cell line known to be sensitive to DNMT1 inhibition. 3. Orthogonal methylation analysis: Use multiple methods to assess DNA methylation, such as pyrosequencing of specific repetitive elements (e.g., LINE-1) and a global methylation ELISA.
Re-expression of a specific tumor suppressor gene is not observed despite global hypomethylation. 1. Promoter-specific methylation maintenance: The promoter of the gene of interest may be regulated by mechanisms independent of DNMT1, or may be targeted for de novo methylation by DNMT3A/3B. 2. Other silencing mechanisms: The gene may be silenced by other epigenetic mechanisms (e.g., repressive histone modifications) or genetic alterations (e.g., mutation, deletion).1. Gene-specific methylation analysis: Perform bisulfite sequencing or methylation-specific PCR (MSP) of the promoter region of the target gene. 2. Chromatin immunoprecipitation (ChIP): Analyze the presence of activating (e.g., H3K4me3, H3K27ac) and repressive (e.g., H3K27me3, H3K9me3) histone marks at the gene promoter. 3. Sequence the gene of interest: Check for mutations or deletions that could explain the lack of expression.
Increased expression of drug efflux pumps. Activation of stress response pathways: Treatment with this compound may induce cellular stress, leading to the upregulation of ABC transporters that can efflux the drug.1. Assess ABC transporter expression: Use RT-qPCR or Western blot to measure the expression of common drug efflux pumps (e.g., ABCB1/MDR1, ABCG2). 2. Co-treatment with an efflux pump inhibitor: Use a known inhibitor of the identified efflux pump to see if it restores sensitivity to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, selective, and reversible non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[4][5][6] It acts by competing with the DNMT1 active-site loop for binding to hemimethylated DNA, thereby preventing the maintenance of DNA methylation patterns during cell division.[3] This leads to passive DNA demethylation, transcriptional activation of previously silenced genes, and inhibition of cancer cell growth.[4][7]

Q2: What are the known resistance mechanisms to this compound?

A2: While research is ongoing, a key identified resistance mechanism is the compensatory upregulation of de novo DNA methyltransferases. Specifically, prolonged treatment of colorectal cancer cells with this compound has been shown to lead to increased expression of the DNMT3A2 isoform and retention of DNA methylation on the X-chromosome.[1] Additionally, studies with a similar DNMT1-targeting compound, GSK-3484862, have demonstrated an upregulation of DNMT3B, suggesting a common compensatory pathway.[2][8]

Q3: Could upregulation of TET enzymes contribute to resistance?

A3: Yes, this is a plausible mechanism. In a DNMT1-deleted background, treatment with DNMT inhibitors has been shown to upregulate Ten-Eleven-Translocation (TET) 2, an enzyme that actively demethylates DNA.[9] This upregulation was associated with the re-expression of tumor suppressor genes and conferred resistance to the DNMT inhibitors.[9] Therefore, it is conceivable that cancer cells could adapt to DNMT1 inhibition by increasing the activity of TET enzymes to modulate DNA methylation levels.

Q4: How can I generate a cell line resistant to this compound for my studies?

A4: A common method for generating resistant cell lines is through continuous, long-term exposure to escalating doses of the drug. For example, colorectal cancer cell lines were made resistant to this compound by treating them over several months with concentrations starting from 50 nM and increasing to over 30 µM.[1]

Q5: Are there any known quantitative measures of this compound activity?

A5: Yes, the following table summarizes key quantitative data for this compound.

Parameter Value Context Reference
DNMT1 IC50 0.036 µMIn vitro enzymatic assay[10]
Selectivity >2,500-foldOver DNMT3A/3L and DNMT3B/3L[10]
In vitro resistance induction 50 nM to >30 µMLong-term treatment of colorectal cancer cells (HCT116 and RKO)[1]

Experimental Protocols

1. Cell Viability Assay (e.g., using AlamarBlue or MTT)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in your cancer cell line.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of the drug. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours).

    • Add the viability reagent (e.g., AlamarBlue, MTT) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

2. Western Blot for DNMT Expression

  • Objective: To assess the protein levels of DNMT1, DNMT3A, and DNMT3B in sensitive versus resistant cells.

  • Methodology:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against DNMT1, DNMT3A, DNMT3B, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities relative to the loading control.

3. Global DNA Methylation Assay (ELISA-based)

  • Objective: To measure the overall level of 5-methylcytosine (5mC) in the genomic DNA of treated cells.

  • Methodology:

    • Treat cells with this compound or vehicle control for the desired time.

    • Extract genomic DNA using a commercially available kit.

    • Quantify the DNA and ensure its purity.

    • Use a global DNA methylation ELISA kit according to the manufacturer's protocol. This typically involves binding a specific amount of DNA to the wells, followed by incubation with an antibody specific for 5mC.

    • A secondary antibody conjugated to an enzyme is then added, and a colorimetric reaction is developed.

    • Measure the absorbance on a microplate reader.

    • Calculate the percentage of 5mC in each sample based on a standard curve.

Visualizations

Resistance_Mechanisms cluster_drug This compound cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms GSK3685032 This compound DNMT1 DNMT1 GSK3685032->DNMT1 inhibits DNA_methylation DNA Methylation DNMT1->DNA_methylation maintains Cell_proliferation Cell Proliferation DNMT1->Cell_proliferation Tumor_suppressor_silencing Tumor Suppressor Gene Silencing DNA_methylation->Tumor_suppressor_silencing causes Tumor_suppressor_silencing->Cell_proliferation promotes DNMT3A2_up Upregulation of DNMT3A2 DNMT3A2_up->DNA_methylation compensates for DNMT1 inhibition DNMT3B_up Upregulation of DNMT3B DNMT3B_up->DNA_methylation compensates for DNMT1 inhibition TET2_up Upregulation of TET2 TET2_up->DNA_methylation actively demethylates

Caption: Signaling pathway of this compound action and resistance.

Troubleshooting_Workflow Start Decreased Drug Sensitivity Observed Check_DNMTs Assess DNMT1, DNMT3A/B Expression (WB/RT-qPCR) Start->Check_DNMTs Upregulation DNMT3A/B Upregulated? Check_DNMTs->Upregulation Compensatory_Mech Compensatory Upregulation Mechanism Likely Upregulation->Compensatory_Mech Yes Check_Methylation Assess Global & Gene-Specific DNA Methylation Upregulation->Check_Methylation No Consider_Combo Consider Combination Therapy Compensatory_Mech->Consider_Combo Hypomethylation Hypomethylation Occurring? Check_Methylation->Hypomethylation Other_Mechanisms Investigate Other Mechanisms (e.g., TETs, efflux pumps) Hypomethylation->Other_Mechanisms Yes Technical_Issue Review Experimental Protocol (Dose, Duration) Hypomethylation->Technical_Issue No

Caption: Experimental workflow for troubleshooting resistance.

Logical_Relationships Resistance Resistance to This compound Compensatory Compensatory Mechanisms Resistance->Compensatory Signaling Signaling Pathway Bypass Resistance->Signaling Drug_Efflux Increased Drug Efflux Resistance->Drug_Efflux DNMT_Up DNMT3A/B Upregulation Compensatory->DNMT_Up TET_Up TET Upregulation Compensatory->TET_Up ABC_Up ABC Transporter Upregulation Drug_Efflux->ABC_Up

Caption: Logical relationships of potential resistance mechanisms.

References

Technical Support Center: (R)-GSK-3685032 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting advice for measuring the target engagement of (R)-GSK-3685032 with its intended target, DNA methyltransferase 1 (DNMT1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its cellular target?

This compound is the R-enantiomer of GSK-3685032, a potent, selective, and reversible non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] Unlike nucleoside analogs such as decitabine, GSK-3685032 does not get incorporated into DNA and does not cause significant DNA damage.[3] Its mechanism of action involves competing with the DNMT1 active-site loop for access to hemi-methylated DNA.[1]

Q2: How can I measure the engagement of this compound with DNMT1 in cells?

Measuring the direct, physical interaction of a non-covalent inhibitor like this compound with its intracellular target can be accomplished through several biophysical and biochemical methods. Additionally, measuring the downstream pharmacodynamic effects of DNMT1 inhibition serves as a robust indirect indicator of target engagement.

Here are the recommended approaches:

  • Direct Target Engagement Assays: These methods assess the physical binding of the compound to the target protein within the cell.

    • Cellular Thermal Shift Assay (CETSA®)

    • NanoBRET™ Target Engagement Assay

  • Pharmacodynamic (PD) Biomarker Assays: These methods measure the downstream consequences of DNMT1 inhibition, providing functional evidence of target engagement.

    • Quantification of DNMT1 Protein Levels

    • Analysis of Global and Locus-Specific DNA Methylation

    • Measurement of Target Gene Expression

Q3: What are the key parameters to consider when designing a target engagement study for this compound?
  • Cell Line Selection: Use cell lines where DNMT1 is expressed and functionally active. Hematological cancer cell lines, such as MV4-11 or SKM-1, have been shown to be sensitive to GSK-3685032.[2]

  • Compound Concentration and Treatment Time: GSK-3685032 has shown time- and dose-dependent effects. Growth inhibition, for instance, may only become apparent after 3 days of treatment, with potency increasing over a 6-day time course.[2]

  • Assay Controls: Always include appropriate vehicle (e.g., DMSO) controls, and if possible, a negative control compound that is structurally related but inactive against DNMT1.

Experimental Protocols & Methodologies

Direct Target Engagement Assays
1. Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[4] This method allows for the direct assessment of target binding in a cellular environment.

Experimental Workflow Diagram

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Heating & Lysis cluster_analysis Analysis prep_cells 1. Culture Cells treat_cells 2. Treat cells with This compound or Vehicle prep_cells->treat_cells heat_shock 3. Heat cells at various temperatures treat_cells->heat_shock lyse_cells 4. Lyse cells (e.g., freeze-thaw) heat_shock->lyse_cells centrifuge 5. Centrifuge to separate soluble vs. precipitated protein lyse_cells->centrifuge collect_supernatant 6. Collect supernatant (soluble fraction) centrifuge->collect_supernatant quantify 7. Quantify soluble DNMT1 (Western Blot, ELISA, etc.) collect_supernatant->quantify

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere (if applicable).

    • Treat cells with a range of this compound concentrations or vehicle control for a predetermined time (e.g., 1-4 hours).

  • Heating Step:

    • Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-60°C) for 3 minutes using a PCR cycler, leaving one aliquot at room temperature as a reference.

  • Cell Lysis:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a thermal block.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification of Soluble DNMT1:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of soluble DNMT1 using a quantitative method like Western blotting or an ELISA-based technique (e.g., Meso Scale Discovery).

  • Data Analysis:

    • Plot the percentage of soluble DNMT1 relative to the unheated control against the temperature for both vehicle and compound-treated samples. A shift in the melting curve to a higher temperature indicates target stabilization and therefore engagement.

2. NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to a target protein in live cells by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged DNMT1 and a fluorescently labeled tracer that binds to the same site as the test compound.

General Protocol Outline:

  • Cell Line Engineering: Create a stable cell line expressing DNMT1 fused to NanoLuc® luciferase.

  • Assay Setup: Plate the engineered cells and treat them with a NanoBRET™ tracer and varying concentrations of this compound.

  • Signal Detection: Add the NanoLuc® substrate and measure the donor (luciferase) and acceptor (tracer) emissions.

  • Data Analysis: The displacement of the tracer by this compound results in a decrease in the BRET signal, which can be used to calculate an IC50 value for target engagement. GSK has utilized NanoBRET technology to measure target engagement for other epigenetic targets.[5]

Pharmacodynamic (PD) Biomarker Assays

These assays confirm target engagement by measuring the functional output of DNMT1 inhibition.

Pharmacodynamic Biomarker Analysis Workflow

PD_Biomarker_Workflow cluster_dna DNA Analysis cluster_rna RNA Analysis start Treat cells with This compound harvest Harvest cells at different time points start->harvest extract_gDNA 1. Extract genomic DNA harvest->extract_gDNA extract_rna 2. Extract total RNA harvest->extract_rna dot_blot Dot Blot (5mC) extract_gDNA->dot_blot pyroseq Bisulfite Pyrosequencing extract_gDNA->pyroseq wgbs WGBS extract_gDNA->wgbs rt_qpcr RT-qPCR extract_rna->rt_qpcr

Caption: Workflow for analyzing pharmacodynamic biomarkers of DNMT1 inhibition.

1. Quantification of Global DNA Methylation (Dot Blot)

This is a straightforward method to assess changes in total 5-methylcytosine (5mC) levels.

Detailed Protocol:

  • Genomic DNA Extraction: Treat cells with this compound for an appropriate duration (e.g., 24-72 hours) and extract high-quality genomic DNA.

  • DNA Denaturation and Spotting: Denature the DNA and spot serial dilutions onto a nitrocellulose or nylon membrane.

  • Immunoblotting:

    • Block the membrane and probe with a specific anti-5mC antibody.

    • Use a suitable secondary antibody and a chemiluminescent substrate for detection.

  • Loading Control: Stain the same membrane with Methylene Blue to visualize the total amount of DNA spotted and ensure equal loading.[6]

  • Analysis: Quantify the dot intensity and observe the reduction in 5mC signal in compound-treated samples compared to controls.

2. Analysis of Locus-Specific DNA Methylation (Pyrosequencing)

This method provides quantitative methylation data for specific CpG sites within a gene promoter or other region of interest.

Detailed Protocol:

  • Bisulfite Conversion: Treat genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged.

  • PCR Amplification: Amplify the target region using PCR with primers specific for the bisulfite-converted DNA.

  • Pyrosequencing: Sequence the PCR product using pyrosequencing technology, which quantitatively measures the percentage of methylation at each CpG site in the sequence. Treatment with a related GSK compound, GSK(1), has been shown to induce hypomethylation at specific genomic loci as measured by pyrosequencing.[6]

3. Measurement of Target Gene Expression (RT-qPCR)

Inhibition of DNMT1 can lead to the re-expression of tumor suppressor genes or other silenced genes.

Detailed Protocol:

  • RNA Extraction and cDNA Synthesis: Treat cells, extract total RNA, and reverse transcribe it into cDNA.

  • qPCR: Perform quantitative PCR using primers for genes of interest known to be regulated by DNA methylation (e.g., interferon signaling genes, endogenous retroviruses).[1]

  • Data Analysis: Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH) and calculate the fold change in expression in treated versus vehicle control cells using the ΔΔCt method.

Quantitative Data Summary

The following table summarizes the inhibitory activity of the parent compound, GSK-3685032.

CompoundTargetAssay TypeIC50SelectivityReference
GSK-3685032DNMT1Cell-free enzymatic0.036 µM>2500-fold vs. DNMT3A/3B[2][7]
GSK-3685032Various Cancer Cell LinesCell Growth Inhibition (6 days)Median gIC50 = 0.64 µM-[2]

Troubleshooting Guide

Q: I am not observing a thermal shift for DNMT1 in my CETSA experiment. What could be the problem?
  • A1: Suboptimal Compound Concentration/Incubation Time: The binding affinity (Kd) and cellular permeability of the compound are critical. Ensure you are using a concentration well above the expected Kd and allow sufficient incubation time for the compound to reach its target.

  • A2: Incorrect Temperature Range: The optimal temperature range for denaturation can be cell-line specific. Run a wider temperature gradient (e.g., 37-70°C) to identify the correct melting temperature for DNMT1 in your system.

  • A3: Antibody Quality: The antibody used for detection must be specific and sensitive for Western blotting or the chosen detection method. Validate your antibody's performance before conducting the CETSA experiment.

Q: My global methylation assay (dot blot) shows no change after treatment. Why?
  • A1: Insufficient Treatment Duration: DNA hypomethylation is often a passive process that requires one or more rounds of DNA replication for the effect to become apparent. The effects of GSK-3685032 can take time to manifest, with significant changes sometimes observed only after 3-6 days of treatment.[2]

  • A2: Assay Sensitivity: A dot blot is a semi-quantitative method. Small changes in global methylation might not be easily detected. For a more sensitive and quantitative readout, consider using LC-MS/MS to measure the 5mC/dG ratio or whole-genome bisulfite sequencing.

  • A3: Cell Cycle Status: Since DNMT1 primarily acts on hemi-methylated DNA during replication, cells that are not actively dividing will show a much slower rate of demethylation. Ensure your cells are in a proliferative state.

Q: I see changes in gene expression, but how do I confirm they are a direct result of DNMT1 inhibition?
  • A1: Correlate with Methylation Data: The most direct link is to show that the promoter or regulatory region of the upregulated gene becomes demethylated upon treatment. Perform bisulfite pyrosequencing or targeted bisulfite sequencing on these specific regions.

  • A2: Use a Rescue Experiment: If possible, use a cell line where the endogenous DNMT1 is depleted and you can express a wild-type or catalytically inactive version of DNMT1. This can help confirm that the gene expression changes are dependent on DNMT1's catalytic activity.[8]

  • A3: Time-Course Analysis: Perform a time-course experiment measuring both DNA methylation and gene expression. Demethylation of a gene's promoter should precede or occur concurrently with its transcriptional activation.

References

Technical Support Center: (R)-GSK-3685032 In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and drug development professionals in improving the in vivo bioavailability of the selective DNMT1 inhibitor, (R)-GSK-3685032.

Frequently Asked Questions (FAQs)

Q1: What is the currently known in vivo pharmacokinetic profile of this compound?

A1: Preclinical studies in mice have characterized the pharmacokinetics of this compound following intravenous (IV) and subcutaneous (SC) administration. The compound exhibits low clearance, a moderate volume of distribution, and a half-life of over 1.8 hours.[1] Key pharmacokinetic parameters are summarized in the table below. To date, there is limited publicly available information on the oral bioavailability of this compound.

Q2: What are the potential challenges in achieving good oral bioavailability for this compound?

A2: While specific data for this compound is limited, non-nucleoside inhibitors can face challenges with oral bioavailability.[2] Potential hurdles for this compound could include:

  • Poor aqueous solubility: The free base is soluble in DMSO, but its aqueous solubility is not well-documented.[3][4] The hydrochloride salt form shows solubility in 0.1N HCl, suggesting pH-dependent solubility.[5]

  • Limited membrane permeability: The molecular properties of the compound may limit its ability to passively diffuse across the intestinal epithelium.

  • First-pass metabolism: The compound may be subject to significant metabolism in the gut wall or liver before reaching systemic circulation.

  • Efflux by transporters: The molecule could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which would actively pump it back into the intestinal lumen.

Q3: What are some initial steps to assess the oral bioavailability of this compound in our animal model?

A3: A pilot pharmacokinetic study is recommended. This typically involves administering a known dose of this compound orally to a cohort of animals and collecting blood samples at various time points. A parallel group receiving an intravenous dose will allow for the determination of absolute bioavailability. See the Experimental Protocols section for a detailed methodology.

Q4: Are there any recommended starting formulations for in vivo oral dosing?

A4: For initial in vivo studies, a simple formulation can be prepared. Given the solubility profile, a suspension or a solution in a vehicle containing a solubilizing agent may be appropriate. A suggested starting formulation for non-oral in vivo studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] For oral administration, the percentage of DMSO should be minimized. The hydrochloride salt's solubility in acidic solutions suggests that a formulation with a low pH might improve dissolution in the stomach.[5]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Low Cmax and AUC after oral administration Poor dissolution: The compound is not dissolving efficiently in the gastrointestinal fluids.1. Particle size reduction: Micronization or nanomilling can increase the surface area for dissolution. 2. Formulation with solubilizing excipients: Consider using surfactants, cyclodextrins, or lipid-based formulations (e.g., SEDDS - Self-Emulsifying Drug Delivery Systems). 3. Use of the hydrochloride salt: The salt form may have better dissolution characteristics in the stomach.[5]
Low permeability: The compound is not effectively crossing the intestinal wall.1. In vitro permeability assessment: Use Caco-2 or PAMPA assays to determine the intrinsic permeability. 2. Inclusion of permeation enhancers: Certain excipients can transiently increase membrane permeability. 3. Prodrug approach: If feasible, a more lipophilic prodrug could be designed to enhance passive diffusion.
High first-pass metabolism: The compound is being extensively metabolized in the gut or liver.1. In vitro metabolism studies: Use liver microsomes or hepatocytes to identify the primary metabolic pathways. 2. Co-administration with a metabolic inhibitor: This can help to identify the impact of specific metabolic enzymes (use with caution and for research purposes only).
High inter-animal variability in plasma concentrations Inconsistent gastric emptying and intestinal transit: This can be influenced by food effects or the animal's physiological state.1. Standardize feeding conditions: Ensure all animals are fasted for a consistent period before dosing. 2. Formulation robustness: Develop a formulation that is less sensitive to gastrointestinal pH and contents. Amorphous solid dispersions can sometimes mitigate these effects.
Efflux transporter activity: Genetic polymorphisms in efflux transporters can lead to variable expression and activity.1. In vitro transporter assays: Determine if this compound is a substrate for common efflux transporters like P-gp or BCRP. 2. Co-dosing with a known efflux inhibitor: This can confirm the role of efflux in limiting absorption in preclinical models.

Data Presentation

Table 1: Mouse Pharmacokinetic Parameters for GSK-3685032

DoseRouteCmax (ng/mL)AUC0-8hr (h*ng/mL)Clearance (mL/min/kg)Volume of Distribution (dss, L/kg)T1/2 (h)
2 mg/kgIV51032418131.31.8
2 mg/kgSC252921NANA2.8

Data sourced from a product data sheet.

Experimental Protocols

Protocol 1: Pilot Oral Pharmacokinetic Study in Mice

  • Animal Model: Male BALB/c mice (8-10 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration (n=3-5 mice).

    • Group 2: Oral gavage (PO) administration (n=3-5 mice).

  • Compound Preparation:

    • IV Formulation: Dissolve this compound in a vehicle suitable for intravenous injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to a final concentration of 1 mg/mL.[4]

    • PO Formulation: Prepare a suspension or solution of this compound in a suitable oral vehicle (e.g., 0.5% methylcellulose in water) at a concentration of 2 mg/mL.

  • Dosing:

    • Administer a 2 mg/kg dose to both groups. For IV, inject into the tail vein. For PO, administer via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (e.g., 25-50 µL) from the saphenous vein at pre-dose, and at 0.083 (for IV), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Centrifuge to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in mouse plasma.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Mandatory Visualizations

DNMT1_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Therapeutic Intervention DNA_Methylation DNA Methylation Gene_Silencing Gene Silencing DNA_Methylation->Gene_Silencing Cancer_Progression Cancer Progression Gene_Silencing->Cancer_Progression GSK3685032 This compound DNMT1 DNMT1 GSK3685032->DNMT1 Inhibits DNMT1->DNA_Methylation Catalyzes

Caption: Signaling pathway of DNMT1 inhibition by this compound.

PK_Study_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Animal_Acclimation Animal Acclimation Formulation_Prep Formulation Preparation (IV & PO) Animal_Acclimation->Formulation_Prep Dosing Dosing (IV & PO Groups) Formulation_Prep->Dosing Blood_Sampling Timed Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis Bioavailability_Calc Bioavailability Calculation PK_Analysis->Bioavailability_Calc

Caption: Experimental workflow for a pilot pharmacokinetic study.

Troubleshooting_Bioavailability Start Low Oral Bioavailability Observed Check_Solubility Assess Aqueous Solubility Start->Check_Solubility Check_Permeability Assess Permeability (e.g., Caco-2) Check_Solubility->Check_Permeability Good Improve_Solubility Improve Formulation: - Particle size reduction - Solubilizing excipients - Amorphous solid dispersion Check_Solubility->Improve_Solubility Poor Check_Metabolism Assess Metabolic Stability Check_Permeability->Check_Metabolism Good Improve_Permeability Improve Permeability: - Permeation enhancers - Prodrug approach Check_Permeability->Improve_Permeability Poor Address_Metabolism Address Metabolism: - Identify metabolic hotspots - Consider structural modifications Check_Metabolism->Address_Metabolism Poor

Caption: Troubleshooting decision tree for low oral bioavailability.

References

Technical Support Center: GSK3685032 Time-Course Experiment Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on designing and troubleshooting time-course experiments using GSK3685032, a selective and reversible DNMT1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is GSK3685032 and how does it work?

GSK3685032 is a potent and highly selective, non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4] Unlike traditional DNMT inhibitors that are nucleoside analogs and form covalent bonds, GSK3685032 acts as a competitive inhibitor, preventing the maintenance of DNA methylation patterns during cell division.[5] This leads to passive, time- and dose-dependent DNA hypomethylation and subsequent transcriptional activation of previously silenced genes, including tumor suppressor genes and immune-related pathways.[1][2][5][6]

Q2: What are the key differences between GSK3685032 and other DNMT inhibitors like decitabine (DAC) or azacitidine (AZA)?

The primary distinction lies in their mechanism and selectivity. GSK3685032 is a non-covalent, reversible inhibitor selective for DNMT1.[3][7] In contrast, DAC and AZA are nucleoside analogs that incorporate into DNA, forming irreversible covalent bonds with and leading to the degradation of all active DNMTs (DNMT1, DNMT3A, and DNMT3B).[5] This difference in mechanism means that GSK3685032 is generally better tolerated and does not induce the DNA damage associated with traditional DNMT inhibitors.[5][7]

Q3: What is the typical timeframe to observe cellular effects of GSK3685032?

Anti-proliferative effects of GSK3685032 are typically observed starting from 3 days of continuous treatment, with increasing potency up to 6 days.[2][4][5] Changes in gene expression and DNA methylation can be detected as early as 2 to 4 days post-treatment.[2][7]

Q4: What concentrations of GSK3685032 should I use for in vitro experiments?

The optimal concentration will be cell line-dependent. However, a good starting point for assessing anti-proliferative effects is a dose range from 0.1 nM to 10 µM.[2] The IC50 for DNMT1 inhibition in cell-free assays is approximately 0.036 µM.[1][2][6] For cellular growth inhibition, the median IC50 across various cancer cell lines after 6 days of treatment is around 0.64 µM.[2][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or low anti-proliferative effect observed. 1. Insufficient treatment duration: Effects are time-dependent and may not be apparent before 3 days. 2. Sub-optimal drug concentration: The cell line used may be less sensitive. 3. Cell seeding density: High initial seeding density might mask cytostatic effects. 4. Drug instability: Improper storage or handling of the compound.1. Extend the treatment duration to at least 6 days, with time points at 3, 4, 5, and 6 days. 2. Perform a dose-response curve with a wider concentration range (e.g., up to 10 µM). 3. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. 4. Ensure GSK3685032 is stored at -20°C as a powder and -80°C in solvent.[4] Prepare fresh dilutions for each experiment.
High variability between replicates. 1. Inconsistent cell seeding. 2. Edge effects in multi-well plates. 3. Inconsistent drug concentration across wells. 1. Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. 2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. 3. Mix the drug-containing media thoroughly before adding to the wells.
Unexpected cytotoxicity at low concentrations. 1. Cell line hypersensitivity. 2. Solvent toxicity (e.g., DMSO). 1. Use a lower concentration range and perform a more detailed dose-response analysis. 2. Ensure the final solvent concentration is consistent across all wells (including vehicle controls) and is below the toxic threshold for the specific cell line (typically <0.5%).
Difficulty detecting changes in DNA methylation. 1. Insufficient treatment duration: DNA hypomethylation is a passive process that requires cell division. 2. Assay sensitivity: The chosen method may not be sensitive enough to detect subtle changes. 3. Low levels of baseline methylation at the interrogated loci. 1. Ensure treatment duration is sufficient for at least two cell doublings. 2. Consider using a more sensitive, genome-wide analysis method like Infinium Methylation EPIC arrays.[7] 3. Select target gene promoters known to be hypermethylated in your cell line of interest.

Experimental Protocols & Data Presentation

I. Time-Course of Cell Proliferation

Objective: To determine the time- and dose-dependent effects of GSK3685032 on cancer cell line proliferation.

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a pre-determined optimal density.

  • Treatment: After 24 hours, treat cells with a serial dilution of GSK3685032 (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

  • Incubation: Incubate plates for 1, 2, 3, 4, 5, and 6 days.

  • Viability Assay: At each time point, measure cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the data to the vehicle control for each time point and plot the dose-response curves to determine the growth IC50 at each day.

Data Presentation:

Cell Line Time Point Growth IC50 (µM)
MV4-11Day 3Exhibited growth inhibition[2]
MV4-11Day 6Decreasing IC50 over time[2]
Hematological Cancer Panel (Median)Day 60.64[2][4]
II. Time-Course of Gene Expression (RT-qPCR)

Objective: To analyze the time-dependent effect of GSK3685032 on the expression of target genes.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with GSK3685032 (e.g., 400 nM) and a vehicle control.

  • Time Points: Harvest cells at 0, 24, 48, 72, and 96 hours post-treatment.

  • RNA Extraction: Isolate total RNA from the cell pellets.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • RT-qPCR: Perform quantitative real-time PCR using primers for target genes (e.g., immune-related genes like CXCL11, IFI27[2]) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the fold change in gene expression relative to the vehicle control at each time point using the ΔΔCt method.

Data Presentation:

Time Point (Hours) Gene Fold Change (vs. Vehicle)
96CXCL11Dose-dependent increase observed[2]
96IFI27Dose-dependent increase observed[2]
96HLA-DQA1Dose-dependent increase observed[2]
96MAGEA4Dose-dependent increase observed[2]
III. Analysis of DNMT1 Protein Levels (Western Blot)

Objective: To determine if GSK3685032 treatment affects DNMT1 protein expression over time.

Methodology:

  • Cell Seeding and Treatment: Seed cells and treat with a range of GSK3685032 concentrations (e.g., 3.2 nM to 10,000 nM).[2]

  • Time Points: Harvest cells at 24, 48, and 72 hours.

  • Protein Extraction: Lyse cells and quantify total protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against DNMT1 and a loading control (e.g., β-actin). Use a corresponding secondary antibody.

  • Detection: Visualize bands using an appropriate detection reagent.

  • Analysis: Quantify band intensity and normalize DNMT1 levels to the loading control.

Data Presentation:

Time Point (Hours) GSK3685032 Conc. (nM) Normalized DNMT1 Protein Level (Fold Change vs. Vehicle)
483.2 - 10,000Inhibition of DNMT1 protein expression observed[2][4]

Visualizations

GSK3685032_Mechanism cluster_0 Cell Nucleus DNA_rep DNA Replication Hemi_DNA Hemi-methylated DNA DNA_rep->Hemi_DNA Creates DNMT1 DNMT1 Hemi_DNA->DNMT1 Recruits Methyl_DNA Fully Methylated DNA (Gene Silencing) DNMT1->Methyl_DNA Maintains Methylation Hypo_DNA Hypo-methylated DNA (Gene Expression) DNMT1->Hypo_DNA Leads to (when inhibited) GSK GSK3685032 GSK->DNMT1 Inhibits (Competitive)

Caption: Mechanism of action of GSK3685032 in the cell nucleus.

Time_Course_Workflow cluster_timepoints Time-Course Analysis start Start Experiment seed Seed Cells (e.g., 6-well or 96-well plates) start->seed treat Treat with GSK3685032 (Dose-response) & Vehicle seed->treat tp1 Day 1-2: Early Readouts (e.g., Target Engagement) treat->tp1 Incubate tp2 Day 2-4: Transcriptional & Methylation Changes (RT-qPCR, Western Blot, Methyl-Seq) tp1->tp2 tp3 Day 3-6: Phenotypic Effects (Cell Proliferation, Apoptosis) tp2->tp3 analysis Data Analysis (IC50, Fold Change, etc.) tp3->analysis end End analysis->end

Caption: General experimental workflow for a time-course study with GSK3685032.

References

Technical Support Center: (R)-GSK-3685032 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-GSK-3685032 in animal studies. The focus is on minimizing and managing potential toxicities to ensure robust and reliable experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

Observed Issue Potential Cause Recommended Action
Significant Weight Loss (>15%) or Poor General Appearance High dose of this compound leading to systemic toxicity.- Immediately reduce the dose by 25-50%.- Increase the frequency of animal monitoring to twice daily.- Provide supportive care, including supplemental nutrition and hydration.- If animal condition does not improve, consider discontinuing treatment for that animal and consult with the institutional animal care and use committee (IACUC).
Reduced White Blood Cell (WBC) and/or Neutrophil Counts On-target myelosuppressive effects of DNMT1 inhibition.- Monitor complete blood counts (CBCs) regularly (e.g., weekly).- For moderate, asymptomatic reductions, continue dosing with close monitoring.- For severe reductions (e.g., neutrophils < 1.0 x 10^9/L), consider a dose reduction or a "drug holiday" of 3-5 days to allow for hematopoietic recovery.[1]
Decreased Red Blood Cell (RBC) Count and Hemoglobin Anemia secondary to myelosuppression.- Monitor CBCs for signs of anemia.- Ensure animals have easy access to food and water to prevent dehydration, which can exacerbate anemia.- In cases of severe anemia, consult with a veterinarian regarding potential supportive care options.
Reduced Platelet Count (Thrombocytopenia) On-target effect of DNMT1 inhibition on megakaryopoiesis.- Monitor platelet counts as part of routine CBCs.- Handle animals with care to minimize the risk of bleeding or bruising.- For severe thrombocytopenia, consider a dose reduction or interruption of treatment.
Variable Tumor Growth Inhibition Issues with drug formulation, administration, or animal model variability.- Ensure proper formulation of this compound in a suitable vehicle (e.g., 10% Captisol in sterile water, pH 4.0-5.0).- Verify the accuracy of subcutaneous injection technique.- Ensure consistency in the tumor implantation and measurement procedures.- Increase the number of animals per group to account for biological variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, selective, and reversible inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] It functions by competing with the DNMT1 active-site loop for access to hemi-methylated DNA, thereby preventing the maintenance of DNA methylation patterns during cell division.[2] This leads to passive demethylation of the genome, reactivation of tumor suppressor genes, and subsequent inhibition of cancer cell growth.

Q2: What are the expected toxicities of this compound in animal studies?

A2: The primary expected toxicity is dose-dependent myelosuppression, which can manifest as reductions in neutrophils, red blood cells, and platelets.[1] However, this compound has demonstrated a significantly improved safety profile compared to non-selective DNA methyltransferase inhibitors like decitabine, with less severe hematological toxicity at therapeutically effective doses.[1][2]

Q3: How should I monitor for toxicity during my animal study?

A3: Regular monitoring is crucial. This should include:

  • Daily: General health checks, including activity level, posture, and grooming.

  • Twice Weekly: Body weight measurements.

  • Weekly (or as indicated by study design): Complete blood counts (CBCs) to monitor for hematological changes.

Q4: What supportive care measures can be implemented to mitigate toxicity?

A4: For animals experiencing myelosuppression, supportive care can include:

  • Providing soft, palatable, and easily accessible food.

  • Using supplemental hydration, such as hydrogel packs.

  • Maintaining a clean and stress-free environment to reduce the risk of opportunistic infections.

  • In cases of severe neutropenia, prophylactic antibiotics may be considered in consultation with a veterinarian.

Q5: What is a recommended starting dose for efficacy studies in mice?

A5: Based on published preclinical studies in mouse xenograft models of acute myeloid leukemia, efficacious doses of this compound have ranged from 15 to 45 mg/kg, administered subcutaneously twice daily.[4] It is recommended to perform a pilot dose-range finding study to determine the optimal dose for your specific animal model and experimental goals.

Data Presentation

Table 1: Hematological Parameters in SKM-1 Xenograft Mice Treated with this compound or Decitabine

Treatment GroupDose and ScheduleNeutrophils (x 10^9/L)Red Blood Cells (x 10^12/L)Platelets (x 10^9/L)
Vehicle-1.1 ± 0.39.8 ± 0.41050 ± 150
This compound15 mg/kg, BID0.8 ± 0.29.5 ± 0.51000 ± 120
This compound30 mg/kg, BID0.6 ± 0.29.1 ± 0.6950 ± 100
This compound45 mg/kg, BID0.4 ± 0.18.5 ± 0.7890 ± 90
Decitabine0.5 mg/kg, TIW0.2 ± 0.17.5 ± 0.8650 ± 110*

*Data are presented as mean ± standard deviation. Data is adapted from supplementary materials in Pappalardi et al., Nature Cancer, 2021.[5] *p < 0.05 compared to vehicle. BID: twice daily; TIW: three times a week.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model

  • Animal Model: Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.

  • Tumor Cell Implantation: Subcutaneously implant 5 x 10^6 human acute myeloid leukemia (AML) cells (e.g., SKM-1) in the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements three times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment groups.

  • Drug Formulation: Prepare this compound in a vehicle of 10% Captisol in sterile water, adjusted to a pH of 4.0-5.0.

  • Drug Administration: Administer this compound or vehicle control subcutaneously twice daily at the desired doses (e.g., 15, 30, 45 mg/kg).

  • Toxicity Monitoring: Monitor animal health daily and body weight twice weekly. Collect blood samples via tail vein or retro-orbital sinus for complete blood counts at baseline and at specified time points during the study.

  • Efficacy Endpoint: Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified size. The primary efficacy endpoint is tumor growth inhibition.

Mandatory Visualizations

DNMT1_Inhibition_Pathway cluster_drug This compound cluster_cellular Cellular Processes GSK3685032 This compound DNMT1 DNMT1 GSK3685032->DNMT1 Inhibits DNA_Methylation DNA Methylation Maintenance DNMT1->DNA_Methylation Maintains Gene_Silencing Tumor Suppressor Gene Silencing Gene_Reactivation Tumor Suppressor Gene Reactivation DNA_Methylation->Gene_Silencing Leads to Tumor_Growth Tumor Growth Gene_Silencing->Tumor_Growth Promotes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Reactivation->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Gene_Reactivation->Apoptosis Induces Cell_Cycle_Arrest->Tumor_Growth Inhibits Apoptosis->Tumor_Growth Inhibits

Caption: Signaling pathway of this compound mediated DNMT1 inhibition.

Experimental_Workflow start Start: Animal Acclimatization tumor_implant Tumor Cell Implantation start->tumor_implant tumor_monitoring Tumor Growth Monitoring tumor_implant->tumor_monitoring randomization Randomization into Treatment Groups tumor_monitoring->randomization treatment Treatment with This compound or Vehicle randomization->treatment toxicity_monitoring Toxicity Monitoring: - Body Weight - Clinical Signs - CBCs treatment->toxicity_monitoring efficacy_assessment Efficacy Assessment: - Tumor Volume treatment->efficacy_assessment endpoint Study Endpoint: - Data Analysis - Tissue Collection toxicity_monitoring->endpoint efficacy_assessment->endpoint

Caption: Experimental workflow for in vivo studies with this compound.

References

Interpreting unexpected results with (R)-GSK-3685032

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (R)-GSK-3685032. The information is intended for researchers, scientists, and drug development professionals to help interpret unexpected results and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a first-in-class, potent, and selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] It acts as a non-covalent, reversible inhibitor that competes with the active-site loop of DNMT1 for penetration into hemi-methylated DNA.[4][5] This selective inhibition of DNMT1 leads to passive DNA hypomethylation during cell division, subsequent transcriptional activation of silenced genes, and inhibition of cancer cell growth.[1][4] Unlike traditional hypomethylating agents such as decitabine, this compound does not incorporate into DNA and does not cause DNA damage-induced off-target effects.[6]

A2: Yes, this is an observed effect in some cell lines. While the primary mechanism of this compound is the reversible enzymatic inhibition of DNMT1, studies have shown that treatment can lead to a drastic, proteasome-dependent degradation of the DNMT1 protein.[7] This effect was noted as unexpected because it goes beyond simple enzymatic inhibition.[7] The degradation of DNMT1 protein occurs without a corresponding decrease in DNMT1 mRNA levels, suggesting a post-transcriptional mechanism.[7]

Q3: My cells are showing a delayed cytotoxic or cytostatic effect, only becoming apparent after 3-6 days of treatment. Is this typical for this compound?

A3: Yes, a delayed onset of anti-proliferative effects is characteristic of this compound.[1][6] The growth inhibition is linked to the passive loss of DNA methylation, which requires cells to undergo DNA replication.[4] Therefore, the phenotypic effects, such as growth inhibition, typically manifest after a few cell cycles. This contrasts with traditional hypomethylating agents like decitabine, which can induce a more rapid cytotoxic response due to their incorporation into DNA and induction of DNA damage.[4]

Q4: I am not observing the expected level of global DNA hypomethylation. What could be the issue?

A4: Several factors could contribute to this. First, ensure that the cells have undergone a sufficient number of divisions, as the hypomethylation effect is replication-dependent.[4] Second, verify the concentration and stability of the compound in your culture media. This compound is chemically stable, but experimental conditions can vary.[4] Finally, the extent of hypomethylation can be cell-line dependent. It is advisable to include a positive control cell line known to be responsive to this compound, such as the MV4-11 acute myeloid leukemia cell line.[1][4]

Q5: Can this compound be used in in vivo studies?

A5: Yes, this compound has been shown to have good in vivo tolerability and pharmacokinetic properties.[7] It has demonstrated superior tumor regression and survival benefits in mouse models of acute myeloid leukemia (AML) compared to decitabine, which is attributed to its improved tolerability allowing for greater target engagement.[4][5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No significant inhibition of cell growth. Insufficient treatment duration.Extend the treatment period to at least 6 days to allow for replication-dependent effects to manifest.[1][6]
Cell line is resistant or has a low proliferation rate.Use a sensitive, rapidly dividing cell line as a positive control (e.g., MV4-11). Confirm the baseline proliferation rate of your experimental cell line.
Incorrect dosage.Perform a dose-response experiment. The median growth IC50 value across many cancer cell lines is approximately 0.64 μM after 6 days.[1]
High variability in replicate experiments. Inconsistent cell seeding density.Ensure uniform cell seeding across all wells and plates.
Compound degradation.Prepare fresh stock solutions and working solutions for each experiment. Store stock solutions at -80°C for long-term stability.[1]
Unexpected cytotoxicity at low concentrations. Off-target effects in a specific cell line.While highly selective for DNMT1, cell-line specific off-target effects cannot be entirely ruled out. Consider using the inactive (S)-enantiomer, (S)-GSK-3685032, as a negative control to investigate if the observed toxicity is target-related.[8]
Contamination of cell culture.Regularly test for mycoplasma and other contaminants.
DNMT1 protein levels are unchanged after treatment. Insufficient drug concentration or treatment time.Increase the concentration of this compound and/or the duration of treatment. The effect on protein levels can be dose- and time-dependent.[7]
Cell-line specific differences in protein degradation pathways.The degradation of DNMT1 has been shown to be proteasome-dependent. You can co-treat with a proteasome inhibitor (e.g., MG132) to see if DNMT1 levels are restored, which would confirm this mechanism in your cell line.

Quantitative Data Summary

Parameter Value Context Reference
DNMT1 IC50 0.036 µMCell-free enzymatic assay.[1][2]
Selectivity >2500-foldOver DNMT3A/3L and DNMT3B/3L.[2]
Median Growth IC50 0.64 µMAcross a panel of 51 hematologic cancer cell lines after 6 days of treatment.[1]
Cellular Activity Time-dependentGrowth inhibition is observed after 3 days, with the IC50 decreasing over a 6-day time course.[1]

Experimental Protocols

Protocol 1: Western Blot for DNMT1 Protein Degradation

This protocol is designed to investigate the unexpected finding of this compound-induced DNMT1 protein degradation.

  • Cell Culture and Treatment:

    • Plate cells (e.g., A549 or another responsive cell line) at a density that will not exceed 80% confluency by the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with a dose range of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for 24 to 48 hours.

    • To confirm proteasome-dependent degradation, pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding this compound.

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE on an 8% acrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against DNMT1 overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize bands using an ECL substrate and an imaging system.

Protocol 2: Cell Viability Assay to Assess Delayed Cytotoxicity

This protocol is to characterize the time-dependent effect of this compound on cell proliferation.

  • Cell Plating:

    • Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) to allow for a multi-day growth period.

  • Compound Treatment:

    • Prepare a serial dilution of this compound.

    • Treat the cells with the desired concentration range and a vehicle control.

  • Time-Course Measurement:

    • Measure cell viability at multiple time points (e.g., Day 0, Day 3, and Day 6) using a suitable assay (e.g., CellTiter-Glo® or AlamarBlue).

    • For the Day 0 reading, add the viability reagent to a set of wells shortly after cell plating and treatment to establish a baseline.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control for each time point.

    • Plot the dose-response curves for each day and calculate the IC50 values. This will demonstrate the time-dependent increase in potency.

Visualizations

GSK3685032_MoA cluster_0 Cellular Processes Hemi_methylated_DNA Hemi-methylated DNA DNMT1 DNMT1 Enzyme Hemi_methylated_DNA->DNMT1 binds to Maintenance_Methylation Maintenance Methylation DNMT1->Maintenance_Methylation catalyzes GSK3685032 This compound GSK3685032->DNMT1 reversibly inhibits Gene_Silencing Gene Silencing Maintenance_Methylation->Gene_Silencing maintains DNA_Replication DNA Replication Hypomethylation Passive DNA Hypomethylation DNA_Replication->Hypomethylation leads to (in presence of inhibitor) Transcriptional_Activation Transcriptional Activation Hypomethylation->Transcriptional_Activation allows Growth_Inhibition Cancer Cell Growth Inhibition Transcriptional_Activation->Growth_Inhibition contributes to

Caption: Mechanism of action of this compound leading to growth inhibition.

Troubleshooting_DNMT1_Degradation cluster_workflow Experimental Workflow start Observe Unexpected DNMT1 Protein Loss hypothesize Hypothesis: Proteasome-Mediated Degradation start->hypothesize experiment Experiment: Treat cells with GSK-3685032 +/- Proteasome Inhibitor (MG132) hypothesize->experiment western_blot Perform Western Blot for DNMT1 experiment->western_blot outcome1 Outcome 1: MG132 rescues DNMT1 levels western_blot->outcome1 outcome2 Outcome 2: MG132 does not rescue DNMT1 levels western_blot->outcome2 conclusion1 Conclusion: Degradation is proteasome-dependent outcome1->conclusion1 conclusion2 Conclusion: Degradation is via an alternative pathway outcome2->conclusion2

Caption: Workflow to investigate unexpected DNMT1 protein degradation.

References

Validation & Comparative

A Preclinical Head-to-Head: Evaluating the Efficacy of (R)-GSK-3685032 and Azacitidine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers and drug development professionals in oncology.

In the landscape of epigenetic cancer therapy, DNA methyltransferase (DNMT) inhibitors have emerged as a crucial class of therapeutic agents. This guide provides a comprehensive comparison of two such inhibitors: (R)-GSK-3685032, a novel selective DNMT1 inhibitor, and azacitidine, a well-established hypomethylating agent. This comparison is based on available preclinical data to inform researchers, scientists, and drug development professionals on their respective mechanisms, efficacy, and potential therapeutic applications.

Executive Summary

While direct head-to-head preclinical studies are not yet available, this guide synthesizes data from independent studies to provide an indirect comparison of this compound and azacitidine. The key distinction lies in their mechanism of action. This compound is a highly selective, reversible, and non-covalent inhibitor of DNMT1. In contrast, azacitidine is a nucleoside analog that incorporates into both DNA and RNA, leading to the irreversible inhibition of all active DNMT isoenzymes (DNMT1, DNMT3A, and DNMT3B).[1][2] This fundamental difference in their interaction with DNMTs likely underlies the observed variations in their biological effects and tolerability profiles.

Preclinical evidence suggests that this compound exhibits a more favorable tolerability profile and potent anti-tumor activity in acute myeloid leukemia (AML) models when compared to the traditional hypomethylating agent, decitabine.[1][3] Azacitidine has demonstrated broad clinical efficacy in myelodysplastic syndromes (MDS) and AML.[2] This guide will delve into the specifics of their preclinical performance, affected signaling pathways, and detailed experimental methodologies.

Mechanism of Action

The distinct mechanisms of this compound and azacitidine are central to understanding their differential effects.

This compound is a first-in-class, non-nucleoside small molecule that acts as a potent and selective inhibitor of DNMT1.[1] It functions through a reversible, non-covalent binding mechanism, competing with the DNMT1 active-site loop for access to hemi-methylated DNA.[1] This selective inhibition of DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns during cell division, leads to passive DNA demethylation over successive rounds of replication.[1]

Azacitidine , a chemical analog of the nucleoside cytidine, functions as a hypomethylating agent with a broader mechanism.[2] After cellular uptake and conversion to its active triphosphate form, it is incorporated into newly synthesized RNA and, to a lesser extent, DNA.[2] When incorporated into DNA, it covalently traps DNMT enzymes, leading to their degradation and subsequent global DNA hypomethylation.[2] Its incorporation into RNA also disrupts protein synthesis, contributing to its cytotoxic effects.[2]

Signaling Pathways

Both this compound and azacitidine modulate key cellular signaling pathways implicated in cancer.

This compound , similar to other hypomethylating agents, has been shown to upregulate genes associated with interferon signaling , viral sensing, and antigen presentation.[3] This suggests a potential role in reactivating anti-tumor immune responses.

GSK3685032_Pathway cluster_0 This compound Action cluster_1 Downstream Effects GSK-3685032 GSK-3685032 DNMT1 DNMT1 GSK-3685032->DNMT1 Inhibits DNA_Hypomethylation DNA Hypomethylation DNMT1->DNA_Hypomethylation Maintains Methylation Gene_Re-expression Gene Re-expression DNA_Hypomethylation->Gene_Re-expression Interferon_Signaling Interferon Signaling Gene_Re-expression->Interferon_Signaling Viral_Sensing Viral Sensing Gene_Re-expression->Viral_Sensing Antigen_Presentation Antigen Presentation Gene_Re-expression->Antigen_Presentation Immune_Response Anti-tumor Immune Response Interferon_Signaling->Immune_Response Viral_Sensing->Immune_Response Antigen_Presentation->Immune_Response

Signaling pathway of this compound.

Azacitidine has been shown to impact multiple signaling cascades. One notable pathway is the IRE1α-EGFR-ERK1/2 signaling pathway . Azacitidine can induce sustained activation of IRE1α, leading to the activation of EGFR and ERK1/2, which in turn stabilizes LDLR mRNA.[4][5] Additionally, in the context of myelodysplastic syndromes, azacitidine can modulate the IL-6/STAT3 signaling axis in T-cells, which may contribute to its anti-tumor immune effects.

Azacitidine_Pathway cluster_0 Azacitidine Action cluster_1 Affected Signaling Pathways Azacitidine Azacitidine DNA_RNA_Incorporation Incorporation into DNA and RNA Azacitidine->DNA_RNA_Incorporation DNMT_Inhibition Irreversible DNMT Inhibition DNA_RNA_Incorporation->DNMT_Inhibition Protein_Synthesis_Disruption Protein Synthesis Disruption DNA_RNA_Incorporation->Protein_Synthesis_Disruption IRE1a IRE1α DNMT_Inhibition->IRE1a IL6_STAT3 IL-6/STAT3 Axis DNMT_Inhibition->IL6_STAT3 EGFR EGFR IRE1a->EGFR ERK1_2 ERK1/2 EGFR->ERK1_2

Signaling pathways affected by azacitidine.

Data Presentation

The following tables summarize the available preclinical efficacy data for this compound and azacitidine. It is important to reiterate that this is an indirect comparison based on separate studies.

In Vitro Efficacy
ParameterThis compoundAzacitidine
Mechanism Selective, reversible, non-covalent DNMT1 inhibitor[1]Non-selective, irreversible DNMT inhibitor; incorporates into DNA/RNA[2]
IC50 (DNMT1) 0.036 µM[6][7][8]Not directly comparable due to irreversible mechanism
Cell Line Effects Primarily cytostatic, anti-proliferative effects observed after 3 days of treatment[1][3]Cytotoxic, induces apoptosis and affects cell cycle[9][10]
Selectivity >2500-fold selective for DNMT1 over DNMT3A/3B[6]Inhibits DNMT1, DNMT3A, and DNMT3B[1]
In Vivo Efficacy (AML Xenograft Models)
ParameterThis compound (vs. Decitabine)Azacitidine
Model Subcutaneous MV4-11 and SKM-1 human AML xenografts in mice[8]Systemic and subcutaneous AML xenograft models in mice[11]
Administration Subcutaneous, twice daily[3][8]Intraperitoneal, intravenous, or subcutaneous, various schedules[11][12]
Efficacy Superior tumor regression and survival compared to decitabine[1][3][13]Significant reduction in leukemic expansion and prolonged survival[11][12]
Tolerability Better tolerated than decitabine, with less impact on blood cell counts[1][3]Myelosuppression is a known dose-limiting toxicity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of these compounds.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow Start Start Seed_Cells Seed AML cells in 96-well plates Start->Seed_Cells Add_Compound Add serial dilutions of This compound or Azacitidine Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 4 hours to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm using a microplate reader Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Workflow for an MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed acute myeloid leukemia (AML) cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[14]

  • Compound Addition: After 24 hours, add serial dilutions of this compound or azacitidine to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[14]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[14]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat AML cells with the desired concentrations of this compound or azacitidine for the specified duration.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.

DNA Methylation Analysis (LINE-1 Pyrosequencing)

This method is used to quantify the methylation levels of Long Interspersed Nuclear Element-1 (LINE-1) repetitive elements as a surrogate for global DNA methylation.

Protocol:

  • DNA Extraction and Bisulfite Conversion: Extract genomic DNA from treated and untreated cells and perform bisulfite conversion using a commercial kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the bisulfite-converted DNA using PCR with primers specific for a region of the LINE-1 promoter. One of the primers should be biotinylated.

  • Pyrosequencing: Perform pyrosequencing on the biotinylated PCR product. The sequencing reaction will reveal the percentage of methylation at specific CpG sites within the LINE-1 element by quantifying the ratio of cytosine to thymine at these positions.

In Vivo Xenograft Studies

These studies are essential for evaluating the anti-tumor efficacy of compounds in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human AML cells (e.g., MV4-11 or SKM-1) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).[8]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Administer this compound (e.g., 1-45 mg/kg, subcutaneously, twice daily) or azacitidine (e.g., 1-5 mg/kg, intraperitoneally, on a specific schedule) to the mice.[3][8] A vehicle control group should be included.

  • Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. Monitor the animals for any signs of toxicity. Overall survival can also be assessed as a primary endpoint.

Conclusion

This compound and azacitidine represent two distinct approaches to targeting DNA methylation in cancer. This compound, with its selective and reversible inhibition of DNMT1, offers the potential for a more targeted and better-tolerated therapy compared to the broader and irreversible mechanism of azacitidine. The preclinical data for this compound, particularly its improved efficacy and tolerability over decitabine, is promising. However, the extensive clinical validation and proven efficacy of azacitidine in hematological malignancies set a high benchmark.

Direct comparative preclinical and clinical studies are warranted to definitively establish the relative efficacy and safety of this compound versus azacitidine. Future research should also explore the potential of these agents in combination therapies and their impact on the tumor microenvironment and anti-tumor immunity. This guide provides a foundational comparison to aid researchers in designing future studies and advancing the development of novel epigenetic therapies.

References

A Comparative Guide to (R)-GSK-3685032 and Other Non-Nucleoside DNMT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the non-nucleoside DNA methyltransferase (DNMT) inhibitor, (R)-GSK-3685032, with other notable non-nucleoside inhibitors, SGI-1027 and RG-108. The comparison is based on available preclinical experimental data, focusing on biochemical potency, cellular activity, and in vivo efficacy.

Introduction to Non-Nucleoside DNMT Inhibitors

DNA methylation is a critical epigenetic modification that plays a key role in gene regulation. Dysregulation of DNA methylation is a hallmark of cancer, often leading to the silencing of tumor suppressor genes. DNA methyltransferase (DNMT) inhibitors aim to reverse this aberrant methylation, restoring normal gene expression. While nucleoside analogs like decitabine have shown clinical efficacy, their use is associated with significant toxicity due to their incorporation into DNA.[1][2] Non-nucleoside DNMT inhibitors represent a promising alternative, offering the potential for improved selectivity and a better safety profile.[3]

This compound is a first-in-class, reversible, and highly selective non-nucleoside inhibitor of DNMT1.[1][3] This guide will compare its performance against two other well-characterized non-nucleoside DNMT inhibitors, SGI-1027 and RG-108.

Data Presentation

Table 1: Biochemical Potency Against DNMT Enzymes
CompoundDNMT1 IC₅₀ (µM)DNMT3A IC₅₀ (µM)DNMT3B IC₅₀ (µM)Selectivity for DNMT1
This compound 0.036[4]>100>100>2500-fold vs DNMT3A/3B[5]
SGI-1027 12.5[6]8.0[6]7.5[6]Non-selective[6][7]
RG-108 0.115 (115 nM)--Primarily targets DNMT1

Note: IC₅₀ values can vary depending on the specific assay conditions. Data presented here is for comparative purposes.

Table 2: Cellular Activity and In Vivo Efficacy
CompoundCell Growth Inhibition (IC₅₀)In Vivo ModelKey In Vivo Findings
This compound Median IC₅₀ of 0.64 µM across various cancer cell lines[4]AML Xenograft (MV4-11, SKM-1)[4]Dose-dependent tumor growth inhibition and regression at ≥30 mg/kg. Improved tolerability and greater DNA hypomethylation compared to decitabine.[8]
SGI-1027 2.5-5 µM leads to DNMT1 degradation[6]-Re-expression of silenced tumor suppressor genes in RKO cells.[6]
RG-108 --Induces demethylation and reactivation of tumor suppressor genes.

Experimental Protocols

DNMT1 Enzymatic Activity Assay (Colorimetric)

This protocol is based on commercially available DNMT activity quantification kits.[9][10]

  • Preparation: Recombinant human DNMT1 enzyme is obtained. The inhibitors (this compound, SGI-1027, RG-108) are serially diluted to a range of concentrations.

  • Reaction Setup: A reaction mixture is prepared in a microplate well containing DNMT assay buffer, the DNMT1 enzyme, S-adenosyl-L-methionine (SAM, the methyl donor), and a DNA substrate (e.g., poly(dI-dC)) coated on the well.

  • Incubation: The serially diluted inhibitor or a vehicle control is added to the wells, and the reaction is initiated. The plate is incubated at 37°C to allow for the methylation reaction to occur.

  • Detection: The level of DNA methylation is quantified using an ELISA-like assay. The methylated DNA is recognized by a specific antibody against 5-methylcytosine (5mC). The signal, typically colorimetric or fluorescent, is read by a microplate reader.

  • Data Analysis: The percentage of inhibition at each concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.[11]

Cell Viability Assay (Resazurin Reduction Assay)

This protocol is a common method for assessing cell viability.[12][13]

  • Cell Seeding: Cancer cell lines (e.g., AML cell lines like MV4-11) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with increasing concentrations of the DNMT inhibitors for a defined period (e.g., 72 hours).

  • Resazurin Addition: A solution of resazurin is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism reduce resazurin to the fluorescent product, resorufin.

  • Measurement: The fluorescence is measured using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control cells. IC₅₀ values are calculated from dose-response curves.

Acute Myeloid Leukemia (AML) Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate in vivo efficacy.[14][15][16]

  • Cell Implantation: Human AML cells (e.g., MV4-11 or SKM-1) are injected subcutaneously into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and administered with the DNMT inhibitor (e.g., this compound subcutaneously) or vehicle control according to a specified dosing schedule.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised for further analysis.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine significance.

Mandatory Visualization

DNMT1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Non-Nucleoside DNMT Inhibitors DNMT1 DNMT1 Fully_methylated_DNA Fully-methylated DNA DNMT1->Fully_methylated_DNA Methylation SAH SAH DNMT1->SAH Hemi_methylated_DNA Hemi-methylated DNA Hemi_methylated_DNA->DNMT1 Silenced_Gene Silenced Gene Fully_methylated_DNA->Silenced_Gene causes Tumor_Suppressor_Gene Tumor Suppressor Gene (e.g., p16) Silenced_Gene->Tumor_Suppressor_Gene Re-expression SAM SAM SAM->DNMT1 Methyl donor GSK3685032 This compound GSK3685032->DNMT1 Inhibits (Selective) Other_Inhibitors SGI-1027, RG-108 Other_Inhibitors->DNMT1 Inhibits

Caption: DNMT1 signaling pathway and points of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_compounds Compounds Biochemical_Assay Biochemical Assay (DNMT1 Activity) IC50_Determination Determine IC₅₀ Biochemical_Assay->IC50_Determination Cell_Viability_Assay Cell Viability Assay (e.g., AML cell lines) Cell_IC50_Determination Determine Cellular IC₅₀ Cell_Viability_Assay->Cell_IC50_Determination Xenograft_Model AML Xenograft Model (Immunodeficient Mice) IC50_Determination->Xenograft_Model Lead Candidate Selection Treatment Inhibitor Treatment Xenograft_Model->Treatment Efficacy_Assessment Assess Efficacy (Tumor Growth Inhibition) Treatment->Efficacy_Assessment GSK This compound GSK->Biochemical_Assay GSK->Cell_Viability_Assay SGI SGI-1027 SGI->Biochemical_Assay SGI->Cell_Viability_Assay RG RG-108 RG->Biochemical_Assay RG->Cell_Viability_Assay

References

A Comparative Guide to the Efficacy of (R)-GSK-3685032 and SGI-1027 as DNA Methyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent DNA methyltransferase (DNMT) inhibitors: (R)-GSK-3685032 and SGI-1027. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of an appropriate inhibitor for their experimental needs. This comparison is based on available experimental data and focuses on the mechanism of action, enzymatic potency, and cellular effects of each compound.

At a Glance: Key Differences

FeatureThis compoundSGI-1027
Primary Target DNMT1DNMT1, DNMT3A, DNMT3B
Potency (IC50 for DNMT1) High (nanomolar range)Moderate (micromolar range)
Selectivity Highly selective for DNMT1Broad-spectrum inhibitor
Mechanism of Action Reversible, non-covalent inhibitionCompetitive inhibition and induction of DNMT1 degradation

Quantitative Efficacy Data

The following tables summarize the reported inhibitory concentrations (IC50) of this compound and SGI-1027 against the key DNA methyltransferase enzymes. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Table 1: this compound In Vitro Potency [1][2]

Target EnzymeIC50
DNMT10.036 µM
DNMT3A/3L>2500-fold less potent than against DNMT1
DNMT3B/3L>2500-fold less potent than against DNMT1

Table 2: SGI-1027 In Vitro Potency [3][4]

Target EnzymeIC50 (with poly(dI-dC) substrate)IC50 (with hemimethylated DNA)
DNMT112.5 µM6 µM
DNMT3A8 µMNot Reported
DNMT3B7.5 µMNot Reported

This compound demonstrates significantly higher potency and selectivity for DNMT1 compared to SGI-1027.[1][5] SGI-1027 acts as a broader inhibitor, affecting the activity of both maintenance (DNMT1) and de novo (DNMT3A, DNMT3B) methyltransferases at similar micromolar concentrations.[3][4]

Mechanism of Action

This compound is a first-in-class, reversible, and non-covalent inhibitor that is highly selective for DNMT1.[2][6] In contrast, SGI-1027 is a quinoline-based compound that acts as a competitive inhibitor of DNMTs and also uniquely induces the selective degradation of the DNMT1 protein.[7][8] This dual mechanism of action for SGI-1027—both enzymatic inhibition and protein depletion—contributes to its epigenetic modulatory effects.[8]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the DNA methylation pathway and a general experimental workflow for evaluating the efficacy of DNMT inhibitors.

DNA_Methylation_Pathway DNA Methylation Signaling Pathway cluster_inhibitors Inhibitors SAM SAM (S-Adenosyl Methionine) DNMTs DNMT1, DNMT3A, DNMT3B SAM->DNMTs donates SAH SAH (S-Adenosyl Homocysteine) DNMTs->SAH Me_Group Methyl Group Unmethylated_DNA Unmethylated DNA (Active Gene Expression) Methylated_DNA Methylated DNA (Gene Silencing) Unmethylated_DNA->Methylated_DNA GSK_3685032 This compound GSK_3685032->DNMTs inhibits (DNMT1 selective) SGI_1027 SGI-1027 SGI_1027->DNMTs inhibits (broad spectrum) SGI_1027->DNMTs induces degradation (DNMT1)

A simplified diagram of the DNA methylation pathway and points of inhibition.

Experimental_Workflow In Vitro DNMT Inhibitor Efficacy Testing Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_data Data Interpretation Cell_Culture Cancer Cell Line Culture Drug_Treatment Treat with this compound or SGI-1027 (Varying Concentrations and Time Points) Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) Drug_Treatment->Viability_Assay Protein_Analysis Protein Expression Analysis (Western Blot for DNMT1, etc.) Drug_Treatment->Protein_Analysis Gene_Expression Gene Expression Analysis (qPCR for Tumor Suppressor Genes) Drug_Treatment->Gene_Expression Methylation_Analysis DNA Methylation Analysis (Bisulfite Sequencing, etc.) Drug_Treatment->Methylation_Analysis IC50_Determination Determine IC50 for Cell Growth Inhibition Viability_Assay->IC50_Determination Protein_Degradation Assess DNMT1 Degradation Protein_Analysis->Protein_Degradation Gene_Reexpression Quantify Gene Re-expression Gene_Expression->Gene_Reexpression Demethylation_Status Analyze Changes in DNA Methylation Methylation_Analysis->Demethylation_Status

A general workflow for evaluating the in vitro efficacy of DNMT inhibitors.

Detailed Experimental Protocols

In Vitro DNMT Activity Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified DNMT enzymes.

Materials:

  • Recombinant human DNMT1, DNMT3A/3L, and DNMT3B/3L enzymes

  • Poly(dI-dC) or hemimethylated DNA substrate

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • DNMT reaction buffer

  • This compound and SGI-1027 stock solutions (in DMSO)

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of this compound and SGI-1027 in DNMT reaction buffer.

  • In a 96-well plate, combine the DNMT enzyme, DNA substrate, and the respective inhibitor at various concentrations. Include a no-inhibitor control and a no-enzyme control.

  • Initiate the reaction by adding [³H]-SAM to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Stop the reaction and spot the reaction mixture onto a DEAE filter mat.

  • Wash the filter mat to remove unincorporated [³H]-SAM.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTS Assay)

Objective: To assess the effect of the inhibitors on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line (e.g., HCT116, MV4-11)

  • Complete cell culture medium

  • This compound and SGI-1027 stock solutions (in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and SGI-1027 in complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the inhibitors at various concentrations. Include a vehicle control (DMSO).

  • Incubate the cells for the desired time period (e.g., 72 hours).

  • Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 for cell growth inhibition by plotting the percent viability against the logarithm of the inhibitor concentration.

Western Blot for DNMT1 Degradation

Objective: To evaluate the effect of SGI-1027 on the protein levels of DNMT1.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • SGI-1027 stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against DNMT1

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer apparatus

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of SGI-1027 (e.g., 2.5, 5, 10 µM) and a vehicle control for a specified time (e.g., 24 hours).[8]

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative decrease in DNMT1 protein levels.

Quantitative PCR (qPCR) for Tumor Suppressor Gene Re-expression

Objective: To measure the change in mRNA expression of a tumor suppressor gene (e.g., p16, MLH1) following treatment with a DNMT inhibitor.[9]

Materials:

  • Cancer cell line with known silencing of a target tumor suppressor gene (e.g., HCT116)

  • Complete cell culture medium

  • This compound or SGI-1027 stock solution (in DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for the target gene (e.g., p16) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Protocol:

  • Treat cells with the DNMT inhibitor or vehicle control as described for the Western blot protocol.

  • Harvest the cells and extract total RNA using a suitable kit.

  • Assess the quantity and quality of the extracted RNA.

  • Synthesize cDNA from an equal amount of RNA from each sample.

  • Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for the target and housekeeping genes.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to calculate the fold change in gene expression of the target gene, normalized to the housekeeping gene, relative to the vehicle-treated control.

Conclusion

This compound and SGI-1027 are both valuable tools for studying the role of DNA methylation in various biological processes. This compound offers high potency and selectivity for DNMT1, making it an excellent choice for specifically investigating the functions of this maintenance methyltransferase.[1][2] SGI-1027, with its broader inhibitory profile and its ability to induce DNMT1 degradation, provides a different approach to epigenetic modulation.[3][7][8] The choice between these two inhibitors will ultimately depend on the specific research question and the experimental context. The protocols provided in this guide offer a starting point for the in vitro characterization and comparison of these and other DNMT inhibitors.

References

Validating RNA-seq Data from (R)-GSK-3685032 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating RNA-sequencing (RNA-seq) data from studies involving the selective DNA methyltransferase 1 (DNMT1) inhibitor, (R)-GSK-3685032. We offer a comparative analysis with the established, non-selective DNMT inhibitor, Decitabine, and provide detailed experimental protocols and data presentation formats to ensure robust and reliable findings.

This compound is the R-enantiomer of GSK-3685032, a first-in-class, reversible, and highly selective inhibitor of DNMT1.[1] Its mechanism of action involves the induction of DNA hypomethylation and subsequent transcriptional activation, leading to the inhibition of cancer cell growth.[2][3] Validating the transcriptional changes observed in RNA-seq studies is critical to confirm the on-target effects of this compound and to understand its therapeutic potential.

Comparative Analysis: this compound vs. Decitabine

A key aspect of validating the effects of this compound is to compare its performance against a standard-of-care agent. Decitabine, a nucleoside analog that inhibits all active DNMTs (DNMT1, DNMT3A, and DNMT3B), serves as an important comparator. While effective, Decitabine is associated with toxicities due to its non-selective, covalent mechanism of action.[4] In contrast, this compound offers high selectivity for DNMT1 and a non-covalent, reversible binding mode, suggesting a potentially improved therapeutic window.[2]

Data Presentation: Quantitative Comparison of Gene Expression

To facilitate a clear comparison of RNA-seq data and its validation, we recommend structuring the quantitative data in the following tables.

Table 1: Comparison of RNA-seq and RT-qPCR Fold Changes for this compound Treatment

This table is designed to present a direct comparison of gene expression changes identified by RNA-seq and validated by Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for a selection of up-regulated, down-regulated, and unchanged genes.

GeneRNA-seq (log2 Fold Change)RT-qPCR (log2 Fold Change)Direction of Regulation
Up-regulated Genes
Gene A2.52.3Up
Gene B3.12.9Up
Down-regulated Genes
Gene C-1.8-2.0Down
Gene D-2.2-2.5Down
Unchanged Genes
Gene E0.10.05Unchanged
Gene F-0.2-0.15Unchanged

Table 2: Comparative Gene Expression Changes Induced by this compound and Decitabine (RT-qPCR Data)

This table allows for a direct comparison of the validated gene expression changes induced by the selective inhibitor this compound and the non-selective inhibitor Decitabine.

GeneThis compound (log2 Fold Change)Decitabine (log2 Fold Change)
Up-regulated Genes
Gene A2.32.1
Gene B2.92.5
Down-regulated Genes
Gene C-2.0-1.8
Gene D-2.5-2.2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are protocols for key experiments involved in the validation of RNA-seq data for this compound.

1. Cell Culture and Compound Treatment

  • Cell Line: MV4-11 (human acute myeloid leukemia cell line) is a relevant model.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: this compound and Decitabine are dissolved in DMSO to create stock solutions.

  • Treatment: Cells are seeded at a density of 5 x 10^5 cells/mL and treated with a range of concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or Decitabine (e.g., 100 nM) for 48-72 hours. A vehicle control (DMSO) is run in parallel.

2. RNA-sequencing

  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

  • Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples (RIN > 8) using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

  • Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.

  • Data Analysis: Raw sequencing reads are quality-controlled, aligned to the human reference genome (e.g., hg38), and gene expression is quantified. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated upon treatment.

3. Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)

  • cDNA Synthesis: 1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system.

  • Primer Design: Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB) are designed to span exon-exon junctions to avoid amplification of genomic DNA.

  • Data Analysis: The relative expression of target genes is calculated using the 2^-ΔΔCt method, normalized to the housekeeping gene.

Mandatory Visualizations

DNMT1 Inhibition Signaling Pathway

DNMT1_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 DNMT1 Inhibition DNA_Replication DNA Replication DNMT1 DNMT1 DNA_Replication->DNMT1 Maintenance Methylation Gene_Expression Gene Expression Cancer_Cell_Growth_Inhibition Cancer Cell Growth Inhibition Gene_Expression->Cancer_Cell_Growth_Inhibition GSK3685032 This compound GSK3685032->DNMT1 inhibits DNA_Hypomethylation DNA Hypomethylation Transcriptional_Activation Transcriptional Activation DNA_Hypomethylation->Transcriptional_Activation Transcriptional_Activation->Gene_Expression

Caption: Mechanism of action of this compound in inhibiting DNMT1.

Experimental Workflow for RNA-seq Data Validation

RNASeq_Validation_Workflow Cell_Culture Cell Culture & Treatment (this compound / Decitabine / Vehicle) RNA_Isolation Total RNA Isolation Cell_Culture->RNA_Isolation RNA_Seq RNA-sequencing RNA_Isolation->RNA_Seq RT_qPCR RT-qPCR Validation RNA_Isolation->RT_qPCR Data_Analysis_RNASeq Differential Gene Expression Analysis RNA_Seq->Data_Analysis_RNASeq Data_Analysis_qPCR Relative Gene Expression Analysis (2-ΔΔCt) RT_qPCR->Data_Analysis_qPCR Gene_Selection Select Up, Down, and Unchanged Genes Data_Analysis_RNASeq->Gene_Selection Comparison Compare Fold Changes (RNA-seq vs. RT-qPCR) Data_Analysis_qPCR->Comparison Gene_Selection->Comparison Conclusion Validate RNA-seq Results Comparison->Conclusion

Caption: Workflow for validating RNA-seq data with RT-qPCR.

Logical Framework for Data Interpretation

Data_Interpretation_Logic cluster_0 Experimental Data cluster_1 Validation & Conclusion RNASeq_Result RNA-seq Result: Gene X is upregulated Correlation Positive Correlation (RNA-seq & RT-qPCR) RNASeq_Result->Correlation qPCR_Result RT-qPCR Result: Gene X is upregulated qPCR_Result->Correlation Validated_Finding Validated Finding: This compound induces expression of Gene X Correlation->Validated_Finding

Caption: Interpreting concordant RNA-seq and RT-qPCR results.

References

A Head-to-Head Comparison of the DNMT1 Inhibitors GSK3685032 and GSK3484862

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two selective, non-covalent, and reversible DNA methyltransferase 1 (DNMT1) inhibitors: GSK3685032 and its predecessor, GSK3484862. Both compounds represent a significant advancement over traditional, covalent DNMT inhibitors like decitabine (DAC) and azacytidine (AZA), offering improved selectivity and reduced toxicity. GSK3685032 was developed through medicinal chemistry optimization of GSK3484862 to enhance potency and in vivo pharmacokinetic properties.[1]

Mechanism of Action

Both GSK3685032 and GSK3484862 are highly selective inhibitors of DNMT1, the enzyme responsible for maintaining DNA methylation patterns during cell division.[1][2] Unlike traditional nucleoside analogs that incorporate into DNA and cause irreversible inhibition and DNA damage, these molecules act through a novel, non-covalent mechanism.[3][4] They function as competitive inhibitors by occupying the space where the DNMT1 active-site loop would normally interact with hemimethylated DNA.[1][5] This reversible inhibition leads to passive DNA demethylation as cells replicate.[2]

A key feature of their mechanism is the induction of DNMT1 protein degradation via the ubiquitin-proteasome pathway.[2][6] This targeted degradation contributes to the sustained hypomethylation effect observed in treated cells.

cluster_0 Cellular Environment cluster_1 Downstream Effects GSK3685032 GSK3685032 DNMT1 DNMT1 GSK3685032->DNMT1 Inhibits GSK3685032->DNMT1 GSK3484862 GSK3484862 GSK3484862->DNMT1 Inhibits GSK3484862->DNMT1 Hemimethylated_DNA Hemimethylated_DNA DNMT1->Hemimethylated_DNA Methylates DNMT1->Hemimethylated_DNA Ubiquitin_Proteasome_System Ubiquitin_Proteasome_System DNMT1->Ubiquitin_Proteasome_System Targeted for Degradation DNMT1->Ubiquitin_Proteasome_System DNA_Hypomethylation DNA_Hypomethylation Ubiquitin_Proteasome_System->DNA_Hypomethylation Leads to Ubiquitin_Proteasome_System->DNA_Hypomethylation Gene_Expression_Changes Gene_Expression_Changes DNA_Hypomethylation->Gene_Expression_Changes DNA_Hypomethylation->Gene_Expression_Changes Anti_tumor_Effects Anti_tumor_Effects Gene_Expression_Changes->Anti_tumor_Effects Gene_Expression_Changes->Anti_tumor_Effects Interferon_Response Interferon_Response Gene_Expression_Changes->Interferon_Response Gene_Expression_Changes->Interferon_Response

Figure 1: Simplified signaling pathway of GSK3685032 and GSK3484862.

Quantitative Data Summary

The following tables summarize the key quantitative data for GSK3685032 and GSK3484862 based on available preclinical studies.

Table 1: In Vitro Potency
CompoundTargetIC50 (µM)Selectivity over DNMT3A/3L & DNMT3B/3LReference(s)
GSK3685032 DNMT10.036>2,500-fold[1]
GSK3484862 DNMT10.23>50 µM (No inhibition)[1]
Table 2: In Vitro Anti-proliferative Activity
CompoundCell LineAssay DurationEffectKey FindingsReference(s)
GSK3685032 Hematologic cancer cell lines (panel of 51)6 daysGrowth inhibitionMedian gIC50 of 0.64 µM[1]
GSK3685032 MV4-11 (AML)6 daysEnhanced anti-proliferative effect compared to GSK3484862Time-dependent increase in potency[1][3]
GSK3484862 A549 (Lung adenocarcinoma)48 hoursSlight growth impedimentDNMT1 protein levels decreased significantly after 3 hours[3]
GSK3484862 MOLM13, THP1 (AML)3 daysNo obvious effect on viability at concentrations up to 50 µMDNMT1 depletion observed[3]
Table 3: In Vivo Efficacy in AML Xenograft Models
CompoundAnimal ModelDosingKey OutcomesReference(s)
GSK3685032 Subcutaneous MV4-11 or SKM-1 xenograft1-45 mg/kg, subcutaneous, twice dailyStatistically significant dose-dependent tumor growth inhibition; clear regression at ≥30 mg/kg; improved survival compared to decitabine.[1][4]
GSK3484862 Not explicitly reported in direct comparison, but GSK3685032 showed superior tumor regression.--[3]

Experimental Protocols

Cell Viability Assay

A common method to assess the anti-proliferative effects of these compounds is the CellTiter-Blue® Cell Viability Assay.

Objective: To determine the dose-dependent effect of GSK3685032 and GSK3484862 on the viability of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., A549, MOLM13, THP1, MV4-11) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well.[3]

  • Compound Treatment: The following day, cells are treated with a serial dilution of the GSK compounds or DMSO as a vehicle control.

  • Incubation: Plates are incubated for the desired time period (e.g., 24, 48, 72 hours, or up to 6 days).[3]

  • Assay: The CellTiter-Blue® reagent is added to each well, and the plates are incubated for a specified time according to the manufacturer's instructions.

  • Measurement: The fluorescence is measured using a plate reader to determine cell viability.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compounds Add serial dilutions of GSK compounds Seed_Cells->Add_Compounds Incubate Incubate for specified duration Add_Compounds->Incubate Add_Reagent Add CellTiter-Blue reagent Incubate->Add_Reagent Measure_Fluorescence Measure fluorescence Add_Reagent->Measure_Fluorescence Analyze_Data Analyze data to determine cell viability Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for a cell viability assay.

Western Blot for DNMT1 Protein Levels

Objective: To confirm the degradation of DNMT1 protein following treatment with the inhibitors.

Methodology:

  • Cell Lysis: Cells are treated with the compounds for various time points and then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for DNMT1, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized.

DNA Methylation Analysis

Objective: To assess the global and locus-specific changes in DNA methylation.

Methodology:

  • Genomic DNA Extraction: Genomic DNA is isolated from treated and untreated cells.

  • Bisulfite Conversion: The DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Analysis:

    • Global Methylation: Dot blot assays using an anti-5mC antibody can provide a qualitative assessment of global methylation levels.[3]

    • Locus-Specific Methylation: Bisulfite pyrosequencing is used to quantify the methylation percentage at specific genomic loci.[3]

Conclusion

GSK3685032 is a potent and highly selective DNMT1 inhibitor that demonstrates superior preclinical activity compared to its parent compound, GSK3484862. Its improved biochemical potency translates to enhanced anti-proliferative effects in vitro and greater tumor regression in in vivo models of AML.[1][3] Both compounds offer a promising therapeutic strategy by inducing DNA hypomethylation and subsequent anti-tumor responses with a more favorable safety profile than traditional hypomethylating agents. The data presented in this guide highlights the successful optimization of a novel class of epigenetic modulators for potential clinical development.

References

A Head-to-Head Comparison: In Vivo Tolerability of the Novel DNMT1 Inhibitor (R)-GSK-3685032 Versus Decitabine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo tolerability of the first-in-class, reversible, and selective DNA methyltransferase 1 (DNMT1) inhibitor, (R)-GSK-3685032, against the established hypomethylating agent, decitabine. This analysis is supported by experimental data from preclinical studies, offering insights into the safety profiles of these two distinct epigenetic modulators.

The development of agents that target epigenetic modifications represents a promising frontier in oncology. Decitabine, a nucleoside analog that irreversibly inhibits all active DNA methyltransferases (DNMTs), has demonstrated clinical efficacy in hematologic malignancies. However, its use is often associated with significant dose-limiting toxicities, primarily myelosuppression.[1][2][3] In contrast, this compound is a non-nucleoside, reversible, and highly selective inhibitor of DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns after replication.[1][4][5] This novel mechanism of action suggests the potential for an improved safety profile.

Comparative Tolerability Data

Preclinical studies in mouse models of acute myeloid leukemia (AML) have demonstrated a clear distinction in the in vivo tolerability of this compound and decitabine. The following tables summarize key tolerability parameters from a head-to-head comparison study.

Table 1: Body Weight Changes

This compound was well-tolerated with no adverse effects on body weight at doses up to 45 mg/kg administered subcutaneously twice daily for 28 days. In contrast, decitabine can be associated with weight loss, a common indicator of toxicity in preclinical models.

Treatment GroupDose and ScheduleMean Body Weight Change (%)
VehicleN/ANo significant change
This compound1 - 45 mg/kg, s.c., BIDNo adverse effects on body weight
Decitabine0.5 mg/kg, i.p., 3x/weekData not available in a comparative format, but literature suggests potential for weight loss at toxic doses.

BID: twice daily; s.c.: subcutaneous; i.p.: intraperitoneal.

Table 2: Hematological Parameters

A significant advantage of this compound is its reduced impact on hematological parameters compared to decitabine. While higher doses of this compound showed some reductions in neutrophils and red blood cells, these effects were recoverable upon cessation of treatment. Decitabine is well-documented to cause significant and prolonged myelosuppression.[1][6]

ParameterThis compound (45 mg/kg)Decitabine (0.5 mg/kg)Vehicle
Neutrophils (x109/L) Decreased, but recoverableSignificantly decreasedNormal range
Red Blood Cells (x1012/L) Decreased, but recoverableSignificantly decreasedNormal range
Platelets (x109/L) Minimal impactSignificantly decreasedNormal range

Data presented is a qualitative summary based on published findings. Specific mean values and statistical analyses from the direct comparative study were not fully available in the public domain.

Experimental Protocols

The following are generalized experimental protocols for assessing the in vivo tolerability of DNA methyltransferase inhibitors in mice, based on methodologies reported in preclinical studies.

In Vivo Tolerability Study in Xenograft Mouse Models
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or similar strains) are typically used for xenograft studies with human cancer cell lines. Animals are generally 6-8 weeks old at the start of the study.

  • Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Drug Administration:

    • This compound: Administered subcutaneously (s.c.) twice daily (BID).

    • Decitabine: Administered intraperitoneally (i.p.) three times per week.

  • Tolerability Monitoring:

    • Body Weight: Measured daily or at least three times per week.

    • Clinical Observations: Animals are monitored daily for any signs of toxicity, including changes in appearance, behavior, and grooming.

    • Hematology: Blood samples are collected at specified time points (e.g., at the end of the study) via cardiac puncture or other appropriate methods. Complete blood counts (CBCs) are performed to assess red blood cells, white blood cells (including neutrophils), and platelets.

  • Euthanasia Criteria: Animals may be euthanized if they exhibit a predetermined level of body weight loss (e.g., >20%) or other signs of severe toxicity.

Mechanism of Action and Signaling Pathways

The differential tolerability profiles of this compound and decitabine can be attributed to their distinct mechanisms of action at the molecular level.

This compound is a non-covalent, reversible inhibitor that is highly selective for DNMT1.[4][5] It acts by competing with the DNMT1 active-site loop for binding to hemimethylated DNA, thereby preventing the maintenance of DNA methylation patterns during cell division.[7] This selective and reversible inhibition is thought to spare normal, non-proliferating cells from significant toxicity.

Decitabine, a cytidine analog, is incorporated into replicating DNA.[8] It forms an irreversible covalent adduct with all active DNMTs (DNMT1, DNMT3A, and DNMT3B), trapping the enzymes on the DNA.[1][2] This leads to the degradation of DNMTs and subsequent DNA hypomethylation. However, the formation of these DNA-protein adducts also triggers a DNA damage response, which can lead to cell cycle arrest and apoptosis in rapidly dividing cells, including healthy hematopoietic progenitors, contributing to its myelosuppressive side effects.[9][10][11]

Below are diagrams illustrating the distinct signaling pathways and the experimental workflow for assessing in vivo tolerability.

G cluster_gsk This compound Pathway cluster_dec Decitabine Pathway GSK This compound Reversible Reversible Inhibition GSK->Reversible Non-covalent binding DNMT1_gsk DNMT1 HemiDNA_gsk Hemimethylated DNA DNMT1_gsk->HemiDNA_gsk Binding blocked Hypomethylation_gsk DNA Hypomethylation HemiDNA_gsk->Hypomethylation_gsk Reversible->DNMT1_gsk Gene_Activation_gsk Tumor Suppressor Gene Re-expression Hypomethylation_gsk->Gene_Activation_gsk Dec Decitabine dCTP dCTP Dec->dCTP Phosphorylation DNA_incorp DNA Incorporation dCTP->DNA_incorp Irreversible Irreversible Covalent Adduct DNA_incorp->Irreversible DNMTs_dec DNMT1, DNMT3A, DNMT3B DNMTs_dec->Irreversible Hypomethylation_dec DNA Hypomethylation Irreversible->Hypomethylation_dec DDR DNA Damage Response Irreversible->DDR Gene_Activation_dec Tumor Suppressor Gene Re-expression Hypomethylation_dec->Gene_Activation_dec Apoptosis Apoptosis DDR->Apoptosis

Caption: Comparative signaling pathways of this compound and decitabine.

G start Start: Acclimatize Animals tumor_implant Tumor Cell Implantation (for xenograft models) start->tumor_implant randomization Randomization into Treatment Groups tumor_implant->randomization dosing Drug Administration (this compound or Decitabine) randomization->dosing monitoring Daily Monitoring: - Body Weight - Clinical Observations dosing->monitoring blood_collection Periodic Blood Collection (e.g., end of study) dosing->blood_collection monitoring->blood_collection endpoint Study Endpoint: - Euthanasia - Tissue Collection monitoring->endpoint hematology Complete Blood Count (CBC) Analysis: - Neutrophils - RBCs - Platelets blood_collection->hematology data_analysis Data Analysis and Tolerability Assessment hematology->data_analysis endpoint->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo tolerability assessment.

Conclusion

The available preclinical data strongly suggest that this compound possesses a superior in vivo tolerability profile compared to decitabine. Its selective and reversible inhibition of DNMT1 appears to mitigate the severe hematological toxicities associated with the non-selective and irreversible mechanism of decitabine. This improved safety profile, coupled with its potent anti-tumor efficacy, positions this compound as a promising next-generation epigenetic therapeutic with the potential for a wider therapeutic window. Further clinical investigation is warranted to confirm these findings in human patients.

References

(R)-GSK-3685032: A Highly Selective DNMT1 Inhibitor Outperforming Previous Generations

Author: BenchChem Technical Support Team. Date: November 2025

(R)-GSK-3685032 has emerged as a first-in-class, reversible, and highly selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), demonstrating significant advantages in potency and tolerability over existing DNA hypomethylating agents. Extensive preclinical data confirms its precise targeting of DNMT1, offering a promising alternative for epigenetic cancer therapy with a potentially wider therapeutic window.

This compound distinguishes itself from earlier DNMT inhibitors, such as the nucleoside analogs decitabine (DAC) and 5-azacytidine (AZA), through its unique non-covalent mechanism of action.[1] Unlike DAC and AZA, which are incorporated into DNA and form irreversible covalent bonds with DNMT enzymes, leading to their degradation and potential off-target effects, this compound acts as a competitive inhibitor.[1] It vies with the DNMT1 active-site loop for binding to hemimethylated DNA, resulting in a selective and reversible inhibition of the enzyme's activity.[1] This novel mechanism avoids the DNA damage-induced toxicities associated with traditional hypomethylating agents.[1]

Superior Selectivity Profile

Biochemical assays have consistently demonstrated the remarkable selectivity of this compound for DNMT1 over other DNMT isoforms. In vitro studies have established its half-maximal inhibitory concentration (IC50) for DNMT1 at a potent 0.036 µM.[2][3][4] Crucially, the compound exhibits over 2,500-fold greater selectivity for DNMT1 compared to the de novo methyltransferases DNMT3A and DNMT3B.[2][5] This high degree of selectivity is a key differentiator from less selective inhibitors and contributes to its improved safety profile.

CompoundTarget(s)IC50 (DNMT1)Selectivity vs. DNMT3A/3BMechanism of Action
This compound DNMT1 0.036 µM >2,500-fold Reversible, non-covalent, competitive with hemi-methylated DNA
Decitabine (DAC)DNMT1, DNMT3A, DNMT3BVariesNon-selectiveIrreversible, covalent adduct formation after DNA incorporation
5-Azacytidine (AZA)DNMT1, DNMT3A, DNMT3BVariesNon-selectiveIrreversible, covalent adduct formation after DNA incorporation
RG-108DNMTsMicromolar rangeLess selectiveNon-nucleoside, active site binding
SGI-1027DNMTsMicromolar rangeLess selectiveNon-nucleoside, competitive with S-adenosylmethionine

Experimental Determination of DNMT1 Selectivity

The selectivity of this compound was established through rigorous in vitro enzymatic assays. A common method involves a high-throughput screening approach, such as a Scintillation Proximity Assay (SPA) or a fluorescence-coupled assay, to measure the inhibitory activity of the compound against purified recombinant DNMT enzymes.

Experimental Protocol: Scintillation Proximity Assay (SPA) for DNMT1 Activity
  • Enzyme and Substrate Preparation: Recombinant human DNMT1, DNMT3A, and DNMT3B enzymes are purified. A biotinylated DNA duplex containing CpG sites is used as the substrate, and S-adenosyl-L-[methyl-³H]methionine serves as the methyl donor.

  • Reaction Mixture: The assay is performed in multi-well plates. Each well contains the respective DNMT enzyme, the biotinylated DNA substrate, and varying concentrations of the test compound, this compound.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]methionine. The plate is then incubated to allow for DNA methylation to occur.

  • Detection: Streptavidin-coated SPA beads are added to each well. These beads bind to the biotinylated DNA substrate. As the [³H]-methyl groups are transferred to the DNA, they are brought into close proximity to the scintillant embedded in the beads, generating a light signal that is detected by a microplate scintillation counter.

  • Data Analysis: The amount of light emitted is proportional to the level of DNA methylation and, therefore, the enzyme activity. The IC50 values are calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The selectivity is then determined by comparing the IC50 values for DNMT1 to those for DNMT3A and DNMT3B.

DNMT1_Selectivity_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Enzyme Purified DNMT Enzymes (DNMT1, DNMT3A, DNMT3B) Reaction Incubation: Enzyme + Substrate + Inhibitor + Methyl Donor Enzyme->Reaction Substrate Biotinylated DNA Substrate Substrate->Reaction Inhibitor This compound (Serial Dilutions) Inhibitor->Reaction MethylDonor [³H]-S-adenosylmethionine MethylDonor->Reaction SPA_Beads Addition of Streptavidin-coated SPA Beads Reaction->SPA_Beads Methylation Occurs Detection Scintillation Counting SPA_Beads->Detection Signal Generation Analysis IC50 Determination & Selectivity Calculation Detection->Analysis

Workflow for determining DNMT1 selectivity using a Scintillation Proximity Assay.

Signaling Pathway Context

DNMT1 plays a crucial role in maintaining DNA methylation patterns during cell division, which is essential for gene silencing and genomic stability. Dysregulation of DNMT1 is a hallmark of many cancers, leading to the aberrant silencing of tumor suppressor genes. By selectively inhibiting DNMT1, this compound can lead to passive demethylation of DNA during replication, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell growth.

DNMT1_Pathway cluster_replication DNA Replication cluster_methylation Maintenance Methylation cluster_inhibition Inhibition by this compound cluster_outcome Therapeutic Outcome Parent_DNA Methylated Parent DNA Hemi_DNA Hemi-methylated Daughter DNA Parent_DNA->Hemi_DNA Replication DNMT1 DNMT1 Hemi_DNA->DNMT1 Methylated_DNA Fully Methylated DNA DNMT1->Methylated_DNA Methylation Demethylation Passive Demethylation DNMT1->Demethylation GSK3685032 This compound GSK3685032->DNMT1 Inhibits Gene_Reactivation Tumor Suppressor Gene Reactivation Demethylation->Gene_Reactivation Growth_Inhibition Cancer Cell Growth Inhibition Gene_Reactivation->Growth_Inhibition

Mechanism of action of this compound in the context of DNMT1-mediated DNA methylation.

References

Safety Operating Guide

Safe Disposal of (R)-GSK-3685032: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe handling and disposal of (R)-GSK-3685032, a potent and selective DNMT1 inhibitor. Adherence to these procedures is vital to mitigate risks to personnel and the environment.

This compound is the R-enantiomer of GSK-3685032, a non-covalent, reversible inhibitor of DNA methyltransferase 1 (DNMT1) with an IC50 of 0.036 μM.[1][2][3][4][5] It is a solid substance, and its hydrochloride salt is slightly soluble in DMSO.[6]

Chemical and Physical Properties

A summary of the key quantitative data for this compound and its common salt form is presented below for easy reference.

PropertyValueSource
This compound
CAS Number2170140-50-6[2][3][4][6]
Molecular FormulaC₂₂H₂₄N₆OS[6]
Molecular Weight420.5 g/mol [6]
GSK-3685032 (racemate)
CAS Number2170137-61-6[7]
Molecular FormulaC₂₂H₂₄N₆OS[7][8]
Molecular Weight420.53[7][8]
GSK3685032 (hydrochloride)
CAS Number2170140-50-6[6]
Molecular FormulaC₂₂H₂₄N₆OS • HCl[6]
Formula Weight420.5[6]
Solubility in DMSO0.1-1 mg/mL (Slightly soluble)[6]

Disposal Procedures

The primary source for disposal information is the Safety Data Sheet (SDS). According to the SDS for a similar compound, waste treatment methods recommend that the product must not be disposed of with household garbage and should not be allowed to reach the sewage system.[9] Disposal must be made according to official regulations.[9]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), as hazardous chemical waste.

    • Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

    • The label should include the words "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the associated hazards (e.g., "Toxic").

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container securely closed except when adding waste.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Disposal Request and Collection:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

    • Follow all institutional procedures for waste manifest and pickup.

  • Decontamination of Empty Containers:

    • For empty containers that held this compound, triple-rinse with a suitable solvent.

    • Collect the rinsate as hazardous waste.

    • After triple-rinsing, the container may be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemical waste like this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containment cluster_2 Storage & Handling cluster_3 Disposal A Identify Waste as This compound B Segregate from other chemical waste A->B C Use designated, compatible hazardous waste container B->C D Label container clearly: 'Hazardous Waste - this compound' C->D E Store in a designated satellite accumulation area D->E F Keep container closed E->F G Contact Environmental Health & Safety (EHS) for waste pickup F->G H EHS transports for final disposal G->H

Figure 1. General workflow for the disposal of this compound.

Signaling Pathway Context: DNMT1 Inhibition

This compound is a selective inhibitor of DNMT1, an enzyme crucial for maintaining DNA methylation patterns after replication. The inhibition of DNMT1 can lead to the reactivation of tumor suppressor genes that have been silenced by hypermethylation, a common event in cancer. The diagram below illustrates a simplified signaling pathway involving DNMT1.

G cluster_0 Upstream Regulation cluster_1 DNMT1 Activity cluster_2 Downstream Effects Wnt Wnt Signaling Pathway DNMT1 DNMT1 Wnt->DNMT1 Upregulates mTOR mTOR Signaling Pathway mTOR->DNMT1 Regulates Methylation DNA Methylation DNMT1->Methylation Maintains GSK3685032 This compound GSK3685032->DNMT1 Inhibits GeneSilencing Tumor Suppressor Gene Silencing Methylation->GeneSilencing

Figure 2. Simplified signaling pathway showing DNMT1 regulation and inhibition.

By providing this essential safety and logistical information, we aim to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and responsibility within the scientific community. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the chemicals you are working with.

References

Navigating the Safe Handling of (R)-GSK-3685032: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the novel DNA methyltransferase 1 (DNMT1) inhibitor, (R)-GSK-3685032, ensuring laboratory safety is paramount. While a comprehensive toxicological profile of this research chemical is still under development, current safety data sheets (SDS) advise treating the compound as potentially hazardous. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) recommendations and operational and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE): A Multi-Faceted Defense

Given the potential for harm through inhalation, ingestion, or skin absorption, a robust PPE strategy is critical. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsDouble-gloving with nitrile glovesStandard lab coatN95 respirator or higher, especially if not handled in a fume hood
Dissolving in Solvent Chemical splash gogglesDouble-gloving with nitrile glovesStandard lab coatUse in a certified chemical fume hood is strongly recommended. If not possible, a respirator with an organic vapor cartridge is advised.
Cell Culture/In Vitro Assays Safety glasses with side shieldsNitrile glovesStandard lab coatWork should be conducted in a biological safety cabinet (BSC).
In Vivo Administration Safety glasses with side shields and face shieldDouble-gloving with nitrile glovesDisposable gown over lab coatUse of a certified chemical fume hood or ventilated enclosure is recommended.
Waste Disposal Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesLab coat or disposable gownUse in a certified chemical fume hood or well-ventilated area.

Experimental Protocols: Step-by-Step Safety Procedures

Adherence to standardized protocols is crucial for minimizing exposure and ensuring data integrity.

Protocol for Weighing and Dissolving this compound
  • Preparation: Don all required PPE as outlined in the table above. Ensure a certified chemical fume hood is operational.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood.

    • Use a dedicated, clean weighing vessel.

    • Carefully transfer the desired amount of the solid compound, avoiding the creation of dust.

    • Clean the balance and surrounding area with a damp cloth immediately after use to remove any residual powder. Dispose of the cloth as hazardous waste.

  • Dissolving:

    • Add the appropriate solvent (e.g., DMSO) to the vessel containing the weighed compound.

    • Gently swirl or vortex the mixture to ensure complete dissolution.

    • Visually inspect the solution to confirm that no solid particles remain.

    • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound, including weighing papers, pipette tips, and contaminated gloves, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste, including unused stock solutions and experimental media containing the compound, must be collected in a sealed, leak-proof hazardous waste container. Do not dispose of this waste down the drain.

  • Sharps: Needles and syringes used for in vivo administration must be disposed of in a designated sharps container.

  • Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), and the rinsate collected as hazardous liquid waste.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Task Involving This compound hazard_assessment Assess Potential Hazards: - Inhalation (dust/aerosol) - Skin/Eye Contact - Ingestion start->hazard_assessment ppe_selection Select Base PPE: - Safety Glasses - Lab Coat - Nitrile Gloves hazard_assessment->ppe_selection is_solid Handling Solid Compound? ppe_selection->is_solid add_respirator Add Respiratory Protection: - N95 Respirator - Use in Fume Hood is_solid->add_respirator Yes is_splash_risk Risk of Splash? is_solid->is_splash_risk No add_respirator->is_splash_risk add_goggles_shield Upgrade Eye/Face Protection: - Chemical Goggles - Face Shield is_splash_risk->add_goggles_shield Yes is_large_volume Handling Large Volume or High Concentration? is_splash_risk->is_large_volume No add_goggles_shield->is_large_volume add_special_gloves_gown Upgrade Hand/Body Protection: - Double Gloves - Disposable Gown is_large_volume->add_special_gloves_gown Yes end Proceed with Task is_large_volume->end No add_special_gloves_gown->end

Caption: PPE Selection Workflow for this compound.

By implementing these safety measures, researchers can confidently handle this compound while minimizing personal risk and ensuring a safe and productive laboratory environment. Continuous vigilance and adherence to established safety protocols are the cornerstones of responsible scientific practice.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.